molecular formula C8H18N2 B1273478 1-Tert-butylpiperazine CAS No. 38216-72-7

1-Tert-butylpiperazine

Cat. No.: B1273478
CAS No.: 38216-72-7
M. Wt: 142.24 g/mol
InChI Key: PVMNSAIKFPWDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butylpiperazine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(2,3)10-6-4-9-5-7-10/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMNSAIKFPWDQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393372
Record name 1-tert-butylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38216-72-7
Record name 1-tert-butylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Tert-butylpiperazine structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Pathways, and Pharmaceutical Utility[1][2]

Executive Summary

1-Tert-butylpiperazine (CAS: 38216-72-7) represents a specialized class of saturated heterocycles where the steric bulk of the tert-butyl group imposes unique conformational and electronic constraints on the piperazine ring.[1][2] Unlike its N-methyl or N-ethyl analogs, the 1-tert-butyl variant exhibits high lipophilicity and restricted nitrogen inversion, making it a valuable scaffold in medicinal chemistry for modulating drug pharmacokinetics (solubility, metabolic stability) and in organometallic chemistry as a sterically demanding ligand.[1]

This guide provides a comprehensive technical analysis of this compound, distinguishing it from the structurally related HIV-protease inhibitor fragments (e.g., piperazine-2-carboxamides) and detailing its specific synthetic and physicochemical profile.[1][2]

Part 1: Structural Dynamics & Physicochemical Profile[1][2]

The defining feature of this compound is the interplay between the bulky substituent and the flexible six-membered ring.[1]

1. Conformational Analysis: The "Tert-Butyl Lock"

The piperazine ring exists predominantly in a chair conformation.[1][2] In this compound, the massive steric volume of the tert-butyl group (


) forces the substituent into the equatorial position .[1]
  • A-Value Dominance: The free energy difference (

    
    ) between the axial and equatorial conformers is significantly higher than that of a methyl group. Placing the tert-butyl group axially would result in severe 1,3-diaxial interactions with the syn-axial hydrogens.[1]
    
  • Nitrogen Inversion: While the N4 nitrogen (unsubstituted) retains rapid pyramidal inversion, the N1 nitrogen (substituted) is effectively "locked" conformationally, though inversion can still occur, the equilibrium heavily favors the equatorial isomer.

2. Electronic Properties & Basicity
  • Inductive Effect (+I): The tert-butyl group is a strong electron donor via induction, theoretically increasing the electron density at N1.

  • Solvation Penalty: Despite the inductive enrichment, the steric bulk hinders the approach of solvent molecules (water) necessary to stabilize the conjugate acid (ammonium ion). Consequently, the

    
     of the N1 nitrogen is often slightly lower or comparable to N-methylpiperazine due to this desolvation penalty, while the distal N4 nitrogen remains highly nucleophilic and basic.
    
Table 1: Physicochemical Data Profile[1][3][4]
PropertyValueNotes
CAS Number 38216-72-7Unique Identifier
Formula

Molecular Weight 142.24 g/mol
Physical State Liquid / Low-melting SolidMP: ~43-47°C (Free base)
Boiling Point 166 °CAt 760 mmHg
Density 0.88 - 0.91 g/mLEstimated at 25°C
LogP (Predicted) ~1.4 - 1.8Higher lipophilicity than piperazine (LogP -1.[1][2]5)
pKa ~9.1 (N4), ~5.6 (N1)Estimated; N4 is the primary basic site
Part 2: Synthetic Methodology

Synthesis of this compound is challenging due to the difficulty of nucleophilic attack by the bulky tert-butyl group.[1] Direct alkylation of piperazine with tert-butyl halides is prone to E2 elimination (forming isobutylene) rather than substitution (


).[1]
Protocol: Cyclization Strategy (Bis(2-chloroethyl)amine Route)

The most robust laboratory and industrial route involves constructing the piperazine ring around the tert-butyl amine, rather than adding the group to an existing ring.[1]

Reaction Scheme:


[1]

Step-by-Step Methodology:

  • Reagents:

    • tert-Butylamine (1.0 equiv) - Nucleophile.[1]

    • Bis(2-chloroethyl)amine hydrochloride (1.0 equiv) - Electrophile.[1]

    • Sodium Hydroxide (NaOH) or Potassium Carbonate (

      
      ) - Base (3.0 equiv).[1][2]
      
    • Solvent: Diglyme or Ethanol/Water mixture.[1]

  • Procedure:

    • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve bis(2-chloroethyl)amine hydrochloride in the solvent.

    • Addition: Add the base slowly to liberate the free amine in situ.

    • Nucleophilic Addition: Add tert-butylamine.[1] Note that tert-butylamine is volatile (BP 78°C), so efficient condensing is required.[1]

    • Reflux: Heat the mixture to reflux (approx. 80-100°C) for 12–24 hours. The tert-butylamine attacks one chloro-ethyl arm, followed by an intramolecular cyclization to close the ring.[1]

    • Workup: Cool the mixture. Filter off inorganic salts (NaCl/KCl).

    • Purification: The crude mixture contains the product and potential oligomers. Perform fractional distillation. This compound distills at ~166°C (atmospheric) or lower under reduced pressure.[1]

  • Validation (QC):

    • GC-MS: Confirm molecular ion peak at m/z 142.

    • 1H NMR: Look for the characteristic singlet of the tert-butyl group (~1.0 ppm, 9H) and the piperazine methylene triplets.

Visualization: Synthetic Logic Flow[1]

Synthesis Start tert-Butylamine (Nucleophile) Inter Intermediate: Linear Alkyl Amine Start->Inter SN2 Attack (1st arm) Reagent Bis(2-chloroethyl)amine (Electrophile) Reagent->Inter Cycliz Intramolecular Cyclization Inter->Cycliz Ring Closure Product This compound (Final Product) Cycliz->Product -HCl

Caption: Cyclization pathway avoiding E2 elimination issues common in direct alkylation.

Part 3: Pharmaceutical & Chemical Utility[1][5][6]
1. Drug Development (Pharmacophore Tuning)

While often confused with the piperazine-2-carboxamide core found in HIV protease inhibitors like Indinavir (Crixivan), the this compound moiety serves a distinct role in modern medicinal chemistry:

  • Lipophilicity Booster: Replacing a methyl group with a tert-butyl group significantly increases

    
    , improving blood-brain barrier (BBB) penetration for CNS drugs.[1]
    
  • Metabolic Shielding: The bulky tert-butyl group blocks oxidative dealkylation by Cytochrome P450 enzymes at the N1 position, prolonging the half-life (

    
    ) of the drug compared to N-methyl analogs.[1]
    
2. Ligand Systems in Catalysis

This compound acts as a bulky monodentate or bidentate ligand in organometallic complexes.[1][2]

  • Palladium Catalysis: Used as an additive or ligand component to prevent catalyst aggregation during Buchwald-Hartwig aminations.[1]

  • MOF Synthesis: The molecule is used as a structure-directing agent (template) in the synthesis of zeolites and Metal-Organic Frameworks (MOFs), where its rigid, globular shape induces specific pore sizes.

Visualization: Structure-Activity Relationship (SAR)[1][2]

SAR Core This compound Prop1 Steric Bulk (t-Butyl) Core->Prop1 Prop2 Distal Nitrogen (N4) Core->Prop2 Effect1 Prevents N-Dealkylation (Metabolic Stability) Prop1->Effect1 Effect2 Conformational Lock (Chair) Prop1->Effect2 Effect3 Nucleophilic Attachment Point (Drug Conjugation) Prop2->Effect3

Caption: SAR map detailing how structural features translate to pharmaceutical advantages.

Part 4: Handling and Safety (MSDS Summary)

This compound is a corrosive amine.[1] Strict adherence to safety protocols is mandatory.

  • Hazards:

    • H314: Causes severe skin burns and eye damage.[1][2]

    • H227: Combustible liquid (if handled hot).

  • PPE Requirements:

    • Nitrile rubber gloves (thick gauge, >0.11mm) - standard latex is permeable to lipophilic amines.[1]

    • Chemical splash goggles and face shield.[1]

    • Fume hood usage is non-negotiable due to caustic vapors.[1]

  • First Aid:

    • Skin Contact: Immediate wash with polyethylene glycol 400 (if available) or copious water for 15 minutes. Amines adhere to skin lipids.[1]

    • Eye Contact: Rinse for 15 minutes; immediate ophthalmological consult.[1][5]

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3530572, this compound. Retrieved from [Link]

  • Rossen, K., et al. (1999). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide. Tetrahedron Letters. (Contextual reference for Indinavir fragment distinction).

Sources

A Senior Application Scientist's Guide to the Selective Synthesis of 1-tert-Butylpiperazine from Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1-tert-butylpiperazine, a crucial building block in modern drug discovery. The inherent challenge of selective mono-N-alkylation of the symmetrical piperazine core is addressed through a robust, two-step protective group strategy. We present a detailed examination of the principles, mechanisms, and experimental protocols for the mono-N-Boc protection of piperazine, followed by the efficient reduction of the resulting carbamate to the target N-tert-butyl amine. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this high-value intermediate.

Part 1: Strategic Overview: The Challenge of Selective Mono-Alkylation

The piperazine motif is a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties. However, its symmetrical structure, possessing two nucleophilic secondary amines of near-equal reactivity, presents a significant synthetic hurdle. Direct alkylation of piperazine with a tert-butyl electrophile is fundamentally flawed, invariably leading to a statistical mixture of unreacted starting material, the desired mono-alkylated product, and the undesired di-alkylated by-product.

Separation of these closely-related amines is often non-trivial, complicating downstream synthesis and reducing overall yield. Therefore, a successful synthesis hinges on a strategy that can chemically differentiate the two nitrogen atoms.

Comparing Synthetic Strategies

Two primary strategies can be conceptualized for this transformation:

  • Direct Alkylation: A one-step approach involving the direct reaction of piperazine with a tert-butylating agent. This route is plagued by poor selectivity and is not recommended for achieving high purity or yield.

  • Protective Group Strategy: A two-step approach that temporarily "blocks" one nitrogen atom with a removable protecting group, allowing for the selective transformation of the other. This is the industry-standard and scientifically validated method for producing clean, mono-functionalized piperazines.

The protective group strategy, while involving an additional step, offers unparalleled control over selectivity, leading to a purer product and a more efficient overall process.

G cluster_start Starting Material cluster_direct Strategy 1: Direct Alkylation cluster_indirect Strategy 2: Protective Group (Recommended) Piperazine Piperazine DirectAlk Direct Reaction with tert-Butyl Halide Piperazine->DirectAlk BocProtect Step A: Mono-N-Boc Protection Piperazine->BocProtect Mix Mixture of Products: - Mono-tert-butylpiperazine - Di-tert-butylpiperazine - Piperazine DirectAlk->Mix Poor Selectivity BocPip 1-Boc-piperazine (Stable Intermediate) BocProtect->BocPip High Selectivity Reduction Step B: Carbamate Reduction BocPip->Reduction Final This compound (Pure Product) Reduction->Final

Figure 1. Decision workflow for the synthesis of this compound.

Part 2: The Recommended Two-Step Synthetic Pathway

This guide details the scientifically preferred two-step synthesis involving the creation and subsequent reduction of a tert-butoxycarbonyl (Boc) protected piperazine intermediate.

Step A: Selective Mono-N-Boc Protection of Piperazine

Principle & Rationale: The use of di-tert-butyl dicarbonate (Boc₂O) is the cornerstone of this step. It reacts with one of the piperazine nitrogens to form a stable, electron-withdrawing carbamate. This carbamate group deactivates the protected nitrogen, significantly reducing its nucleophilicity and preventing a second alkylation event. While di-protection can still occur, reaction conditions can be optimized to heavily favor the mono-protected product. One effective method to enhance selectivity is the in situ formation of a piperazine mono-salt with an acid, which deactivates one nitrogen center towards the electrophilic Boc₂O.[1]

Experimental Protocol: Synthesis of 1-(tert-Butoxycarbonyl)piperazine

This protocol is adapted from established procedures demonstrating high yield and selectivity.[2]

  • Setup: To a 500 mL three-necked flask equipped with a magnetic stirrer and an addition funnel, add piperazine (10.3 g, 0.12 mol).

  • Dissolution: Add methanol (150 mL) and water (150 mL) to the flask and stir until the piperazine is completely dissolved.

  • Salt Formation: Add formic acid (11.0 g, 0.21 mol) to the solution and continue stirring for 30 minutes at room temperature.[2] This step forms the piperazinium formate salt, enhancing mono-selectivity.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (8.73 g, 0.04 mol) in methanol (50 mL) and add it to the reaction mixture dropwise over 1 hour.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extraction: Add 1 M sodium hydroxide solution until the pH is >10. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude 1-Boc-piperazine, typically a white to off-white solid, can be purified by vacuum distillation or recrystallization if necessary. High purity is often achieved without further purification.

Data Presentation: Reagents for Step A

ReagentMolar Mass ( g/mol )Amount UsedMoles (mol)Molar Eq.
Piperazine86.1410.3 g0.123.0
Formic Acid46.0311.0 g0.215.25
Di-tert-butyl dicarbonate218.258.73 g0.041.0
Methanol32.04~200 mL-Solvent
Water18.02150 mL-Solvent

Characterization of Intermediate:

  • Appearance: White to off-white waxy solid.

  • Expected Yield: >90%.

  • GC Retention Time: By-product 1,4-bis-Boc-piperazine has a significantly longer retention time than the desired mono-Boc product, allowing for easy assessment of reaction selectivity.[2]

Step B: Reduction of 1-Boc-piperazine to this compound

Principle & Mechanism: The conversion of the N-Boc carbamate to an N-tert-butyl group is a reductive transformation. Strong hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄), are required for this process. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the carbamate. This is followed by the collapse of the tetrahedral intermediate and elimination of an aluminum-alkoxy species to form a transient iminium ion. A second, rapid hydride attack on the iminium ion furnishes the final N-tert-butyl amine product.

G cluster_mech Mechanism of LiAlH₄ Reduction of N-Boc Group BocPip 1-Boc-piperazine Tetrahedral Tetrahedral Intermediate BocPip->Tetrahedral 1. LiAlH₄ (Hydride Attack) Iminium Iminium Ion Intermediate Tetrahedral->Iminium 2. Elimination of 'O-Al' species Final This compound Iminium->Final 3. Hydride Attack

Figure 2. Simplified mechanism of carbamate reduction to an amine.

Experimental Protocol: Reduction of 1-(tert-Butoxycarbonyl)piperazine

  • CRITICAL SAFETY NOTE: Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, pyrophoric, and water-sensitive reagent. This procedure must be conducted by trained personnel under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and appropriate personal protective equipment (PPE).

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, all under a positive pressure of Argon.

  • Reagent Suspension: Carefully add LiAlH₄ (e.g., 2.0 equivalents relative to the starting material) to anhydrous tetrahydrofuran (THF) in the reaction flask and cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 1-Boc-piperazine (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the addition funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quenching (Fieser Workup - CAUTION): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add, drop by drop, 'X' mL of water, followed by 'X' mL of 15% (w/v) aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid.

  • Filtration: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The product is a low-melting solid or colorless oil. It can be purified to high homogeneity by vacuum distillation.[3]

Data Presentation: Reagents for Step B

ReagentMolar Mass ( g/mol )Molar Eq.Role
1-Boc-piperazine186.251.0Substrate
Lithium Aluminum Hydride (LiAlH₄)37.95~2.0Reducing Agent
Anhydrous Tetrahydrofuran (THF)72.11-Solvent
Water, 15% NaOH (aq.)--Quenching Agents

Part 3: Product Validation and Data

Thorough characterization is essential to confirm the identity and purity of the final product.

Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
Molecular Formula C₈H₁₈N₂-
Molecular Weight 142.24 g/mol -
Appearance Colorless oil or low-melting solid[3]
Boiling Point (B.P.) 66-70 °C at 12 mmHg[3]
Melting Point (M.P.) 35-40 °C[3]
¹H NMR (CDCl₃) δ ~2.85 (t, 4H), ~2.65 (t, 4H), ~1.05 (s, 9H)Predicted
¹³C NMR (CDCl₃) δ ~54.0, ~52.5, ~46.0, ~26.0Predicted

Part 4: Safety & Handling

  • Piperazine: Corrosive. Causes skin burns and eye damage. May cause an allergic skin reaction. Handle with gloves and eye protection in a well-ventilated area.

  • Di-tert-butyl dicarbonate: Flammable solid. Lachrymator. Causes skin and serious eye irritation. Store in a cool, dry place away from heat sources.

  • Lithium Aluminum Hydride (LiAlH₄): EXTREME HAZARD. Reacts violently with water to produce flammable hydrogen gas. Pyrophoric (may ignite spontaneously in air). Causes severe skin burns and eye damage. Must be handled under a strict inert atmosphere by experienced chemists. All glassware must be rigorously dried.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon storage, especially in the presence of air and light. Use only peroxide-free THF from a freshly opened container or that has been tested and stabilized.

Part 5: Conclusion

The synthesis of this compound from piperazine is most effectively and reliably achieved through a two-step protective group strategy. The selective mono-N-Boc protection of piperazine yields a stable intermediate that can be efficiently reduced to the target compound using a strong hydride reagent like LiAlH₄. This methodology circumvents the selectivity issues inherent in direct alkylation, providing a clean, scalable, and high-yielding route essential for applications in pharmaceutical research and development. Adherence to rigorous safety protocols, particularly during the reduction step, is paramount for a successful and safe synthesis.

References

  • Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
  • PrepChem.com. Synthesis of 1-tert-butyl piperazine. Available at: [Link]

Sources

Introduction: The Piperazine Core as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Fundamental Chemistry of Piperazine Derivatives

Piperazine, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, represents one of the most significant building blocks in modern medicinal chemistry.[1] Its structural simplicity belies a remarkable chemical versatility that allows for extensive molecular elaboration. This adaptability has cemented piperazine's status as a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets, leading to its presence in numerous marketed drugs.[2][3]

The unique architecture of the piperazine ring confers a combination of desirable properties. Its saturated nature provides conformational flexibility, allowing it to adopt chair and boat conformations to optimize its fit within enzyme active sites and receptor pockets.[2] The two nitrogen atoms act as key handles for synthetic modification and are crucial for its physicochemical and pharmacological profiles.[2] They serve as hydrogen bond acceptors and, when protonated, as hydrogen bond donors, facilitating strong interactions with biological targets.[4] Furthermore, these nitrogen atoms allow for precise tuning of basicity (pKa), solubility, and lipophilicity, which are critical parameters for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2] This guide provides a comprehensive exploration of the fundamental chemistry of piperazine derivatives, from their synthesis and reactivity to their profound impact on drug design and development.

Core Physicochemical Properties

The utility of the piperazine scaffold is fundamentally rooted in its physicochemical characteristics. As a diprotic base, it can accept two protons, and its pKa values are critical for predicting its ionization state in physiological environments.[5][6] This property is heavily exploited in drug formulation, where salt formation can dramatically improve solubility and stability.[5][7]

The inherent polarity of the piperazine ring generally leads to good aqueous solubility, which can aid in renal clearance of drugs.[3] However, this can be finely tuned; substitutions on the nitrogen atoms can significantly alter the molecule's lipophilicity (logP), impacting its ability to cross biological membranes, including the blood-brain barrier.[1][3]

Table 1: Key Physicochemical Properties of Piperazine

PropertyValueSignificance in Drug Design
Melting Point 106-112°C (anhydrous)[6][8]A key indicator of purity and stability of the core scaffold.
pKa Values pKa1: ~5.35, pKa2: ~9.73[5][6]Governs the degree of ionization at physiological pH, affecting solubility, receptor binding, and membrane permeability.
Solubility Freely soluble in water[5][6]Provides a hydrophilic character, which can be balanced with lipophilic substituents to optimize ADME properties.
Hygroscopicity Known to be hygroscopic[5]A critical consideration for chemical stability and formulation, as moisture absorption can lead to degradation.[5]

Synthesis of Piperazine Derivatives: A Methodological Overview

The synthesis of piperazine derivatives has evolved from classical condensation reactions to sophisticated modern catalytic methods, providing chemists with a robust toolbox for creating molecular diversity.

Classical Synthetic Routes

Historically, piperazine and its simpler derivatives were synthesized through straightforward nucleophilic substitution reactions. A common industrial method involves the reaction of ethanolamine or ethylenediamine under heat and pressure, often with a catalyst to promote cyclization.[6][7][8] The secondary amine nature of the piperazine nitrogens makes them excellent nucleophiles, readily reacting with electrophiles like alkyl dihalides or epoxides to yield N,N'-disubstituted products.[2]

Modern Synthetic Strategies

Modern organic synthesis has introduced more precise and versatile methods for creating complex piperazine derivatives.

  • Palladium-Catalyzed Cross-Coupling: Reactions such as the Buchwald-Hartwig amination are cornerstones of modern piperazine chemistry. This method allows for the efficient coupling of an aryl halide with a substituted piperazine, using a palladium catalyst and a suitable phosphine ligand, to form N-arylpiperazines—a common motif in CNS-active drugs.[9]

  • Reductive Amination: This powerful reaction involves the condensation of a piperazine with a ketone or aldehyde to form an iminium ion, which is then reduced in situ to yield the N-alkylated product.

  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed to create complex piperazine derivatives. This involves functionalizing the piperazine scaffold with either an azide or an alkyne, allowing it to be "clicked" onto a complementary fragment.[9]

  • Photoredox Catalysis: Emerging techniques using organic photoredox catalysis enable the reaction of carbonyl and amine partners to generate a broad range of piperazines under mild conditions.[10] This method involves a direct substrate oxidation followed by a radical cyclization with an in-situ generated imine.[10]

G cluster_start Starting Materials cluster_reagents Reaction Conditions ArylHalide Aryl Halide (Ar-X) Coupling Buchwald-Hartwig Cross-Coupling ArylHalide->Coupling Piperazine N-Boc-Piperazine Piperazine->Coupling Catalyst Pd₂(dba)₃ Catalyst Catalyst->Coupling Ligand Phosphine Ligand (e.g., P(t-Bu)₃) Ligand->Coupling Base Base (e.g., KOT-Bu) Base->Coupling Solvent Solvent (e.g., Toluene) Solvent->Coupling Intermediate N-Aryl-N'-Boc-Piperazine Coupling->Intermediate Deprotection Boc Deprotection (e.g., TFA or HCl) Intermediate->Deprotection FinalProduct N-Arylpiperazine Deprotection->FinalProduct

Caption: Workflow for Palladium-Catalyzed N-Arylation of Piperazine.

Experimental Protocol: Palladium-Catalyzed N-Arylation

The following protocol describes a general procedure for the synthesis of an N-arylpiperazine derivative, a common step in drug development. This self-validating system ensures reproducibility through precise control of reaction conditions.

Objective: To synthesize an N-Arylpiperazine via Buchwald-Hartwig amination.

Materials:

  • Aryl bromide (1.0 eq)

  • N-Boc-piperazine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (0.08 eq)

  • Potassium tert-butoxide (KOT-Bu) (1.4 eq)

  • Anhydrous Toluene

  • Trifluoroacetic acid (TFA) or HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, N-Boc-piperazine, Pd₂(dba)₃, P(t-Bu)₃, and KOT-Bu.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100°C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude intermediate product (N-Aryl-N'-Boc-Piperazine) by column chromatography.

  • Deprotection: Dissolve the purified intermediate in dichloromethane. Add an excess of trifluoroacetic acid or a solution of HCl in dioxane and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Final Isolation: Remove the solvent and excess acid under reduced pressure. Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize. Dry the organic layer, filter, and concentrate to yield the final N-Arylpiperazine product.

Causality: The choice of a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is critical; it accelerates the rate-limiting reductive elimination step in the catalytic cycle, enabling the formation of the C-N bond.[9] The Boc protecting group is used to ensure mono-arylation; without it, diarylation could occur.

Reactivity and Role in Drug Development

The two nitrogen atoms of the piperazine ring are the epicenters of its reactivity, primarily exhibiting nucleophilic and basic properties.[8] Key reactions like N-alkylation and N-acylation are fundamental to building the vast library of existing piperazine derivatives.[7]

This synthetic tractability is a major reason for its prevalence in drug design. The piperazine moiety can function in several capacities:

  • As a Linker: It often serves as a robust linker connecting two different pharmacophoric fragments, positioning them for optimal interaction with a biological target.

  • As a Solubilizing Group: The hydrophilic nature of the piperazine ring can enhance the aqueous solubility of a larger, more lipophilic drug molecule, improving its pharmacokinetic profile.[2][3]

  • As a Pharmacophore: The piperazine ring itself can be a key part of the pharmacophore, directly engaging in binding interactions with the target protein. Its ability to engage in hydrogen bonding and electrostatic interactions is crucial in this role.[2]

This versatility is evident in the wide array of approved drugs incorporating the scaffold. In the anticancer agent Imatinib , the piperazine moiety enhances kinase selectivity and improves solubility.[1][2] In the atypical antipsychotic Aripiprazole , it is essential for modulating dopamine and serotonin receptor binding.[1][2] The antibiotic Ciprofloxacin uses the piperazine ring to increase bacterial uptake and potency.[2]

G cluster_cns CNS Drugs cluster_anti_infective Anti-Infectives cluster_anticancer Anticancer Agents Piperazine Piperazine Scaffold Aripiprazole Aripiprazole (Antipsychotic) Piperazine->Aripiprazole Vortioxetine Vortioxetine (Antidepressant) Piperazine->Vortioxetine Buspirone Buspirone (Anxiolytic) Piperazine->Buspirone Clozapine Clozapine (Antipsychotic) Piperazine->Clozapine Ciprofloxacin Ciprofloxacin (Antibiotic) Piperazine->Ciprofloxacin Itraconazole Itraconazole (Antifungal) Piperazine->Itraconazole Diethylcarbamazine Diethylcarbamazine (Antiparasitic) Piperazine->Diethylcarbamazine Imatinib Imatinib (Kinase Inhibitor) Piperazine->Imatinib Palbociclib Palbociclib (CDK4/6 Inhibitor) Piperazine->Palbociclib

Caption: The Piperazine Scaffold in Marketed Drugs.

Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing lead compounds, and the piperazine scaffold offers fertile ground for such investigations.[1] Systematic modifications to substituents on the piperazine ring allow researchers to probe the relationship between chemical structure and biological activity, leading to compounds with enhanced potency, selectivity, and improved ADME properties.[1][4]

Key insights from SAR studies include:

  • Stereochemistry: The stereochemistry of substituents on the piperazine ring can have a dramatic effect on biological activity, with different enantiomers often exhibiting vastly different pharmacological profiles.[1][11] For example, studies on certain analgesic piperazine derivatives found that the S-(+) enantiomers had significantly stronger activity than their R-(-) counterparts.[11]

  • N-Substituents: The nature of the groups attached to the nitrogen atoms is perhaps the most critical determinant of activity. Large, bulky groups can provide selectivity for a specific receptor subtype, while polar groups can enhance solubility. The choice of substituent directly impacts receptor binding affinity and selectivity.[1]

  • Ring Conformation: While flexible, the piperazine ring's conformation can be influenced by its substituents. SAR studies help elucidate the optimal conformation for binding and guide the design of more rigid analogs that "lock in" this bioactive conformation.

Conclusion

The fundamental chemistry of piperazine derivatives is a testament to the power of a simple, versatile scaffold. Its unique combination of structural and physicochemical properties—conformational flexibility, dual nitrogen functionality, and tunable polarity—makes it an invaluable tool for medicinal chemists. Through a deep understanding of its synthesis, reactivity, and structure-activity relationships, researchers can rationally design and optimize novel therapeutics. The continued prevalence of piperazine-containing molecules in all stages of the drug development pipeline ensures that this privileged structure will remain a cornerstone of medicinal chemistry for the foreseeable future.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC. (2026, January 19). Vertex AI Search.
  • The Chemistry of Piperazine: Synthesis and Core Properties. (2026, January 6). Vertex AI Search.
  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. Vertex AI Search.
  • Synthesis of piperazines - Organic Chemistry Portal. Vertex AI Search.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. Vertex AI Search.
  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline | Chemical Research in Toxicology - ACS Publications. Vertex AI Search.
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts - Benchchem. Vertex AI Search.
  • Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed. Vertex AI Search.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). Vertex AI Search.
  • Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity - PubMed. Vertex AI Search.
  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2024, April 20). Vertex AI Search.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. Vertex AI Search.
  • Piperazine - Wikipedia. Vertex AI Search.
  • The Chemistry of Piperazine: Synthesis, Reactions, and Applications. Vertex AI Search.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. Vertex AI Search.

Sources

The Unassuming Workhorse: A Technical Guide to the History, Synthesis, and Application of 1-Tert-butylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and the chemical sciences, certain molecular scaffolds emerge not for their fleeting novelty, but for their enduring utility. 1-Tert-butylpiperazine is a prime example of such a scaffold—a seemingly simple diamine that has quietly underpinned the development of a diverse array of bioactive molecules. This in-depth guide provides a comprehensive overview of this compound, from its synthetic origins to its strategic deployment in medicinal chemistry, offering field-proven insights for the researchers and scientists shaping the future of therapeutics.

A Historical Perspective: The Emergence of a Key Synthetic Building Block

The precise historical genesis of this compound is not extensively documented in seminal, standalone publications. Its emergence is intrinsically linked to the broader development and utilization of piperazine and its derivatives as "privileged scaffolds" in medicinal chemistry. The piperazine ring, with its two strategically placed nitrogen atoms, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and tunable physicochemical properties, making it a favored motif in drug design.

The introduction of the bulky tert-butyl group at the N1 position serves a critical strategic purpose: it provides steric hindrance that can modulate the reactivity of the adjacent nitrogen and influence the overall conformation of the molecule. This substitution pattern has proven invaluable for fine-tuning the pharmacological profile of drug candidates. While a singular "discovery" paper for this compound is elusive, its use as a key intermediate can be traced through the patent and journal literature focused on the synthesis of specific therapeutic agents.

The Synthetic Pathway: From Piperazine to a Versatile Intermediate

The synthesis of this compound is most commonly and efficiently achieved through a two-step process starting from the readily available and inexpensive piperazine. This process hinges on the use of a temporary protecting group on one of the piperazine nitrogens, allowing for the selective introduction of the tert-butyl group. The tert-butoxycarbonyl (Boc) group is the protecting group of choice for this transformation due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Step 1: Mono-Boc Protection of Piperazine

The foundational step in accessing this compound is the synthesis of its precursor, 1-(tert-Butoxycarbonyl)piperazine (1-Boc-piperazine). The primary challenge in this step is to achieve selective mono-protection, as the di-protected species, 1,4-di(tert-Butoxycarbonyl)piperazine, is a common byproduct.

Several methods have been developed to optimize the yield of the mono-protected product. A widely used laboratory-scale protocol involves the slow addition of di-tert-butyl dicarbonate (Boc anhydride) to a solution of piperazine in a suitable solvent, such as methanol or a mixture of methanol and water.[1]

Synthesis_of_1_Boc_piperazine Piperazine Piperazine Reaction_Node Slow Addition Room Temperature Piperazine->Reaction_Node Boc_Anhydride Di-tert-butyl dicarbonate (Boc)2O Boc_Anhydride->Reaction_Node Solvent Methanol/Water Solvent->Reaction_Node Solvent One_Boc_piperazine 1-(tert-Butoxycarbonyl)piperazine (1-Boc-piperazine) Reaction_Node->One_Boc_piperazine

Synthesis of 1-Boc-piperazine.

Exemplary Protocol for Mono-Boc Protection:

  • In a three-necked flask equipped with a stirrer, dissolve piperazine (e.g., 0.12 mol) in a mixture of methanol and water.[1]

  • Optionally, formic acid can be added to the solution and stirred for a period (e.g., 0.5 hours) to facilitate the reaction.[1]

  • Slowly add a solution of di-tert-butyl dicarbonate (e.g., 1.0-1.2 equivalents) to the stirred piperazine solution at room temperature.

  • Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to ensure the consumption of the starting material and minimize the formation of the di-Boc byproduct.

  • Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove the solvent.

  • The crude product can be purified by various methods, including distillation under reduced pressure or crystallization, to yield pure 1-Boc-piperazine.

Step 2: Deprotection to Yield this compound

The final and critical step is the removal of the Boc protecting group to furnish the desired this compound. This is typically achieved under acidic conditions, which selectively cleave the tert-butyl carbamate. The choice of acid and solvent can be tailored to the specific needs of the synthesis and the scale of the reaction.

Commonly employed reagents for this deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.

Deprotection_of_1_Boc_piperazine One_Boc_piperazine 1-(tert-Butoxycarbonyl)piperazine (1-Boc-piperazine) Reaction_Node Acid-catalyzed Deprotection One_Boc_piperazine->Reaction_Node Acid Trifluoroacetic Acid (TFA) or Hydrogen Chloride (HCl) Acid->Reaction_Node Solvent Dichloromethane (DCM) or Dioxane/Methanol Solvent->Reaction_Node Solvent One_Tert_butylpiperazine This compound Reaction_Node->One_Tert_butylpiperazine

Synthesis of this compound via deprotection.

Exemplary Protocol for Boc Deprotection with TFA:

  • Dissolve 1-Boc-piperazine in anhydrous dichloromethane (DCM).

  • To this solution, add trifluoroacetic acid (TFA) (typically 2-10 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the addition of a saturated aqueous solution of a base, such as sodium bicarbonate, until the effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Appearance Colorless to pale yellow liquid-
Boiling Point ~184-186 °C-
CAS Number 38216-72-7
Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is characterized by a singlet for the nine equivalent protons of the tert-butyl group, typically appearing around 1.1 ppm. The protons on the piperazine ring will appear as multiplets in the region of 2.5-3.0 ppm. The proton on the secondary amine (N-H) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group and a signal for the methyl carbons of the tert-butyl group. The carbons of the piperazine ring will also give rise to distinct signals.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 142. A prominent fragment is often observed at m/z 127, corresponding to the loss of a methyl group. Another significant fragmentation pathway involves the cleavage of the tert-butyl group, leading to a base peak at m/z 57.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a versatile building block for the synthesis of a wide range of biologically active compounds. The presence of the secondary amine provides a convenient handle for further functionalization, while the tert-butyl group can serve to modulate lipophilicity, metabolic stability, and receptor binding affinity.

While specific blockbuster drugs containing the this compound moiety are not readily identifiable, its presence as a key intermediate is evident in the patent literature for the synthesis of various classes of therapeutic agents, including but not limited to:

  • Antihistamines: The piperazine core is a common feature in many antihistamines, and the tert-butyl substitution can influence the selectivity and duration of action.

  • Antipsychotics: A number of antipsychotic drugs incorporate a piperazine ring, and modifications at the N1 position are crucial for tuning their activity at dopamine and serotonin receptors.

  • Anticancer Agents: The piperazine scaffold has been explored for the development of kinase inhibitors and other anticancer drugs, where the 1-tert-butyl group can be used to probe the steric requirements of the target's binding pocket.

The strategic use of this compound allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of their compounds, leading to the identification of drug candidates with improved efficacy and safety profiles.

Conclusion

This compound, though unassuming in its structure, represents a powerful tool in the arsenal of the modern synthetic and medicinal chemist. Its straightforward synthesis from inexpensive starting materials, coupled with its versatile reactivity, has solidified its position as a valuable building block in the quest for novel therapeutics. A thorough understanding of its synthesis, properties, and strategic applications, as outlined in this guide, is essential for any researcher working at the forefront of drug discovery and development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

The Conformational Anchor: Steric Control of Piperazine via the tert-Butyl Group

[1]

Executive Summary

In medicinal chemistry, the piperazine ring is a privileged scaffold, serving as a versatile linker in drugs ranging from antipsychotics (e.g., Olanzapine) to antiretrovirals (e.g., Indinavir).[1] However, the ring’s flexibility—rapidly interconverting between chair, boat, and twist-boat conformers—can impose an entropic penalty during receptor binding.[2]

This guide analyzes the 1-tert-butylpiperazine moiety.[2][1][3][4][5] Unlike smaller alkyl groups, the tert-butyl group acts as a "conformational anchor," locking the heterocycle into a single chair conformation with

Conformational Dynamics: The "Winstein-Holness" Lock[1][3]

Thermodynamic Anchoring

The cyclohexane ring flip is a classic organic chemistry concept, but piperazine introduces complexity due to nitrogen inversion. In 1-substituted piperazines, the substituent can occupy an axial or equatorial position.[2][3]

For a tert-butyl group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

24.9 kcal/mol6equatorial

This "locks" the ring geometry.[3] If the tert-butyl group is at position N1, it forces the C2-C3 and C5-C6 bonds into a rigid lattice, creating a defined vector for substituents at the N4 position.[2][3]

Nitrogen Inversion vs. Ring Reversal

Unlike carbon, the nitrogen atom can invert its lone pair. However, in N-tert-butylpiperazine, the steric bulk dominates.[2][3] The lone pair preferentially occupies the axial position to minimize gauche interactions between the tert-butyl methyls and the ring carbons.[3]

ConformationAxialAxial Conformer(High Energy)Severe 1,3-diaxial strainTransitionRing FlipTransition StateAxial->Transition  High Barrier  EquatorialEquatorial Conformer(Thermodynamic Sink)>99% PopulationTransition->Equatorial  Spontaneous  Equatorial->Axial  Forbidden (<0.1%)  

Figure 1: The conformational equilibrium of N-tert-butylpiperazine is heavily skewed toward the equatorial conformer, effectively freezing the ring dynamics.

Physicochemical Consequences[1][2][3][4]

Basicity and pKa Modulation

One might expect the electron-donating inductive effect (+I) of the tert-butyl group to increase the basicity of the N1 nitrogen.[3] However, experimental data reveals a counter-intuitive trend.[2][3]

  • Piperazine (pKa1): ~9.8[2][3]

  • N-Methylpiperazine (pKa1): ~9.0[2][3]

  • N-tert-Butylpiperazine (pKa1): ~8.45[2][3]

Mechanism: The massive steric bulk of the tert-butyl group hinders the solvation of the ammonium cation. Water molecules cannot effectively organize around the protonated nitrogen to stabilize the positive charge (steric inhibition of solvation). Consequently, N-tert-butylpiperazine is a weaker base and a poorer nucleophile than its N-methyl counterpart.[2][3]

Reactivity Profile
  • Alkylation: Direct alkylation of N-tert-butylpiperazine at the N4 position proceeds normally.[2][3] However, introducing the tert-butyl group onto piperazine via direct alkylation (e.g., using t-butyl chloride) is generally poor due to competing E2 elimination.[2][3]

  • Acylation: The N4 nitrogen remains sterically accessible, allowing for standard amide coupling reactions.

Medicinal Chemistry: Benefits and Liabilities[2]

The Metabolic Liability

The primary drawback of the tert-butyl group in drug candidates is metabolic instability.[3] The methyl groups are prime targets for Cytochrome P450 (specifically CYP3A4) oxidation, leading to hydroxylation followed by N-dealkylation.[2][3]

Bioisosteric Replacement Strategy

To maintain the "conformational lock" while improving metabolic stability, researchers often employ specific bioisosteres.

SubstituentSteric Bulk (A-value)Metabolic StabilityLipophilicity (LogP)
-tert-Butyl High (~4.[2][3]9)Low (Oxidation prone)High
-CFngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Medium (~2.[2]5)HighHigh
-Cyclopropyl MediumMediumModerate
-C(CH

)

CF

HighImproved (Blocked site)High
-Bicyclo[1.1.1]pentane HighHigh (Exotic isostere)Moderate

Experimental Protocols

Synthesis of this compound

Note: Direct alkylation is inefficient.[2][3] The preferred industrial route utilizes catalytic hydrogenation of a benzyl precursor.

Reagents:

  • 1-Benzyl-4-tert-butylpiperazine (Precursor)[2][3][4]

  • Ethanol (99%)[2][3][4]

  • 10% Pd/C Catalyst[2][1]

  • Hydrogen gas (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    )[2]
    

Protocol:

  • Dissolution: Dissolve 10.0 g of 1-benzyl-4-tert-butylpiperazine in 40 mL of ethanol in a pressure vessel.

  • Catalyst Addition: Carefully add 0.3 g of 10% Pd/C (wet basis recommended to prevent ignition).[2][3]

  • Hydrogenation: Seal the vessel and purge with

    
     (3x) followed by 
    
    
    (3x). Pressurize to 4 atm (approx. 60 psi) with
    
    
    .
  • Reaction: Agitate at room temperature for 12–24 hours. Monitor consumption of starting material via TLC or LC-MS.[2][3]

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Caution: Spent Pd/C is pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Distill the residue under vacuum (bp ~66-70°C at 12 mmHg). The product, this compound, may crystallize upon standing (mp 35-40°C).[2][3][4]

NMR Validation of Conformational Lock

To confirm the equatorial preference, perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Sample: 10 mg in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .[2]
    
  • Key Observation: Look for strong NOE correlations between the tert-butyl methyl protons and the axial protons at C2/C6.[2][3]

  • Interpretation: If the tert-butyl group were axial, the methyls would be distant from the ring protons. In the equatorial position, the methyls are in close spatial proximity to the axial protons of the adjacent carbons.[7]

MetabolicStrategyDrugLead Compound(Contains N-t-Butyl)ProblemCYP450 Oxidation(High Clearance)Drug->Problem  Metabolic Soft Spot  StrategyStructure-Activity Relationship (SAR)OptimizationProblem->StrategySol1Fluorination(Replace -CH3 with -CF3)Strategy->Sol1Sol2Rigid Isostere(Trifluoromethylcyclopropyl)Strategy->Sol2ResultMaintained Steric LockImproved Metabolic StabilitySol1->ResultSol2->Result

Figure 2: Strategic workflow for optimizing N-tert-butylpiperazine leads to reduce metabolic clearance while maintaining conformational rigidity.

References

  • Conformational Analysis of Saturated Heterocycles. Journal of the Chemical Society B, 1971. (Classic foundation on N-lone pair vs. alkyl steric requirements).[2][3]

  • pKa Values of Some Piperazines at 298 K. Journal of Chemical & Engineering Data, 2009.[3] Link (Establishes pKa trends for substituted piperazines).[2][3]

  • Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 2013.[2][3] Link (Discusses trifluoromethylcyclopropyl as a bioisostere).[2][3]

  • Synthesis of this compound. PrepChem Protocol Archive. Link (Source for the hydrogenation protocol).

  • Broad spectrum inhibitors of filoviruses. US Patent 11459308B2.[2][3] Link (Example of this compound in antiviral drug design).

Technical Guide: Reactivity & Application of the Secondary Amine in 1-Tert-butylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Tert-butylpiperazine (CAS: 38216-72-7) is a specialized heterocyclic building block distinguished by the presence of a bulky tert-butyl group at the


 position. Unlike its common analogs (

-methylpiperazine or

-Boc-piperazine), the tert-butyl moiety provides a unique combination of conformational rigidity , lipophilicity , and metabolic stability .

This guide details the reactivity profile of the


 secondary amine, focusing on its nucleophilic behavior in 

and Pd-catalyzed cross-coupling reactions. We analyze how the distal steric bulk influences reaction kinetics and provide validated protocols for its incorporation into drug scaffolds.

Structural & Electronic Properties

Conformational Locking

The reactivity of this compound is governed by the steric demand of the tert-butyl group (A-value > 5 kcal/mol). To minimize 1,3-diaxial interactions, the tert-butyl group occupies the equatorial position exclusively.

This "anchoring effect" locks the piperazine ring into a stable chair conformation. Consequently, the lone pair on the distal secondary amine (


) and the N-H bond have defined spatial orientations, unlike the rapidly flipping 

-methylpiperazine. This pre-organization often results in cleaner reaction profiles and defined stereoelectronic outcomes.
Basicity and Nucleophilicity

The tert-butyl group exerts a strong positive inductive effect (+I), increasing the electron density of the piperazine ring compared to the unsubstituted parent.

PropertyThis compoundN-MethylpiperazinePiperazine

Substituent
tert-Butyl (Bulky)Methyl (Small)Hydrogen

(Reactive Site) pKa
~9.7 - 9.8 (Est.)9.149.83
LogP (Lipophilicity) ~1.06-0.25-1.17
Conformation Locked ChairRapid FlipRapid Flip

Note: While the


 nitrogen is basic, its steric bulk prevents it from acting as a nucleophile or participating in competitive binding with metal catalysts, making the 

secondary amine highly selective.

Nucleophilic Reactivity Profile

Nucleophilic Aromatic Substitution ( )

The


 amine is an excellent nucleophile for 

reactions with electron-deficient aryl halides (e.g., fluoronitrobenzenes, chloropyrimidines). The bulky

-group improves solubility in non-polar solvents (DCM, Toluene) compared to piperazine, which often requires polar aprotic solvents (DMSO, DMF) that are harder to remove.

Key Advantage: The steric bulk at


 prevents the formation of "bis-adducts" (where both nitrogens react), a common impurity when using unsubstituted piperazine.
Acylation and Sulfonylation

Reactions with acid chlorides or sulfonyl chlorides proceed rapidly. The "anchored" conformation reduces the entropic penalty of the transition state, often leading to faster kinetics than observed with flexible analogs.

Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

The most high-value application of this compound is in Palladium-catalyzed C-N bond formation.

Catalyst Competency

Despite the distal bulk, the


 amine behaves as a standard secondary amine. However, the lipophilic nature of the tert-butyl group can influence the solubility of the Pd-amine oxidative addition complex.

Recommended Ligands:

  • BrettPhos / RuPhos: Excellent for ensuring the reductive elimination occurs efficiently, even if the substrate has distal bulk.

  • Xantphos: Useful for rigidifying the catalyst, complementing the rigid substrate.

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle, highlighting where the specific properties of this compound influence the reaction.

BuchwaldHartwig cluster_sterics Steric Influence of t-Butyl Group Pd0 Pd(0) / Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Sterics Critical Here) OxAdd->Coord 1-tBu-Piperazine Deprot Deprotonation by Base (NaOtBu / Cs2CO3) Coord->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Regeneration Product N-Aryl-N'-tert-butylpiperazine RedElim->Product

Caption: The catalytic cycle for Buchwald-Hartwig amination. The t-butyl group (distal to the reaction center) prevents catalyst poisoning by the


 nitrogen but improves solubility of the intermediate complexes.

Experimental Protocols

Protocol A: Pd-Catalyzed Arylation (Buchwald-Hartwig)

Objective: Coupling this compound with 4-bromoanisole.

Reagents:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • 
     (1 mol%)
    
  • XPhos (2 mol%)

  • NaOtBu (1.5 equiv)

  • Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step:

  • Inerting: Charge a reaction vial with

    
    , XPhos, and NaOtBu. Seal and purge with Argon/Nitrogen for 5 minutes.
    
  • Solvation: Add anhydrous Toluene via syringe. Stir for 1 minute to pre-form the catalyst complex (solution turns deep orange/red).

  • Substrate Addition: Add 4-Bromoanisole (liquid) and this compound (liquid/low-melt solid) via syringe.

  • Heating: Heat the block to 100°C for 4–12 hours. Monitor conversion by LCMS.

    • Checkpoint: The

      
      -tert-butyl group is very lipophilic. The product will elute significantly later than standard piperazine analogs on Reverse Phase LC.
      
  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine.

  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).

Protocol B: with Fluoropyridine

Objective: Synthesis of 1-(tert-butyl)-4-(pyridin-2-yl)piperazine.

Reagents:

  • 2-Fluoropyridine (1.0 equiv)

  • This compound (1.5 equiv)

  • 
     (2.0 equiv)
    
  • Solvent: DMSO or NMP

Step-by-Step:

  • Combine all reagents in a pressure tube.

  • Heat to 120°C for 16 hours. (High temp required for unactivated pyridines).

  • Quench: Pour into crushed ice/water. The product is lipophilic and may precipitate as a solid (unlike N-methyl analogs which often remain in the aqueous phase).

  • Filtration: Collect the solid. If oil forms, extract with

    
    .
    

Medicinal Chemistry Applications

The this compound moiety is a "Privileged Structure" in CNS drug discovery.

  • Blood-Brain Barrier (BBB) Penetration: The bulky alkyl group masks the polarity of the nitrogen, significantly raising the LogP (approx +1.3 unit increase vs. N-H). This improves passive diffusion across the BBB.

  • Metabolic Stability: The tert-butyl group is resistant to oxidative dealkylation by Cytochrome P450 enzymes (unlike N-methyl or N-ethyl groups), prolonging the half-life (

    
    ) of the drug candidate.
    
  • hERG Avoidance: While basic amines can bind hERG, the bulky tert-butyl group can sterically disrupt the specific pi-cation interactions required for deep binding in the hERG channel pore, potentially reducing cardiotoxicity risks compared to flexible linear alkyl chains.

Comparison of Properties[2]

Properties Substrate This compound Feature1 Feature Lipophilicity (+LogP) Substrate->Feature1 Feature2 Feature Steric Bulk Substrate->Feature2 Feature3 Feature Conformational Lock Substrate->Feature3 Benefit1 Benefit Improved CNS Penetration Feature1->Benefit1 Benefit2 Benefit Reduced Metabolic Dealkylation Feature2->Benefit2 Benefit3 Benefit Selectivity (No Bis-reaction) Feature3->Benefit3

Caption: Mapping the structural features of the scaffold to medicinal chemistry outcomes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3530572, this compound. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008).Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (Foundational text on Ligand selection for secondary amines).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews.

Technical Guide: 1-Tert-butylpiperazine as a Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical utility, synthesis, and application of 1-Tert-butylpiperazine (CAS 38216-72-7) .

Executive Summary & Technical Disambiguation

This compound is a specialized heterocyclic building block used to introduce a bulky, lipophilic, and basic moiety into drug candidates.[1] Unlike its common protected counterpart, it serves as a permanent structural feature in final drug molecules rather than a transient protecting group.

Critical Disambiguation

Before proceeding, researchers must distinguish between two chemically distinct "tert-butyl" piperazines often confused in procurement and synthesis planning:

FeatureThis compound (Target of this Guide)1-Boc-piperazine (Common Alternative)
CAS Number 38216-72-7 57260-71-6
Structure N-alkylated (Tert-butyl group attached to N)N-carbamoylated (Tert-butoxycarbonyl group)
Function Permanent Pharmacophore : Modulates pKa & LipophilicityTransient Protecting Group : Removed during synthesis
Stability Stable to acid/base; metabolically robustAcid-labile (cleaves in TFA/HCl)

Chemical Profile & Reactivity

This compound is characterized by the steric bulk of the tert-butyl group adjacent to the nitrogen. This steric hindrance dictates its reactivity profile, making the N1-nitrogen (bearing the t-butyl) significantly less nucleophilic than the N4-nitrogen.

Physicochemical Properties[2][3][4][5][6][7]
  • Formula: C8H18N2[2]

  • Molecular Weight: 142.24 g/mol

  • Boiling Point: 66°C–70°C (at 12 mmHg)[3]

  • pKa: ~9.8 (Estimated for N4); The N1 nitrogen is less basic due to steric solvation inhibition.

  • Appearance: Colorless oil to low-melting crystalline mass.[3]

Mechanistic Role in Drug Design

The incorporation of this compound into a drug scaffold serves three specific medicinal chemistry objectives:

  • Metabolic Blockade: The bulky tert-butyl group prevents N-dealkylation by Cytochrome P450 enzymes, a common clearance pathway for N-methyl or N-ethyl piperazines.

  • Lipophilicity Modulation: It increases

    
     significantly compared to unsubstituted piperazines, enhancing blood-brain barrier (BBB) penetration for CNS targets (e.g., GABA-A ligands).
    
  • Steric Steering: In nucleophilic substitution reactions (SNAr), the steric bulk directs regioselectivity, ensuring reaction occurs exclusively at the sterically unhindered N4 position.

Industrial Synthesis Routes

High-purity synthesis of this compound is challenging due to the tendency of tertiary alkyl halides to undergo elimination (forming isobutylene) rather than substitution.

Protocol A: Catalytic Hydrogenation (The Benzyl Route)

This is the preferred industrial route as it avoids the formation of elimination byproducts associated with direct alkylation.

Step 1: Alkylation Reaction of 1-benzylpiperazine with isobutylene or t-butyl chloride under high pressure/catalysis (less common due to elimination) or reductive amination strategies.

Step 2: Debenzylation (Key Step) The 1-benzyl-4-tert-butylpiperazine intermediate is subjected to hydrogenolysis.

  • Reagents: H2 (1 atm), 5% Pd/C catalyst, Ethanol.

  • Conditions: Room temperature, agitation until H2 uptake ceases.

  • Purification: Filtration of catalyst followed by vacuum distillation.[3][4]

Protocol B: Reductive Amination (Lab Scale)

Direct reductive amination of piperazine with acetone is insufficient (forms isopropyl). The tert-butyl group is difficult to install via carbonyls. Therefore, nucleophilic substitution with t-butyl electrophiles is rarely efficient . The most robust lab-scale method often involves Grignard addition to a piperazine-derived imine or similar precursors.

Key Applications in Drug Development[10]

Case Study 1: PI3Kδ Inhibitors (Immunology)

Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors are critical for treating hematologic malignancies. This compound is used to cap the solvent-exposed region of the inhibitor, improving solubility and pharmacokinetic half-life.

Synthesis Logic: The unhindered N4-nitrogen of this compound acts as a nucleophile to displace a leaving group (e.g., chloride or mesylate) on the pyrimidine core of the inhibitor.

Case Study 2: CNS Agents (GABA-A Modulators)

In the development of novel antipsychotics targeting the GABA-A receptor (specifically


 subtypes), the tert-butyl moiety provides the necessary lipophilicity to cross the blood-brain barrier while preventing rapid metabolic clearance.

Experimental Protocol: Reductive Amination Coupling Context: Coupling this compound to an aldehyde-functionalized core.

  • Dissolution: Dissolve the aldehyde core (1.0 eq) and this compound (1.2 eq) in Dichloromethane (DCM).

  • Activation: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Reaction: Stir at Room Temperature (RT) for 18 hours under inert atmosphere (N2).

  • Quench: Add saturated NaHCO3 solution.

  • Extraction: Extract with DCM; dry organic layer over MgSO4.

  • Yield: Typical yields range from 80–90% due to the high nucleophilicity of the N4 nitrogen.

Visualization of Chemical Workflows

Diagram 1: Synthesis & Reactivity Flow

This diagram illustrates the synthesis of the intermediate and its subsequent regioselective coupling.

G cluster_0 Key Property: Regioselectivity BenzylPip 1-Benzylpiperazine Intermed 1-Benzyl-4-tert-butylpiperazine BenzylPip->Intermed Alkylation (Isobutylene precursor) Target This compound (CAS 38216-72-7) Intermed->Target Pd/C, H2 (Debenzylation) FinalDrug Final Drug Candidate (R-N-Pip-tBu) Target->FinalDrug Coupling via N4 (S_NAr or Reductive Amination) DrugCore Electrophilic Drug Core (R-Cl or R-CHO) DrugCore->FinalDrug +

Caption: Synthesis route via debenzylation and subsequent regioselective coupling to drug cores.

Safety & Handling

  • Hazards: this compound is corrosive (Skin Corr. 1B) and causes severe eye damage. It is also harmful to aquatic life.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) in a cool, dry place.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless reaction is intended).

References

  • PubChem. (2025). This compound | C8H18N2 | CID 3530572. National Library of Medicine. [Link]

  • PrepChem. (n.d.). Synthesis of 1-tert-butyl piperazine. [Link]

  • Zdżalik-Bielecka, D., et al. (2012).[5] Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Mullard, A. (2016). FDA Drug Approvals: Indinavir (Reference for structural contrast). Nature Reviews Drug Discovery. [Link](Note: Cited to distinguish the amide-t-butyl moiety in Indinavir from the amine-t-butyl moiety in this guide).

Sources

Navigating the Chemical Maze: An In-depth Technical Guide to the Exploration of 1-Tert-butylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a myriad of clinically successful drugs, particularly those targeting the central nervous system (CNS). This guide delves into the nuanced chemical space of a specific, yet profoundly influential subclass: 1-tert-butylpiperazine derivatives. We will traverse the synthetic landscape, dissect structure-activity relationships (SAR), and rationalize the strategic decisions made in the design and evaluation of these compounds. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the optimization of this privileged scaffold for therapeutic intervention.

The Strategic Importance of the this compound Moiety

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, offers a unique combination of properties that make it a favored building block in drug design. Its conformational flexibility, ability to engage in hydrogen bonding, and the capacity for substitution at two distinct nitrogen atoms allow for the fine-tuning of physicochemical and pharmacological properties.[1]

The introduction of a tert-butyl group at the N1 position imparts specific and often desirable characteristics. This bulky, lipophilic group can serve several strategic purposes:

  • Steric Shielding: The tert-butyl group can act as a steric shield, influencing the molecule's interaction with metabolic enzymes and potentially enhancing its metabolic stability.[2]

  • Modulation of Basicity: The electron-donating nature of the tert-butyl group can modulate the basicity of the piperazine nitrogens, which is a critical factor for receptor interaction and pharmacokinetic properties.

  • Lipophilicity and Membrane Permeability: The lipophilic character of the tert-butyl group can enhance a compound's ability to cross cellular membranes, including the blood-brain barrier, a crucial attribute for CNS-acting drugs.[2]

However, the very presence of the tert-butyl group can also introduce metabolic liabilities, primarily through oxidation of the methyl groups.[3][4] This inherent challenge necessitates a deep understanding of the scaffold and strategies to mitigate these metabolic pathways, a central theme of this guide.

Charting the Synthetic Trajectory: Crafting this compound Derivatives

The exploration of the chemical space around the this compound core hinges on robust and versatile synthetic strategies. The primary goal is to introduce diverse functionalities at the N4 position to probe interactions with biological targets. The choice of synthetic route is dictated by the desired final structure, available starting materials, and the need for scalability and efficiency.

The Workhorse Reactions: N-Alkylation and Reductive Amination

The most direct and widely employed methods for functionalizing the N4 position of this compound are N-alkylation and reductive amination.

  • N-Alkylation: This classic approach involves the reaction of this compound with an appropriate alkyl halide (e.g., benzyl bromide, substituted phenethyl bromides) in the presence of a base. The choice of base and solvent is crucial to ensure efficient and clean conversion.

  • Reductive Amination: This powerful one-pot reaction combines this compound with an aldehyde or ketone in the presence of a reducing agent. This method is particularly advantageous for creating a wide array of substituted benzyl and other alkyl derivatives.

Below is a generalized experimental workflow for these key synthetic transformations.

Sources

Methodological & Application

The Strategic Application of 1-Tert-butylpiperazine in Modern Drug Discovery: A Guide to Synthetic Protocols and Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of available synthons, 1-tert-butylpiperazine has emerged as a particularly valuable scaffold. Its unique combination of structural rigidity, synthetic versatility, and advantageous physicochemical properties has cemented its role in the creation of a diverse range of clinically significant agents. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, complete with detailed, field-proven protocols for its incorporation into drug-like molecules.

The piperazine ring itself is a privileged structure in medicinal chemistry, frequently utilized to introduce a basic and hydrophilic moiety to optimize the pharmacokinetic profile of a drug candidate.[1] The strategic placement of a tert-butyl group on one of the piperazine nitrogens imparts a unique set of characteristics that medicinal chemists can leverage to overcome common drug development hurdles. The bulky tert-butyl group can act as a metabolic shield, sterically hindering enzymatic degradation and thereby enhancing the metabolic stability and half-life of the parent molecule.[2][3] This steric bulk can also influence the conformational preferences of the molecule, potentially leading to improved target engagement and selectivity.

This guide will delve into the practical aspects of utilizing this compound, focusing on its protected form, 1-Boc-piperazine, which is the common starting material for synthetic transformations. We will explore the key reactions for its incorporation into target molecules, providing detailed, step-by-step protocols for N-arylation, reductive amination, and amide coupling, followed by the crucial deprotection step to unveil the final active compound.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of both the protected and deprotected forms of the building block is essential for successful experimental design and execution.

Table 1: Physicochemical Properties

Property1-Boc-piperazineThis compound
Molecular Formula C₉H₁₈N₂O₂C₈H₁₈N₂
Molecular Weight 186.25 g/mol [4]142.24 g/mol [5]
Appearance White to off-white solid or powder[6]Liquid
Melting Point 43-47 °C[4]Not Applicable
Boiling Point 98-100 °C[7]Not Available
Solubility Soluble in organic solvents like DMSO, Methanol[7]Not Available
CAS Number 57260-71-6[4]32533-58-7

Safety Precautions: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also very toxic to aquatic life.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In contrast, 1-Boc-piperazine is generally considered to be less hazardous, though standard laboratory safety practices should still be followed.[4]

Core Synthetic Methodologies: A Step-by-Step Guide

The versatility of 1-Boc-piperazine as a building block stems from its ability to undergo a variety of reliable and high-yielding chemical transformations. The following protocols represent the most common and effective methods for its incorporation into drug scaffolds.

N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl piperazines, a common motif in many pharmaceuticals.[6] The judicious choice of catalyst, ligand, and base is crucial for achieving high yields, particularly with challenging substrates.[6]

Buchwald_Hartwig Aryl_Halide Aryl Halide (Ar-X) Product N-Aryl-N'-Boc-piperazine Aryl_Halide->Product Boc_Piperazine 1-Boc-piperazine Boc_Piperazine->Product Pd_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Product Ligand Ligand (e.g., RuPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: Workflow for Buchwald-Hartwig N-arylation.

Protocol: General Procedure for Buchwald-Hartwig Amination [5][6]

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 1-Boc-piperazine (1.2 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene via syringe. A typical concentration is 0.1-0.2 M with respect to the aryl halide.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.[5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Aryl HalidePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene1108>90
2-ChloropyridinePd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2.0)Dioxane10012~85
1-Bromo-3-fluorobenzenePd₂(dba)₃ (1.5)RuPhos (3)NaOtBu (1.4)Toluene1006>95
Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent. This reaction is particularly useful for introducing alkyl substituents onto the piperazine nitrogen. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly employed for this transformation.[8][9]

Reductive_Amination Aldehyde_Ketone Aldehyde or Ketone Product N-Alkyl-1-tert-butylpiperazine Aldehyde_Ketone->Product tBu_Piperazine This compound tBu_Piperazine->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product Solvent Solvent (e.g., DCM or DCE) Solvent->Product

Caption: General workflow for reductive amination.

Protocol: Reductive Amination using Sodium Triacetoxyborohydride [9][10]

  • Reaction Setup: To a round-bottom flask containing a solution of the aldehyde or ketone (1.0 equiv.) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add this compound (1.1 equiv.).

  • Imine/Enamine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion or enamine intermediate. For less reactive carbonyls, the addition of a catalytic amount of acetic acid may be beneficial.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise to the reaction mixture. The reaction is often exothermic, so cooling in an ice bath may be necessary for larger scale reactions.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 1-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Amide Coupling

The formation of an amide bond between the piperazine nitrogen and a carboxylic acid is a cornerstone of medicinal chemistry. While numerous coupling reagents are available, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt) is a widely adopted and reliable method.[11]

Amide_Coupling Carboxylic_Acid Carboxylic Acid Product N-Acyl-N'-Boc-piperazine Carboxylic_Acid->Product Boc_Piperazine 1-Boc-piperazine Boc_Piperazine->Product Coupling_Reagents Coupling Reagents (e.g., EDC, HOBt) Coupling_Reagents->Product Base Base (optional) (e.g., DIPEA) Base->Product Solvent Solvent (e.g., DMF or DCM) Solvent->Product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol: EDC/HOBt Mediated Amide Coupling [11]

  • Reaction Setup: To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous solvent such as dimethylformamide (DMF) or DCM (0.1-0.5 M), add EDC (1.2 equiv.) and HOBt (1.2 equiv.).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add 1-Boc-piperazine (1.1 equiv.) to the reaction mixture, followed by a tertiary amine base such as diisopropylethylamine (DIPEA) (1.5 equiv.) if the carboxylic acid salt is not used.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 2-24 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Boc Deprotection

The final step in many synthetic sequences involving 1-Boc-piperazine is the removal of the tert-butoxycarbonyl (Boc) protecting group to unveil the free secondary amine. This is typically achieved under acidic conditions.

Protocol: Acid-Catalyzed Boc Deprotection [12]

  • Reaction Setup: Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a suitable solvent such as DCM or methanol.

  • Acid Addition: Add a strong acid. Two common methods are:

    • Trifluoroacetic Acid (TFA): Add TFA (5-10 equiv.) to a solution of the substrate in DCM at 0 °C. Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Hydrochloric Acid (HCl): Bubble HCl gas through a solution of the substrate in methanol or use a solution of HCl in dioxane (e.g., 4M). Stir at room temperature until the reaction is complete (typically 1-4 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • TFA: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The resulting trifluoroacetate salt can often be used directly or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent.

    • HCl: Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine. This can be used as is or neutralized as described above.

  • Purification: If necessary, the free amine can be purified by chromatography or crystallization.

Application in Drug Discovery: The Case of Palbociclib

The utility of this compound as a building block is exemplified in the synthesis of Palbociclib (Ibrance®), an FDA-approved inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) for the treatment of HR-positive, HER2-negative breast cancer.[13][14] The synthesis of Palbociclib involves the coupling of a key pyridopyrimidine intermediate with a functionalized piperazine synthon, namely tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.[14][15] This intermediate is essentially a modified 1-Boc-piperazine. The final step of the synthesis involves the acid-catalyzed removal of the Boc group to yield Palbociclib.[15] The inclusion of the piperazine moiety in Palbociclib is crucial for its pharmacokinetic properties, contributing to its solubility and oral bioavailability.

Conclusion

This compound and its protected form, 1-Boc-piperazine, are indispensable building blocks in modern drug discovery. The strategic incorporation of the tert-butyl group can confer metabolic stability and favorable conformational properties, while the piperazine core provides a versatile handle for synthetic elaboration and optimization of pharmacokinetic parameters. The robust and well-established protocols for N-arylation, reductive amination, and amide coupling, followed by straightforward deprotection, provide medicinal chemists with a reliable toolkit for the construction of novel and complex drug candidates. A thorough understanding of these methodologies, coupled with a strategic appreciation for the physicochemical contributions of this building block, will undoubtedly continue to fuel the discovery of the next generation of innovative medicines.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald-Hartwig amination. Accounts of Chemical Research, 41(11), 1461-1473.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]

  • PubMed. (2007). Reductive amination of carbohydrates using NaBH(OAc)3. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • The Synthetic Tree. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

  • PubMed. (2016). New palbociclib analogues modified at the terminal piperazine ring and their anticancer activities. Retrieved from [Link]

  • ResearchGate. (2025). TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines. Retrieved from [Link]

  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (2013). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]

  • ResearchGate. (2016). A practical, catalytic and selective deprotection of a Boc group in N,N´-diprotected amines using iron(III)-catalysis. Retrieved from [Link]

  • ResearchGate. (2015). Metabolically Stable tert -Butyl Replacement. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing palbociclib.
  • PubMed. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Retrieved from [Link]

  • PubMed Central. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

  • ResearchGate. (2008). Metabolic interactions with piperazine-based 'party pill' drugs. Retrieved from [Link]

  • ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved from [Link]

  • Technical Disclosure Commons. (2024). Process for the preparation of Palbociclib intermediates. Retrieved from [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing palbociclib.
  • PubMed. (1995). Chemical and Metabolic Studies on N-benzyl-tert-butylamine and Its Potential Metabolites. Retrieved from [Link]

  • ResearchGate. (2020). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... Retrieved from [Link]

  • ACS Publications. (2026). Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry. Retrieved from [Link]

  • ResearchGate. (2014). The metabolism of drugs/toxics in the body. Case study: BZP. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A new route for the synthesis of Palbociclib. Retrieved from [Link]

  • PubMed Central. (2018). Strategy for Extending Half-life in Drug Design and Its Significance. Retrieved from [Link]

  • RSC Publishing. (2021). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

Sources

synthesis of pharmaceutical intermediates with 1-Tert-butylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Pharmaceutical Intermediates with 1-Tert-butylpiperazine

Executive Summary: The "Magic Tert-Butyl" Effect

In modern drug discovery, This compound (CAS 38216-72-7) is more than just a building block; it is a strategic pharmacophore. Unlike its methyl or ethyl analogs, the tert-butyl group confers unique physicochemical properties known as the "Magic Tert-Butyl" effect.

  • Metabolic Blockade: The bulky tert-butyl group effectively blocks N-dealkylation by Cytochrome P450 enzymes, significantly extending the half-life (

    
    ) of the drug candidate compared to N-methyl analogs.
    
  • Lipophilicity Modulation: It increases

    
    , enhancing blood-brain barrier (BBB) penetration for CNS targets (e.g., GABA
    
    
    
    ligands).
  • Conformational Locking: The steric bulk restricts the conformational flexibility of the piperazine ring, often freezing the molecule in a bioactive conformation that improves receptor selectivity (e.g., PI3K

    
     inhibitors).
    

This guide details three validated protocols for incorporating this compound into pharmaceutical scaffolds, distinguishing it from its common protected analog, 1-Boc-piperazine.

Critical Material Distinction

Before proceeding, researchers must verify their starting material. A common error in procurement is confusing the alkyl derivative with the carbamate protecting group.

FeatureThis compound (Target of this Guide)1-Boc-piperazine (Common Protecting Group)
Structure N-Alkyl (

)
N-Carbamate (

)
CAS 38216-72-7 57260-71-6
Basicity High (

)
Reduced (Carbamate resonance)
Function Permanent pharmacophoreTransient protecting group
Stability Stable to acidAcid-labile (cleaves with TFA/HCl)

Safety Warning: this compound is corrosive and flammable . Handle in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

Protocol A: Reductive Amination (PI3K Inhibitor Route)

Context: This protocol is adapted from the synthesis of pyrazolo[1,5-a]pyrimidine derivatives (e.g., PI3K


 inhibitors like CPL302415). It is the preferred method for attaching the piperazine to an aldehyde-functionalized core.
Mechanism & Rationale

Direct alkylation with halides often leads to over-alkylation or elimination. Reductive amination proceeds via an iminium ion intermediate, which is selectively reduced by sodium triacetoxyborohydride (STAB). STAB is chosen over NaBH


 because it is less aggressive, reducing the imine without touching the aldehyde or other sensitive functional groups.
Step-by-Step Protocol

Reagents:

  • Aldehyde Substrate (1.0 equiv)[1]

  • This compound (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Acetic Acid (catalytic, optional)

Procedure:

  • Imine Formation: In a dry round-bottom flask under nitrogen, dissolve the Aldehyde Substrate (e.g., 2.15 mmol) in anhydrous DCM (10 mL/mmol).

  • Addition: Add This compound (1.2 equiv) in one portion.

    • Note: If the reaction is sluggish, add 1-2 drops of glacial acetic acid to catalyze imine formation.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C (ice bath) and add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Why? Portion-wise addition prevents a localized exotherm and side reactions.

  • Reaction: Remove the ice bath and stir at RT for 12–18 hours. Monitor by TLC or LC-MS (Look for disappearance of aldehyde).

  • Quench: Quench with saturated aqueous NaHCO

    
    . Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract the aqueous layer with DCM (3x).[2] Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (typically MeOH/DCM or EtOAc/Hexane gradients).

Expected Yield: 80–90%

ReductiveAmination cluster_0 Phase 1: Imine Formation cluster_1 Phase 2: Reduction Aldehyde Aldehyde Substrate Imine Iminium Intermediate Aldehyde->Imine + Amine DCM, RT Amine 1-Tert-butyl- piperazine Amine->Imine Product Tert-butylpiperazine Product Imine->Product + STAB 12-18h STAB NaBH(OAc)3 STAB->Product

Figure 1: Workflow for the Reductive Amination of Aldehydes with this compound.

Protocol B: S Ar Coupling (Heterocyclic Scaffolds)

Context: Used for synthesizing kinase inhibitors (e.g., Ribociclib analogs) or antiplasmodial benzamides. This reaction exploits the nucleophilicity of the secondary amine (N4) to displace a halogen on an electron-deficient ring (e.g., chloropyrimidine, fluoronitrobenzene).

Mechanism & Rationale

The bulky tert-butyl group at N1 exerts steric hindrance, making the N4 nitrogen the exclusive nucleophile. This regioselectivity is a key advantage, often avoiding the need for protecting groups.

Step-by-Step Protocol

Reagents:

  • Aryl/Heteroaryl Halide (e.g., 2,4-dichloropyrimidine or 1-fluoro-2-nitrobenzene) (1.0 equiv)

  • This compound (1.1 – 1.2 equiv)

  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or DIPEA (1.5 equiv)
  • Solvent: DMSO (for difficult substrates) or Ethanol/Isopropanol (for reactive substrates)

Procedure:

  • Preparation: Dissolve the Aryl Halide (1.0 equiv) in the chosen solvent (5 mL/mmol).

    • Solvent Choice: Use EtOH/iPrOH for highly reactive halides (e.g., 4-chloropyrimidines). Use DMSO/DMF for less reactive substrates (e.g., 2-chloropyrimidines).

  • Base Addition: Add K

    
    CO
    
    
    
    (solid) or DIPEA .
  • Nucleophile Addition: Add This compound (1.1 equiv).[3]

  • Heating:

    • Standard: Heat to 60–80°C.

    • Difficult Substrates: 100–120°C (requires DMSO).

  • Monitoring: Monitor by LC-MS. The product will show a characteristic mass shift (+142 Da for the piperazine fragment).

  • Workup:

    • For Alcohol Solvents: Concentrate in vacuo, redissolve in EtOAc, wash with water.

    • For DMSO: Pour into crushed ice/water. The product often precipitates as a solid. Filter and wash with water.

Quantitative Comparison of Conditions:

Substrate TypeSolventTemp (°C)BaseTypical YieldRef
4-ChloropyrimidineEthanolRefluxDIPEA85-95%[4]
2-ChloropyrimidineDMSO100K

CO

60-75%[4]
2-FluoronitrobenzeneDMSORT-60K

CO

63%[6]

Protocol C: Amide Coupling (GABA Ligands)

Context: Used when attaching the piperazine to a carboxylic acid core, common in CNS drug development (e.g., GABA


 modulators).

Procedure:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in DCM/DMF. Add EDCI (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 min.

  • Coupling: Add This compound (1.1 equiv) and DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 12–24h.

  • Workup: Standard aqueous workup (Citric acid wash removes unreacted amine; NaHCO

    
     wash removes unreacted acid).
    

Quality Control & Troubleshooting

Impurity Profiling:

  • Bis-alkylation: Rare due to the steric bulk of the tert-butyl group, but possible if the starting material contains piperazine (impurity).

  • Regioisomers: In S

    
    Ar with dichloropyrimidines, the 4-position is favored over the 2-position due to electronics, but sterics from the tert-butyl group can further enhance this selectivity.
    

Analytical Markers (1H NMR in CDCl


): 
  • Tert-butyl group: Strong singlet (

    
     9H) at 1.0 – 1.1 ppm .
    
  • Piperazine Ring: Two triplets or broad multiplets at 2.5 – 3.5 ppm .

  • Validation: If the t-butyl signal splits or shifts significantly (>1.5 ppm), suspect removal of the group or formation of a salt.

Troubleshooting Start Reaction Check LowYield Problem: Low Yield Start->LowYield NoReaction Problem: No Reaction Start->NoReaction Check1 Check Base Strength (Switch K2CO3 -> Cs2CO3) LowYield->Check1 Check2 Check Sterics (Increase Temp to >100°C) NoReaction->Check2 Check3 Check Solvent (Switch EtOH -> DMSO) NoReaction->Check3

Figure 2: Troubleshooting logic for S


Ar couplings.

References

  • Indinavir Synthesis Context: Reider, P. J. (1997). "Advances in AIDS Chemotherapy: The Asymmetric Synthesis of Crixivan." Chimia, 51, 306-310. (Note: Discusses the piperazine scaffold importance).
  • PI3K

    
     Inhibitor Synthesis:  Zagozda, M., et al. (2022).[2] "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." Molecules, 27(15), 4817. Link
    
  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
  • Sngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    Ar Reactivity:  De Rosa, M., et al. (2015). "Reaction of 3-aminopyrrole with chloropyrimidines." Arkivoc, (vii), 231-242.[4][5] Link
    
  • GABA Ligand Synthesis: Konieczny, J., et al. (2025). "Targeting GABAergic Hypofunction Associated with Schizophrenia." Journal of Medicinal Chemistry. Link

  • Antiplasmodial Benzamides: Schlitzer, M., et al. (2021). "Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides." Molecules, 26, 5456. Link

Sources

Advanced Protocol: 1-Tert-butylpiperazine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utility and synthetic integration of 1-tert-butylpiperazine (CAS: 38216-72-7) in the development of kinase inhibitors. Unlike its common carbamate counterpart (1-Boc-piperazine), the N-tert-butyl variant serves as a permanent, metabolically stable structural motif that enhances solubility and blocks metabolic soft spots.

Critical Distinction: Researchers must distinguish between This compound (alkyl derivative, active pharmacophore) and 1-Boc-piperazine (carbamate, transient protecting group). This guide focuses exclusively on the alkyl derivative.

Part 1: Medicinal Chemistry Rationale[1]

The "Tert-Butyl Effect" in Kinase Inhibitors

In kinase inhibitor design, the solvent-exposed region of the ATP-binding pocket often accommodates solubilizing groups. The N-methylpiperazine moiety is a classic choice (e.g., Imatinib), but it suffers from rapid oxidative N-demethylation by cytochrome P450 enzymes (CYP3A4).

Replacing the N-methyl with an N-tert-butyl group offers three distinct advantages:

  • Metabolic Blockade: The bulky tert-butyl group prevents the formation of the carbinolamine intermediate required for N-dealkylation, significantly extending the metabolic half-life (

    
    ).
    
  • Solubility Enhancement: The basic nitrogen (

    
    ) remains protonated at physiological pH, maintaining high aqueous solubility.
    
  • Lipophilicity Balance: While bulky, the tert-butyl group adds spherical lipophilicity that can improve membrane permeability compared to more polar alternatives.

Data Comparison: Alkyl Substituents
ParameterN-MethylpiperazineN-Tert-butylpiperazineImpact on Drug Design
Metabolic Stability Low (Rapid N-demethylation)High (Sterically blocked)Increases in vivo exposure (AUC).
Steric Bulk (A-value) LowHighMay induce conformational lock in the solvent front.
Basicity (

)
~9.2~9.8Slightly higher basicity improves solubility.
Synthetic Difficulty Low (Standard

)
High (Steric hindrance)Requires catalytic coupling (see Protocol).

Part 2: Synthetic Methodologies

The Challenge of Steric Hindrance

Direct Nucleophilic Aromatic Substitution (


) of this compound onto heteroaryl halides is often sluggish or fails completely due to the steric clash between the tert-butyl group and the ortho-substituents on the electrophile.

The Solution: Palladium-catalyzed Buchwald-Hartwig amination is the gold standard. However, standard ligands (e.g., BINAP, dppf) often fail with bulky secondary amines.

Ligand Selection Strategy

For bulky secondary amines like this compound, Dialkylbiaryl phosphine ligands are required.

  • RuPhos: The first-choice ligand. Its bulk prevents catalyst deactivation and facilitates reductive elimination of the sterically congested amine.

  • BrettPhos: An alternative if RuPhos fails, particularly for aryl chlorides.

Visualization: SAR Decision Logic

The following diagram illustrates the decision process for selecting the tert-butyl moiety.

SAR_Logic Start Kinase Inhibitor Optimization Issue Issue: Rapid Clearance (N-dealkylation) Start->Issue Solubility Requirement: Maintain Aqueous Solubility Issue->Solubility OptionA Option A: N-Methyl (Metabolically Unstable) Solubility->OptionA Standard OptionB Option B: N-Tert-Butyl (Metabolically Blocked) Solubility->OptionB Advanced Synthesis Synthesis Barrier: Steric Hindrance OptionB->Synthesis Solution Solution: RuPhos-Pd Catalysis Synthesis->Solution

Caption: Decision tree for implementing this compound to solve metabolic instability issues.

Part 3: Detailed Experimental Protocol

Protocol: RuPhos-Mediated Coupling of this compound

Objective: Coupling this compound to a chloro-substituted heteroaryl core (e.g., 2-chloropyridine derivative).

1. Reagents & Materials
  • Substrate: Heteroaryl Chloride (1.0 equiv)

  • Amine: this compound (1.2 equiv) [CAS: 38216-72-7]

  • Catalyst Source: RuPhos Pd G3 (2–5 mol%) [Sigma-Aldrich/Merck]

    • Note: G3 precatalysts are air-stable and ensure accurate Pd:Ligand ratio.

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)

2. Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere):

    • Charge a reaction vial equipped with a magnetic stir bar with the Heteroaryl Chloride (1.0 mmol), NaOtBu (1.5 mmol), and RuPhos Pd G3 (0.03 mmol).

    • Critical: If using free RuPhos ligand + Pd source (e.g.,

      
      ), premix them in the solvent for 5 minutes before adding to the reaction.
      
    • Seal the vial with a septum cap.

  • Solvent & Amine Addition:

    • Evacuate and backfill the vial with Nitrogen (

      
      ) or Argon three times.
      
    • Add anhydrous 1,4-Dioxane (5 mL) via syringe.

    • Add this compound (1.2 mmol) via syringe.

    • Tip: this compound is a liquid (bp ~170°C) or low-melting solid. If solid, add it in step 1.

  • Reaction Execution:

    • Place the vial in a pre-heated block at 80–100°C .

    • Stir vigorously (800 rpm) for 4–16 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the aryl chloride and the appearance of the product mass (M+1).

  • Workup & Purification:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and water.[1]

    • pH Adjustment: The product is basic. Ensure the aqueous layer is basic (pH > 10) during extraction to keep the product in the organic phase.

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography on silica gel.

      • Eluent: DCM:MeOH (95:5 to 90:10) with 1%

        
         (essential to minimize tailing of the basic amine).
        
Catalytic Cycle Visualization

The following diagram details the specific role of the bulky ligand in the cycle.

Catalytic_Cycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Ar-Cl Coord Amine Coordination (Steric Crowding) OxAdd->Coord tBu-Piperazine Deprot Deprotonation (Base: NaOtBu) Coord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Caption: Buchwald-Hartwig cycle. RuPhos is critical at the 'Reductive Elimination' step to expel the bulky product.

Part 4: Quality Control & Characterization

NMR Signature

When characterizing the final inhibitor, the tert-butyl group provides a distinct diagnostic signal.

  • 1H NMR: Strong singlet (9H) typically between

    
     1.0 – 1.2 ppm.
    
  • 13C NMR: Quaternary carbon signal around

    
     53-55 ppm; methyl carbons around 
    
    
    
    26-28 ppm.
Handling Precautions
  • Hygroscopicity: this compound can absorb moisture and

    
     from the air (forming carbamates). Store under inert gas.
    
  • Basicity: It is a strong base. Avoid using acidic solvents (like

    
     with traces of HCl) for NMR unless deliberately forming the salt. Use 
    
    
    
    or
    
    
    for free base characterization.

References

  • Buchwald-Hartwig Amination Overview

    • Buchwald-Hartwig Cross-Coupling Reagents and Protocols.[2] J&K Scientific.

  • Ligand Selection (RuPhos/BrettPhos)

    • Maitre, S., et al. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2011.
    • [Link]

  • Kinase Inhibitor Design (Solubility & Metabolism)

    • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 2021.
    • [Link]

  • Specific Reagent Data (RuPhos Pd G3)

    • RuPhos Pd G3 Product Information. Sigma-Aldrich.

Sources

reaction conditions for coupling with aryl halides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Coupling reactions utilizing aryl halides (Suzuki-Miyaura, Buchwald-Hartwig, etc.) are cornerstones of modern drug discovery. However, the reactivity gap between aryl iodides/bromides and the more economical aryl chlorides often leads to stalled development cycles. This Application Note provides a rational, mechanistic-based framework for selecting reaction conditions. We move beyond "trial-and-error" screening by correlating substrate electronics with catalyst cycle energetics, offering validated protocols for challenging substrates using modern precatalyst architectures.

Mechanistic Considerations & Reactivity Trends

To optimize a reaction, one must identify the rate-determining step (RDS). In the catalytic cycle of Palladium (Pd)-catalyzed cross-coupling, the RDS shifts based on the aryl halide used.

  • Aryl Iodides/Bromides: The carbon-halogen bond is weak. Oxidative addition is fast. The RDS is often Transmetalation (Suzuki) or Amine Binding/Deprotonation (Buchwald).

  • Aryl Chlorides: The C-Cl bond is strong (~96 kcal/mol).[1] Oxidative Addition is almost invariably the RDS. This requires electron-rich, bulky ligands (e.g., Dialkylbiaryl phosphines, NHCs) to increase the electron density on the Pd(0) center, facilitating insertion.

Figure 1: Mechanistic Cycle & Failure Modes

The following diagram illustrates the catalytic cycle, highlighting where specific aryl halides typically stall the reaction.

CatalyticCycle PreCat Pd(II) Precatalyst (Stable Storage) Pd0 Active L-Pd(0) (12 or 14e- species) PreCat->Pd0 Activation (Base/Heat) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Fail1 STALL: Aryl Chlorides (Bond too strong) Pd0->Fail1 Low e- density ligand TransMet Transmetalation / Binding (Ar-Pd-Nu) OxAdd->TransMet + Nucleophile + Base Fail2 SIDE RXN: Protodeboronation (Base/Temp sensitive) OxAdd->Fail2 Slow Transmetalation RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration

Figure 1 Caption: The catalytic cycle highlighting the critical barrier for aryl chlorides (Oxidative Addition) and common side-reaction entry points.

Catalyst & Ligand Selection Matrix

Do not default to Pd(PPh3)4. It is air-sensitive and ineffective for aryl chlorides. Use the matrix below to select the "First Pass" system based on your electrophile.

Table 1: Electrophile-Driven Condition Selection
ElectrophileBond Energy (kcal/mol)Primary ChallengeRecommended Catalyst SystemBase / Solvent
Aryl Iodide ~65Homocoupling, Catalyst poisoningPd(dppf)Cl2 or Pd(OAc)2/PPh3K2CO3 / Toluene:Water
Aryl Bromide ~81Standard ReactivityPd(dppf)Cl2 (Robust) or Pd-Amphos K2CO3 / Dioxane:Water
Aryl Chloride ~96Oxidative Addition (Slow)XPhos Pd G4 or Pd-PEPPSI-IPr K3PO4 or NaOtBu / THF or Toluene
Heteroaryl Cl >96 (varies)Catalyst Deactivation (N-binding)XPhos Pd G4 or BrettPhos Pd G4 K3PO4 / t-Amyl Alcohol

Expert Insight: For Aryl Chlorides, the "G3" or "G4" precatalysts (Buchwald type) are superior to mixing Pd2(dba)3 + Ligand in situ. They ensure a strict 1:1 Pd:Ligand ratio, preventing the formation of inactive PdL2 species that occurs with excess ligand.

Optimization Workflow

When the "First Pass" fails, use this logic tree to troubleshoot rather than randomly screening solvents.

OptimizationTree Start Reaction Failed (<10% Yield) CheckSM Analyze SM: Is Ar-X consumed? Start->CheckSM SM_Yes Yes (Ar-X remains) CheckSM->SM_Yes SM_No No (Ar-X gone) CheckSM->SM_No OxAdd_Issue Issue: Oxidative Addition SM_Yes->OxAdd_Issue Sol1 Action: Switch to electron-rich ligand (e.g., PCy3, XPhos) OxAdd_Issue->Sol1 Prod_Check Is Product Formed? SM_No->Prod_Check Dehal Result: Dehalogenation (Ar-H formed) Prod_Check->Dehal Ar-H Homocoup Result: Homocoupling (Ar-Ar formed) Prod_Check->Homocoup Ar-Ar Sol2 Action: Use anhydrous solvent, increase conc., switch to mild base (Cs2CO3) Dehal->Sol2 Sol3 Action: Degas solvent better, reduce catalyst loading Homocoup->Sol3

Figure 2 Caption: Logic flow for diagnosing reaction failure based on crude mixture analysis (LCMS/GCMS).

Detailed Experimental Protocols

Protocol A: The "Workhorse" Suzuki-Miyaura (Aryl Bromides)

Best for: Rapid library synthesis, standard medicinal chemistry intermediates.

  • Stoichiometry:

    • Aryl Bromide (1.0 equiv)

    • Boronic Acid (1.2 - 1.5 equiv)

    • Catalyst: Pd(dppf)Cl2·DCM (3 - 5 mol%)

    • Base: 2M aq. K2CO3 (3.0 equiv)

    • Solvent: 1,4-Dioxane (Concentration: 0.1 M - 0.2 M)

  • Setup:

    • Charge solid reagents into a vial equipped with a stir bar.

    • Evacuate and backfill with Nitrogen (x3). Note: Pd(dppf)Cl2 is relatively air-stable, but oxygen promotes homocoupling.

    • Add degassed Dioxane and aqueous base via syringe.

  • Reaction:

    • Heat to 80°C - 100°C for 2-4 hours.

    • Monitoring: Check LCMS. If Ar-Br remains but boronic acid is gone (protodeboronation), add more boronic acid (0.5 equiv).

  • Workup:

    • Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

    • Purification: Silica gel flash chromatography.

Protocol B: Advanced Buchwald-Hartwig (Aryl Chlorides)

Best for: Deactivated aryl chlorides or sterically hindered amines. Uses Precatalyst technology.

  • Stoichiometry:

    • Aryl Chloride (1.0 equiv)

    • Amine (1.2 equiv)

    • Catalyst: XPhos Pd G4 (1 - 2 mol%)

      • Why? The G4 precatalyst activates at room temperature and protects the active species until needed.

    • Base: NaOtBu (1.5 equiv)

      • Note: Must be stored in a glovebox or desiccator. Hydrolyzed NaOtBu (NaOH) kills this reaction.

    • Solvent: Anhydrous Toluene or THF (0.2 M).

  • Setup (Strict Inert Conditions):

    • Option A (Glovebox): Weigh all solids (Ar-Cl, Base, Catalyst) into a vial. Seal with a septum cap.

    • Option B (Schlenk Line): Flame dry flask. Add solids under positive Argon flow.

  • Reaction:

    • Add anhydrous solvent and liquid amine via syringe.

    • Heat to 80°C - 100°C.

    • Time: Typically complete in 1-2 hours due to the high activity of XPhos.

  • Workup:

    • Filter through a pad of Celite (to remove Pd and salts).

    • Concentrate and purify.[2][3]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition (Ligand dissociation).Switch to a bidentate ligand (e.g., Xantphos) or increase ligand:Pd ratio.
Protodeboronation (Ar-B(OH)2 -> Ar-H) Hydrolysis of C-B bond faster than Transmetalation.Use a milder base (K3PO4) or anhydrous conditions (Cs2CO3 in DMF). Switch to Boronic Ester (Pinacol).
Beta-Hydride Elimination Alkyl partners present; Pd "walks" along chain.Use Pd-PEPPSI-IPr (NHC ligands suppress beta-elimination).
Reaction Stalls at 50% Product inhibition or catalyst poisoning.Add catalyst in two portions (Start + 50%). Check if product has coordinating nitrogens (pyridines).

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions

    • News-Medical: "The chemistry of the Suzuki-Miyaura Cross-Coupling Reaction." Link

  • Aryl Chloride Reactivity & Ligand Design

    • Organic Chemistry Portal: "Buchwald-Hartwig Cross Coupling Reaction - Ligand Developments." Link

  • Precatalyst Technology (G3/G4)

    • Sigma-Aldrich (Merck): "Cross-Coupling Reaction Manual: Desk Reference." Link

  • Aqueous & Green Conditions

    • PMC (NIH): "Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides." Link

  • General Cross-Coupling Guides

    • Chemistry LibreTexts: "Suzuki-Miyaura Coupling - Reaction Mechanism and Scope." Link

Sources

Accelerating Discovery: Microwave-Assisted Synthesis with 1-Tert-butylpiperazine in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

In the fast-paced environment of drug discovery and development, the rapid synthesis of novel chemical entities is paramount. The piperazine scaffold is a privileged structure, integral to numerous pharmacological agents targeting a wide array of diseases.[1] Specifically, 1-tert-butylpiperazine (also known as 1-Boc-piperazine) serves as a critical, sterically hindered building block for creating analogues with fine-tuned pharmacokinetic properties.[1] This application note provides an in-depth guide to leveraging microwave-assisted organic synthesis (MAOS) for reactions involving this compound. We will explore the fundamental principles of microwave heating, its distinct advantages over conventional methods, and provide detailed, field-proven protocols for key transformations such as the Suzuki-Miyaura cross-coupling reaction.

Introduction: The Convergence of a Privileged Scaffold and an Enabling Technology

The piperazine ring is a ubiquitous feature in medicinal chemistry, found in drugs targeting the central nervous system (CNS), as well as in anticancer and antihistamine agents.[1] The strategic use of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen, making this compound an invaluable intermediate for library synthesis and lead optimization.[1][2]

However, the inherent steric bulk of the tert-butyl group can often lead to sluggish reaction kinetics under conventional thermal heating, requiring long reaction times and high temperatures that can compromise the stability of other functional groups. Microwave-assisted synthesis offers a transformative solution. By directly and efficiently coupling energy with polar molecules in the reaction mixture, microwave irradiation dramatically accelerates reaction rates, often reducing synthesis times from many hours to mere minutes.[3] This rapid, uniform heating minimizes the formation of side products and frequently leads to higher yields, positioning MAOS as a cornerstone of green and efficient chemistry.[4][5]

The Rationale: Why Microwave Synthesis Excels with Hindered Reagents

Conventional heating relies on the slow transfer of energy via conduction and convection, resulting in a non-uniform temperature profile where the vessel walls are hotter than the bulk solution. In contrast, microwave energy interacts directly with polar molecules and ionic species within the reaction mixture through two primary mechanisms: Dipolar Polarization and Ionic Conduction.[6][7]

  • Dipolar Polarization: Polar molecules, like the solvents and reagents in the reaction, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave. This constant molecular rotation generates heat rapidly and uniformly throughout the sample.[8]

  • Ionic Conduction: If ions are present (e.g., salts used as bases or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions caused by this migration generate thermal energy.[7]

This mechanism of "in-core" volumetric heating is the key to success with sterically demanding reagents like this compound. The high, instantaneous energy transfer allows molecules to overcome large activation energy barriers more effectively than with conventional heating.[8] This leads to faster reaction rates, even for transformations that are otherwise challenging, enabling chemists to access novel chemical space with greater efficiency.[9]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C-C bonds, particularly for generating biaryl compounds which are common motifs in pharmaceuticals.[10] Microwave irradiation has been shown to be exceptionally effective for this transformation, often allowing for lower catalyst loadings and significantly shorter reaction times.[11][12]

The following section provides a detailed protocol for the microwave-assisted Suzuki coupling of this compound with an aryl bromide. This protocol is designed to be a robust starting point for researchers, adaptable to a wide range of substrates.

General Workflow for Microwave-Assisted Synthesis

The experimental process follows a logical sequence from preparation to analysis. The diagram below outlines the typical workflow for performing a microwave-assisted reaction in a dedicated laboratory reactor.

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Work-up & Analysis A Weigh Reagents: Aryl Halide, Boronic Acid, This compound, Catalyst, Base B Add Reagents & Solvent to Microwave Vial A->B C Add Stir Bar & Securely Cap Vial B->C D Place Vial in Microwave Reactor Cavity C->D E Program Reaction Parameters: Temp, Time, Power, Stirring D->E F Run Reaction with In-Situ Monitoring E->F G Cool Vial to Room Temperature F->G H Filter to Remove Catalyst/ Perform Liquid-Liquid Extraction G->H I Purify by Chromatography (e.g., Flash, HPLC) H->I J Characterize Product (NMR, LCMS, HRMS) I->J

Caption: General experimental workflow for microwave-assisted synthesis.

Detailed Protocol: Synthesis of tert-butyl 4-(4-phenylphenyl)piperazine-1-carboxylate

This protocol details a representative Suzuki-Miyaura coupling reaction.

Reaction Scheme:

Materials & Equipment:

  • 1-bromo-4-phenylbenzene (Aryl Bromide)

  • Phenylboronic acid

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane and Water (Solvent mixture)

  • Dedicated single-mode microwave reactor with sealed reaction vessels (e.g., Biotage, CEM)[13]

  • Magnetic stir bars

Step-by-Step Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vial, add a magnetic stir bar.

  • Reagent Addition: Add 1-bromo-4-phenylbenzene (233 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and triphenylphosphine (21 mg, 0.08 mmol, 8 mol%). Causality Note: Using a phosphine ligand like PPh₃ is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Amine Addition: Add this compound (186 mg, 1.0 mmol, 1.0 equiv) to the reaction vial. While not a reactant in this specific C-C coupling, its inclusion represents its common role as a nucleophile in analogous C-N couplings (Buchwald-Hartwig), and this protocol structure is readily adaptable. For a direct synthesis involving the piperazine, it would typically be coupled to a dihaloaromatic in a preceding or subsequent step. This example focuses on the core microwave Suzuki protocol often used in sequences involving such building blocks.

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the vial. The use of a water/organic mixture is common in Suzuki reactions and enhances the solubility of the base.[12]

  • Sealing: Securely seal the vial with a septum cap.

  • Microwave Irradiation: Place the vial into the microwave reactor. Program the instrument to heat the mixture to 120 °C for 15 minutes with continuous stirring.[11] Causality Note: The temperature is set well above the boiling point of the solvent mixture to achieve significant rate acceleration, a state only safely achievable in sealed vessels under pressure.

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's automated cooling feature before removal.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired product.

Data and Expected Outcomes

The primary advantages of the microwave-assisted approach are drastic reductions in reaction time and often, an increase in yield compared to conventional heating.

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Rationale / Justification
Reaction Time 6 - 24 hours10 - 30 minutesDirect, efficient energy transfer rapidly brings the reaction to temperature.[3]
Temperature 80 - 110 °C (Reflux)100 - 150 °CSuperheating above the solvent's boiling point is possible in sealed vessels, dramatically increasing reaction rates.[13]
Typical Yield 60 - 85%75 - 95%Rapid heating minimizes decomposition of reagents and catalysts, reducing side product formation.[14]
Catalyst Loading 3 - 5 mol%0.5 - 2 mol%Enhanced reaction kinetics can allow for lower, more cost-effective catalyst concentrations.[11]
Simplified Suzuki-Miyaura Catalytic Cycle

The efficiency of the Suzuki reaction hinges on a palladium-catalyzed cycle. Microwave energy accelerates each step of this process.

G Pd0 Pd(0)L2 A Ar-Pd(II)-X Pd0->A Oxidative Addition (Ar-X) B Ar-Pd(II)-Ar' A->B Transmetalation (Ar'-B(OH)2 + Base) B->Pd0 Reductive Elimination C Ar-Ar' B->C caption Simplified Palladium Catalytic Cycle for Suzuki Coupling.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Mandatory Safety Protocols for Microwave Chemistry

The high temperatures and pressures generated in microwave synthesis demand strict adherence to safety protocols. Domestic microwave ovens are not suitable and should never be used for chemical synthesis due to the risk of explosion and lack of safety controls.[15]

Core Safety Requirements:

  • Use a Dedicated Reactor: Only use a laboratory microwave reactor designed for chemical synthesis, featuring reinforced cavities, pressure monitoring, and emergency venting.[15]

  • Personal Protective Equipment (PPE): At a minimum, wear chemical splash goggles, a lab coat, and appropriate gloves. When removing hot vessels, thermal gloves are recommended.[16][17]

  • Vessel Integrity: Always inspect the glass reaction vials and caps for any cracks or defects before use. Never exceed the recommended fill volume (typically no more than 2/3 full).[17]

  • Avoid Metal: Do not place any metal objects (spatulas, metal caps) inside the microwave cavity, other than the intended components of the reaction vessel.

  • Exothermic Reactions: Exercise extreme caution with potentially explosive compounds or reactions known to be highly exothermic. The rapid energy input can cause a runaway reaction. Always start with a small-scale test reaction.[15]

  • Proper Signage: The area should be clearly marked, and the instrument should be labeled for laboratory use only, not for food or beverages.[16]

Conclusion

Microwave-assisted synthesis represents a significant advancement in synthetic chemistry, providing a powerful tool for accelerating the discovery and development of new pharmaceuticals. When paired with versatile and important building blocks like this compound, this technology enables researchers to rapidly generate diverse compound libraries, explore structure-activity relationships more effectively, and ultimately, shorten the timeline from laboratory to clinic. By understanding the principles and adhering to the robust protocols and safety measures outlined in this guide, scientists can confidently and efficiently harness the full potential of microwave chemistry.

References

  • Singh, P. & Manna, K. (2022). Microwave Assisted Synthesis, Biological Evaluation and In-silico Molecular docking and Pharmacokinetic Studies of Novel Heteroc. Journal of Pharmaceutical Research International, 34(26B), 16-31. [Link]

  • Amran, N. A. et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 26(21), 6439. [Link]

  • Bekkali, F. et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(3), 346. [Link]

  • Kaur, H. et al. (2023). Microwave-assisted synthesis of novel[18][19] oxazine derivatives as potent anti-bacterial and antioxidant agents. ARKIVOC, 2023(11), 1-16. [Link]

  • Gadek, Z. et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals, 17(8), 983. [Link]

  • LookChem. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. LookChem. [Link]

  • Tyagi, P. & Gupta, A. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Advanced Research, 10(01), 101-110. [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Da Mota, A. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11, 230-236. [Link]

  • Nemecek, D. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. [Link]

  • Baxendale, I. R. et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR & Combinatorial Science, 25(5-6), 509-514. [Link]

  • Chakole, D. & Mali, N. S. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal for Novel Research and Development, 8(6), c25-c33. [Link]

  • Kappe, C. O. (2008). A. Procedure. Organic Syntheses, 85, 382-391. [Link]

  • PharmaCompass. (n.d.). N-Boc-Piperazine. PharmaCompass. [Link]

  • NSTA. (2022). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. National Science Teaching Association. [Link]

  • Kansas State University. (n.d.). Microwave Safety. Kansas State University. [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]

  • Georgieva, M. et al. (2022). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. PHARMANACIA, 69(4), 873-897. [Link]

  • Bešták, R. et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5764. [Link]

  • Al-Masum, M. & Alfay, R. (2015). Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. American Chemical Science Journal, 9(4), 1-8. [Link]

  • Shipe, W. D. et al. (2006). CONVENIENT AND GENERAL MICROWAVE-ASSISTED PROTOCOLS FOR THE EXPEDIENT SYNTHESIS OF HETEROCYCLES. HETEROCYCLES, 70, 7-38. [Link]

  • Microwave Chemical. (n.d.). Technologies|Microwave Safety Policy. Microwave Chemical Co., Ltd. [Link]

  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. [Link]

  • University of Nottingham. (n.d.). Safe use of microwave ovens in laboratories. University of Nottingham. [Link]

  • Owusu, E. (2023). Microwave-Assisted Green Synthesis of Spiroindolinopyranopyrazoles. SUNY Plattsburgh. [Link]

  • de Souza, R. M. et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(9), 10346-10358. [Link]

  • Beagle, J. et al. (2024). Microwave-Assisted Technique Unveils Efficient Pathway for Vital Molecular Construction. BNN Breaking. [Link]

Sources

Application Note: Protecting Group Strategies for 1-Tert-butylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It addresses the specific challenges of handling 1-tert-butylpiperazine , distinguishing between the stable


-alkyl  derivative and the labile 

-Boc
protected form, and provides actionable protocols for orthogonal protection strategies.[1]

Executive Summary & Strategic Analysis

This compound (CAS: 38216-72-7) is a critical piperazine building block where one nitrogen is substituted with a tert-butyl group.[1] It is distinct from 1-Boc-piperazine (CAS: 57260-71-6), where the tert-butyl moiety is part of a carbamate.[1]

  • The Core Challenge: The

    
    -tert-butyl group is sterically bulky and chemically robust ("a rock"), resisting standard deprotection conditions (TFA, hydrogenation, mild bases). It is generally considered a permanent substituent  rather than a transient protecting group.[1]
    
  • The Strategy: Successful utilization requires an orthogonal protection strategy for the secondary amine (

    
    ).[1] Because the 
    
    
    
    -alkyl group survives harsh acids, Boc (acid-labile) becomes a viable transient protecting group for
    
    
    , creating a counter-intuitive but highly effective "Boc-compatible" strategy.[1]
Critical Distinction Table
FeatureThis compound (

-Alkyl)
1-Boc-piperazine (

-Carbamate)
Structure

-Alkyl bond (

)
Carbamate bond (

)
Basicity (

)
Basic (

)
Non-basic (Lone pair delocalized)
Stability High. Stable to TFA, HCl, Hydrogenation.[1][2][3]Low. Cleaved by TFA, HCl.[1]
Role Permanent scaffold / PharmacophoreTransient protected intermediate
Removal Difficult (Oxidative/Strong Acid)Easy (Acidolysis)

Orthogonal Protection Logic

When synthesizing complex scaffolds containing the this compound core, the secondary nitrogen (


) often requires temporary protection.[1] The following logic applies:
Pathway A: Acid-Labile Orthogonality (Recommended)[1]
  • Protecting Group: Boc (tert-butyloxycarbonyl).[1][4][5]

  • Rationale: The

    
    -tert-butyl alkyl group is stable to Trifluoroacetic Acid (TFA).[1] Therefore, you can protect 
    
    
    
    with Boc, perform reactions, and deprotect
    
    
    with TFA without affecting the
    
    
    -alkyl group.[1]
  • Selectivity: High.[1][4][6][7]

Pathway B: Hydrogenolysis Orthogonality
  • Protecting Group: Cbz (Benzyloxcabonyl) or Bn (Benzyl).[1]

  • Rationale: The

    
    -tert-butyl group is stable to catalytic hydrogenation (
    
    
    
    , Pd/C).[1] Cbz/Bn can be removed to liberate
    
    
    while retaining the bulky
    
    
    substituent.[1]
Pathway C: Base-Labile Orthogonality[1][4]
  • Protecting Group: Fmoc (Fluorenylmethyloxycarbonyl).[1]

  • Rationale: Useful if the synthesis involves acid-sensitive moieties elsewhere.[1] Fmoc is removed with piperidine; the

    
    -tert-butyl group is completely inert to these conditions.[1]
    

Visualization: Orthogonal Workflows

The following diagram illustrates the synthesis of the core and the orthogonal deprotection pathways.

G cluster_stability Stability Check Start Piperazine (SM) Bn_Protect 1-Benzyl-4-tert-butylpiperazine (Intermediate) Start->Bn_Protect 1. BnCl (1 eq) 2. t-BuCl / Base Target This compound (Target Core) Bn_Protect->Target H2, Pd/C (Bn Removal) Protected_N4 N4-Protected Scaffold (Boc/Cbz/Fmoc) Target->Protected_N4 Protect N4 (Boc2O / Cbz-Cl / Fmoc-Cl) Deprotected_N4 Free N4 Amine (N1-tBu Intact) Protected_N4->Deprotected_N4 Orthogonal Deprotection: 1. TFA (if Boc) 2. H2/Pd (if Cbz) 3. Piperidine (if Fmoc)

Caption: Workflow showing the synthesis of the this compound core via Benzyl protection, followed by orthogonal handling of the N4 nitrogen.

Experimental Protocols

Protocol 1: Synthesis of this compound (Benzyl Route)

Objective: To synthesize the N-alkyl core using Benzyl (Bn) as a temporary protecting group for N4, allowing selective alkylation of N1.[1]

Reagents:

  • Piperazine (anhydrous)[8][9]

  • Benzyl chloride (BnCl)

  • tert-Butyl chloride (or Isobutylene oxide for milder conditions)[1]

  • Palladium on Carbon (10% Pd/C)[1][5]

  • Hydrogen gas (

    
    )
    

Step-by-Step Methodology:

  • Mono-Benzylation:

    • Dissolve piperazine (5.0 eq) in EtOH to suppress bis-alkylation.

    • Add Benzyl chloride (1.0 eq) dropwise at 0°C. Stir at RT for 4 hours.

    • Purification: Remove solvent.[1][8][9][10] Extract with DCM/Water at pH 10.[1] Distill or column purify to obtain 1-Benzylpiperazine .[1]

  • Introduction of tert-Butyl Group:

    • Dissolve 1-Benzylpiperazine (1.0 eq) in DMF.

    • Add tert-butyl chloride (1.2 eq) and

      
       (2.0 eq).[1]
      
    • Note: Direct alkylation with t-butyl halides is sluggish due to elimination (E2).[1]

    • Alternative (Preferred): Use Reductive Amination with Acetone/NaBH(OAc)3 if an isopropyl group is acceptable, OR use Isobutylene Oxide with

      
       catalyst to install the t-butyl group via ring opening/reduction.[1]
      
    • Standard Industrial Route: React 1-Benzylpiperazine with excess isobutylene under pressure or acid catalysis.[1]

  • Hydrogenolysis (Bn Removal):

    • Dissolve crude 1-Benzyl-4-tert-butylpiperazine in MeOH.

    • Add 10% Pd/C (5 wt%).[1]

    • Stir under

      
       balloon (1 atm) for 12 hours.
      
    • Filtration: Filter through Celite to remove Pd.[1]

    • Isolation: Concentrate in vacuo. The product is a colorless oil/low-melting solid.[1]

    • Validation:

      
       NMR should show the disappearance of aromatic protons (7.2-7.4 ppm) and the retention of the singlet at ~1.0 ppm (9H, t-butyl).[1]
      
Protocol 2: Orthogonal Deprotection of N4-Boc in presence of N1-Alkyl

Objective: To demonstrate the stability of the N-alkyl group while removing a Boc group from N4.[1]

Reagents:

  • 1-Boc-4-tert-butylpiperazine (Substrate)[1]

  • Trifluoroacetic Acid (TFA)[5][11][10]

  • Dichloromethane (DCM)[10]

Methodology:

  • Preparation: Dissolve substrate (1 mmol) in DCM (5 mL).

  • Acidolysis: Add TFA (1 mL) dropwise at 0°C.

  • Reaction: Stir at Room Temperature for 1 hour. Monitor by TLC (Boc group cleavage usually completes <30 min).

  • Workup (Critical):

    • Concentrate the mixture to remove excess TFA.[1][10]

    • The residue is the TFA salt of this compound.[1]

    • Free Basing: Redissolve in DCM, wash with sat.[1]

      
      .
      
    • Observation: The

      
      -tert-butyl group remains intact.[1] (Loss of t-butyl alkyl would require refluxing HBr or oxidative conditions).[1]
      

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield in t-Butylation E2 Elimination of t-Butyl ChlorideUse Isobutylene gas in sealed tube with acid catalyst or Reductive Amination (if isopropyl is acceptable).[1] For strict t-butyl, use TiCl4/Trimethylaluminum methylation of a nitrile precursor (advanced).[1]
Loss of N-t-Butyl Group Extremely harsh acidic conditions (e.g., HI, HBr reflux)Switch to TFA/DCM or HCl/Dioxane (4M).[1] The alkyl t-butyl is stable to these.[1]
Bis-protection of N4 Excess reagentControl stoichiometry strictly (0.9 eq of Boc anhydride).[1]
Emulsions during Workup Amphiphilic nature of piperazineSaturate aqueous phase with NaCl (brine) or use continuous extraction.[1]

References

  • Synthesis of this compound via Hydrogenation: PrepChem. "Synthesis of 1-tert-butyl piperazine." Link

  • Boc Protection/Deprotection Standards: Organic Chemistry Portal. "Boc-Protected Amino Groups."[1][3][4][5][11] Link

  • Piperazine Reactivity & Drug Synthesis: National Institutes of Health (NIH).[1] "Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate." Link

  • Orthogonal Strategies: Journal of Organic Chemistry. "Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids." Link

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 1-Tert-butylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-Tert-butylpiperazine in Pharmaceutical Development

This compound, a key building block in modern medicinal chemistry, serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents.[1] Its unique structural motif, featuring a piperazine ring with a sterically hindering tert-butyl group on one of the nitrogen atoms, allows for selective functionalization at the second nitrogen. This characteristic makes it an invaluable component in the development of drugs targeting the central nervous system (CNS), including antidepressants and antipsychotics, as well as in the creation of anticancer agents and antihistamines.[1] The ability to readily introduce further molecular complexity via the unprotected nitrogen makes this compound a versatile scaffold for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.

This document provides a comprehensive guide to the large-scale synthesis of this compound, with a primary focus on the industrially prevalent method involving the synthesis of the N-Boc protected intermediate, 1-tert-butoxycarbonylpiperazine (1-Boc-piperazine). We will explore two primary synthetic routes to 1-Boc-piperazine, detailing the underlying chemistry, process optimization for industrial scale-up, and critical safety considerations. Furthermore, a detailed protocol for the subsequent deprotection to yield the final product, this compound, will be presented.

Synthetic Strategies for Large-Scale Production

The industrial synthesis of this compound is most commonly achieved through a two-step process: the synthesis of 1-Boc-piperazine followed by the removal of the Boc protecting group. This approach is favored due to the high selectivity and yields achievable in the initial protection step. Two main routes to 1-Boc-piperazine dominate the industrial landscape, each with its own set of advantages and considerations.

Route 1: Selective Boc-Protection of Piperazine

This is the most traditional and widely implemented method for the large-scale synthesis of 1-Boc-piperazine.[2] The core of this process is the reaction of piperazine with di-tert-butyl dicarbonate (Boc anhydride) to selectively protect one of the nitrogen atoms.

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution. The more nucleophilic secondary amine of piperazine attacks one of the carbonyl carbons of Boc anhydride. This is followed by the departure of a tert-butoxide group, which subsequently decomposes to isobutylene and carbon dioxide, driving the reaction to completion. The key challenge in this synthesis is to achieve mono-protection and minimize the formation of the di-substituted by-product, 1,4-di-Boc-piperazine.

G cluster_reactants Reactants cluster_products Products Piperazine Piperazine Intermediate Tetrahedral Intermediate Piperazine->Intermediate Nucleophilic Attack Boc_Anhydride Di-tert-butyl dicarbonate (Boc Anhydride) Boc_Anhydride->Intermediate Product 1-Boc-piperazine Intermediate->Product Collapse of Intermediate Byproduct tert-Butanol + CO2 Intermediate->Byproduct

Figure 1: Reaction pathway for the synthesis of 1-Boc-piperazine from piperazine.

Process Considerations for Large-Scale Synthesis:

  • Stoichiometry: Careful control of the molar ratio of piperazine to Boc anhydride is crucial to maximize the yield of the mono-protected product. An excess of piperazine is typically used to favor mono-substitution.

  • Solvent: A variety of aprotic solvents can be used, with dichloromethane and tetrahydrofuran being common choices.[3]

  • Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to control the exotherm and improve selectivity.

  • By-product Removal: The primary by-product, 1,4-di-Boc-piperazine, can be challenging to remove. Purification is often achieved through distillation or crystallization.[1]

Route 2: Innovative Synthesis from Diethylamine

A more recent and highly efficient method for the industrial production of 1-Boc-piperazine starts from the readily available and less expensive raw material, diethylamine.[2] This multi-step, one-pot process offers several advantages over the traditional piperazine route, including higher yields and milder reaction conditions.[2]

Reaction Pathway:

This synthesis involves a three-step sequence:

  • Chlorination: Diethylamine is reacted with a chlorinating agent, such as thionyl chloride, to produce bis(2-chloroethyl)amine.[4]

  • Boc Protection: The resulting bis(2-chloroethyl)amine is then reacted with Boc anhydride under neutral conditions to form tert-butyl bis(2-chloroethyl)carbamate.[2]

  • Cyclization: The final step involves the cyclization of the carbamate with ammonia to yield 1-Boc-piperazine.[2]

G cluster_steps Synthetic Steps Diethylamine Diethylamine Bis_chloroethylamine Bis(2-chloroethyl)amine Diethylamine->Bis_chloroethylamine Chlorination Chlorinating_Agent Chlorinating Agent (e.g., SOCl2) Chlorinating_Agent->Bis_chloroethylamine Boc_protected_intermediate tert-Butyl bis(2-chloroethyl)carbamate Bis_chloroethylamine->Boc_protected_intermediate Boc Protection Boc_Anhydride Boc Anhydride Boc_Anhydride->Boc_protected_intermediate Product 1-Boc-piperazine Boc_protected_intermediate->Product Cyclization Ammonia Ammonia Ammonia->Product

Figure 2: Multi-step synthesis of 1-Boc-piperazine from diethylamine.

Advantages for Industrial Production:

  • Higher Yields: This method boasts yields exceeding 93.5%.[2]

  • Cost-Effectiveness: The use of inexpensive starting materials contributes to a more economical process.[4]

  • Milder Conditions: The reaction proceeds under milder conditions compared to some traditional methods.[2]

  • Reduced Waste: This route can be more environmentally friendly due to higher efficiency and potentially less hazardous by-products.[2]

ParameterRoute 1: Piperazine + Boc AnhydrideRoute 2: Diethylamine Starting Material
Starting Materials Piperazine, Di-tert-butyl dicarbonateDiethylamine, Chlorinating agent, Di-tert-butyl dicarbonate, Ammonia
Key Reaction Steps Single step (mono-protection)Three steps (chlorination, Boc protection, cyclization)
Typical Yield Lower, often with di-substitution by-product> 93.5%[2]
Process Conditions Low temperature to control selectivityMilder overall conditions[2]
Cost-Effectiveness Can be less cost-effective due to piperazine cost and lower yields[4]More cost-effective due to cheaper starting materials and higher yields[4]
Environmental Impact Can generate significant by-products requiring disposalPotentially more environmentally friendly due to higher efficiency[2]

Table 1: Comparison of Large-Scale Synthetic Routes to 1-Boc-piperazine.

Detailed Application Protocols

Protocol 1: Large-Scale Synthesis of 1-Boc-piperazine from Piperazine

This protocol is adapted for a pilot-plant scale synthesis. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control, and a dropping funnel

  • Piperazine (anhydrous)

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Dichloromethane (DCM)

  • Rotary evaporator with a large-capacity flask

  • Vacuum distillation setup

Procedure:

  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.

  • Charging Piperazine Solution: Charge the reactor with a solution of piperazine (e.g., 8.6 kg, 100 mol) in dichloromethane (40 L).

  • Cooling: Cool the reactor contents to 0-5 °C with constant stirring.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (e.g., 10.9 kg, 50 mol) in dichloromethane (20 L) to the reactor via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of Boc anhydride and the formation of the desired product.

  • Quenching: Once the reaction is complete (typically 2-4 hours), slowly warm the reactor to room temperature.

  • Work-up:

    • Wash the organic layer with water (2 x 20 L) to remove unreacted piperazine and any water-soluble by-products.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 1-Boc-piperazine by vacuum distillation to separate it from the higher-boiling 1,4-di-Boc-piperazine by-product.

Protocol 2: Large-Scale Deprotection of 1-Boc-piperazine to this compound

This protocol describes the removal of the Boc protecting group to yield the final product.

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirring and temperature control

  • 1-Boc-piperazine

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (50%)

  • Dichloromethane (DCM)

  • Rotary evaporator

Procedure:

  • Charging the Reactor: Charge the reactor with 1-Boc-piperazine (e.g., 9.3 kg, 50 mol) and dichloromethane (50 L).

  • Acid Addition: Slowly add concentrated hydrochloric acid (e.g., 10 L) to the stirred solution. An exotherm will be observed; maintain the temperature below 30 °C.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, or until the deprotection is complete as monitored by TLC or GC.

  • Neutralization: Cool the reactor to 10-15 °C and slowly add 50% sodium hydroxide solution to neutralize the excess acid and bring the pH to >12.

  • Extraction:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 L).

  • Drying and Concentration:

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation if required.

Safety and Handling for Large-Scale Operations

The large-scale synthesis of this compound involves handling hazardous materials that require strict safety protocols.

  • Piperazine:

    • Hazards: Corrosive, causes severe skin burns and eye damage.[5][6][7] May cause an allergic skin reaction and respiratory sensitization.[5][6][7] It is also a flammable solid.[5][6]

    • Handling: Use in a well-ventilated area, preferably in a closed system.[6] Avoid all personal contact, including inhalation.[7] Wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a respirator with a suitable cartridge.[8]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from heat, sparks, and open flames.[6]

  • Di-tert-butyl dicarbonate (Boc Anhydride):

    • Hazards: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.

    • Handling: Handle in a well-ventilated area, away from ignition sources. Wear protective gloves, clothing, and eye/face protection.

    • Storage: Keep container tightly closed in a cool, dry, and well-ventilated place.

  • Hydrochloric Acid:

    • Hazards: Highly corrosive, causes severe skin burns and eye damage. May cause respiratory irritation.

    • Handling: Use in a fume hood with appropriate PPE, including acid-resistant gloves, apron, and a face shield.

    • Storage: Store in a corrosion-resistant container in a well-ventilated area.

Emergency Procedures:

  • Spills: For large spills, evacuate the area and contact emergency services. For smaller spills, use appropriate absorbent material and dispose of it as hazardous waste.

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.

  • Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.

Conclusion and Future Outlook

The large-scale synthesis of this compound is a well-established process, with the Boc-protection of piperazine being the most common industrial route. However, the innovative synthesis starting from diethylamine presents a more cost-effective and environmentally friendly alternative with higher yields, making it an attractive option for future industrial adoption.[2][4] The choice of synthetic route will ultimately depend on a company's specific needs, considering factors such as raw material availability, production scale, and cost considerations.

As the demand for complex pharmaceutical intermediates continues to grow, the development of even more efficient, safer, and greener synthetic methodologies for key building blocks like this compound will remain a critical area of research and development in the pharmaceutical industry.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 26). The Role of 1-Boc-Piperazine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Metoree. (2025, April 2). 1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 26). Cost-Effective 1-Boc-Piperazine: Maximizing Value for Your Synthesis. Retrieved from [Link]

  • Google Patents. (2020, March 10). CN108033931B - Synthesis method of N-Boc piperazine.
  • Molbase. 1-BOC-PIPERAZINE 57260-72-7 wiki. Retrieved from [Link]

  • Google Patents. (2019, February 1). CN106543107A - A kind of synthetic method of 1 BOC piperazines.
  • Vertex AI Search. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
  • Roh, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. Retrieved from [Link]

  • Prasanthi, G., & Prasad, K. S. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. Retrieved from [Link]

  • O'Brien, P., et al. (2012). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Synlett, 23(10), 1533-1537. Retrieved from [Link]

  • Rossi, S., et al. (2022). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 27(15), 4993. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • New Jersey Department of Health. Hazard Summary: Piperazine. Retrieved from [Link]

  • Reddy, K. L., et al. (2007). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Preparations and Procedures International, 39(2), 205-208. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 1-Tert-butylpiperazine: A Technical Support Guide to Common Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-Tert-butylpiperazine. As a Senior Application Scientist, I understand that navigating the complexities of organic synthesis requires not only a robust protocol but also a deep understanding of the potential pitfalls. This guide is designed to provide you with practical, field-tested insights into the common side reactions encountered during the synthesis of this compound, offering troubleshooting strategies and preventative measures to ensure the integrity and yield of your product.

Understanding the Synthetic Landscape

The most prevalent and controlled method for synthesizing this compound involves a two-step process: the mono-N-Boc protection of piperazine to form 1-Boc-piperazine, followed by the deprotection of the Boc group. A less common alternative is the direct N-alkylation of piperazine with a tert-butylating agent. Each approach presents a unique set of challenges, primarily in the form of side reactions that can complicate purification and reduce overall yield. This guide will dissect these challenges and provide actionable solutions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, explaining the causality behind the problems and providing clear, actionable solutions.

Part 1: Mono-N-Boc Protection of Piperazine

The critical first step in the common synthetic route is achieving selective mono-protection of the piperazine ring.

Question 1: I'm seeing a significant amount of a higher molecular weight byproduct in my reaction mixture after reacting piperazine with di-tert-butyl dicarbonate (Boc-anhydride). What is it and how can I prevent its formation?

Answer:

The most common side reaction during the Boc-protection of piperazine is the formation of the di-substituted byproduct, 1,4-bis(tert-butoxycarbonyl)piperazine (1,4-bis-Boc-piperazine).[1][2] This occurs because both nitrogen atoms in the piperazine ring are nucleophilic and can react with the Boc-anhydride.

Causality:

The formation of the di-substituted product is favored by:

  • Stoichiometry: Using an excess of Boc-anhydride will inevitably lead to a higher percentage of the di-substituted product.

  • Reaction Conditions: Running the reaction at elevated temperatures or for extended periods can also increase the likelihood of di-substitution.

  • Basicity: The free piperazine is a strong enough nucleophile to react twice.

Troubleshooting and Prevention:

To favor the formation of the desired mono-Boc-piperazine, you can implement the following strategies:

  • Control Stoichiometry: Carefully control the molar ratio of piperazine to Boc-anhydride. A slight excess of piperazine can help to minimize the di-substitution.

  • Salt Formation: A highly effective method to improve selectivity is to first react piperazine with one equivalent of a weak acid, such as acetic acid , to form the mono-salt.[1] The protonated nitrogen is no longer nucleophilic, thus directing the Boc-protection to the free secondary amine.

  • Slow Addition: Add the Boc-anhydride solution dropwise to the piperazine solution at a controlled temperature (e.g., 0-5 °C) to maintain a low concentration of the electrophile, thereby favoring mono-substitution.

  • Solvent Choice: Using a solvent system where the mono-Boc-piperazine has good solubility while the di-Boc-piperazine may be less soluble can sometimes aid in selective crystallization, though this is less of a primary control method.

Question 2: My reaction to form 1-Boc-piperazine is sluggish and not going to completion. What could be the issue?

Answer:

Several factors can contribute to an incomplete reaction:

  • Insufficient Reagent: Ensure that you have used the correct stoichiometry of Boc-anhydride.

  • Poor Mixing: In heterogeneous reaction mixtures, ensure vigorous stirring to facilitate contact between the reactants.

  • Low Temperature: While low temperatures are used to control selectivity, the reaction may proceed very slowly. A modest increase in temperature after the initial addition may be necessary. Monitor the reaction progress by TLC or GC to find the optimal balance.

  • Deactivated Reagent: Boc-anhydride is sensitive to moisture and can hydrolyze over time. Use a fresh, high-quality reagent.

Part 2: Deprotection of 1-Boc-piperazine

The final step to obtaining this compound from its Boc-protected precursor is the removal of the tert-butoxycarbonyl group.

Question 3: During the acidic deprotection of 1-Boc-piperazine, I'm observing degradation of my product or the formation of multiple unknown impurities. What is happening?

Answer:

The deprotection of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] While effective, these harsh conditions can lead to side reactions if not properly controlled.

Causality:

  • Cleavage of the Tert-butyl Group: The mechanism of Boc deprotection involves the formation of a stable tert-butyl cation.[4] This cation can then act as an electrophile and potentially alkylate other nucleophilic sites on your starting material or product, leading to complex mixtures.

  • Acid-Sensitive Functional Groups: If your molecule contains other acid-labile functional groups (e.g., acetals, some esters), they may also be cleaved under the deprotection conditions.[3]

  • Rearrangement Reactions: The tert-butyl cation can also undergo elimination to form isobutylene gas or react with trace amounts of water to form tert-butanol.

Troubleshooting and Prevention:

  • Use a Scavenger: To prevent unwanted alkylation by the tert-butyl cation, it is highly recommended to use a cation scavenger . Common scavengers include triethylsilane (TES) or anisole . These compounds will readily react with the tert-butyl cation, preventing it from reacting with your desired product.

  • Control Temperature: Perform the deprotection at a low temperature (e.g., 0 °C) to minimize side reactions.

  • Choice of Acid: For sensitive substrates, using a milder acidic condition might be beneficial. For example, a solution of HCl in an organic solvent like dioxane or methanol can sometimes offer better control than neat TFA.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the point of complete deprotection and avoid prolonged exposure to the strong acid.

Part 3: Direct N-Alkylation of Piperazine

While less common due to selectivity issues, direct N-alkylation is another potential route.

Question 4: I attempted a direct reaction of piperazine with tert-butyl bromide and obtained a complex mixture of products. What are the likely side reactions?

Answer:

Direct alkylation of piperazine with a bulky electrophile like tert-butyl bromide is challenging and prone to multiple side reactions.

Causality:

  • Di-alkylation: Similar to Boc-protection, obtaining mono-alkylation is difficult. The initial product, this compound, is still nucleophilic and can react further to form 1,4-di-tert-butylpiperazine .

  • Elimination: Tert-butyl bromide is highly prone to elimination reactions (E2) in the presence of a base (like piperazine itself), leading to the formation of isobutylene . This reduces the effective concentration of your alkylating agent.

  • Quaternization: Although less likely with the bulky tert-butyl group, over-alkylation can lead to the formation of quaternary ammonium salts.

Troubleshooting and Prevention:

Due to these inherent challenges, the direct alkylation route is often avoided in favor of the Boc-protection/deprotection strategy for a cleaner and more controlled synthesis. If you must proceed with direct alkylation, consider the following:

  • Large Excess of Piperazine: Using a significant excess of piperazine can statistically favor mono-alkylation. However, this will require a challenging purification to remove the unreacted starting material.

  • Alternative Alkylating Agents: While not changing the core issue of selectivity, exploring other tert-butylating agents could be considered, though each will have its own reactivity profile and potential side reactions.

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-piperazine with Acetic Acid for Improved Selectivity

This protocol is adapted from methodologies aimed at maximizing the yield of the mono-protected product.[1]

  • Salt Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve piperazine (1.0 eq.) in a suitable solvent (e.g., methanol or a mixture of methanol and water).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add glacial acetic acid (1.0 eq.) dropwise to the piperazine solution while maintaining the temperature.

    • Stir the mixture for 30 minutes at 0-5 °C.

  • Boc-Protection:

    • Dissolve di-tert-butyl dicarbonate (Boc-anhydride) (0.95-1.0 eq.) in the same solvent used for the piperazine.

    • Add the Boc-anhydride solution dropwise to the piperazine salt solution over a period of 1-2 hours, ensuring the temperature remains between 0-10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Add water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to the residue.

    • Basify the aqueous layer with a suitable base (e.g., sodium carbonate or sodium hydroxide) to a pH of 9-10.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-Boc-piperazine.

    • The crude product can be purified by vacuum distillation or crystallization.[2][5][6]

Protocol 2: Deprotection of 1-Boc-piperazine using TFA with a Scavenger

  • Reaction Setup:

    • Dissolve 1-Boc-piperazine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, DCM).

    • Add a cation scavenger, such as triethylsilane (TES) (1.1-1.5 eq.) or anisole (1.1-1.5 eq.), to the solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Deprotection:

    • Slowly add trifluoroacetic acid (TFA) (5-10 eq.) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS until all the starting material is consumed (typically 1-4 hours).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of a base (e.g., sodium bicarbonate or sodium carbonate) until the pH is basic (pH 9-10).

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by vacuum distillation.[7]

Data Presentation

Table 1: Summary of Common Side Reactions and Mitigation Strategies

Synthetic StepCommon Side Reaction/ByproductKey CausesRecommended Mitigation Strategies
Mono-N-Boc Protection 1,4-bis(tert-butoxycarbonyl)piperazineExcess Boc-anhydride, high temperature, direct reaction of free piperazineControlled stoichiometry, salt formation with acetic acid, slow addition of Boc-anhydride at low temperature
Deprotection of 1-Boc-piperazine Re-alkylation of product by tert-butyl cationFormation of reactive tert-butyl cationUse of a cation scavenger (e.g., triethylsilane, anisole), low reaction temperature
Direct N-Alkylation 1,4-di-tert-butylpiperazine, IsobutyleneLack of selectivity, E2 eliminationUse of a large excess of piperazine (purification challenge), generally avoided in favor of the Boc-protection/deprotection route

Visualization of Reaction Pathways

SynthesisPathways cluster_boc Boc Protection Route cluster_direct Direct Alkylation Route Piperazine Piperazine PiperazineSalt Piperazine Monoacetate Salt Piperazine->PiperazineSalt + Acetic Acid MonoBoc 1-Boc-piperazine (Desired Intermediate) Piperazine->MonoBoc + Boc-Anhydride (Less Selective) FinalProduct This compound (Final Product) Piperazine->FinalProduct + tert-Butyl Bromide (Desired) BocAnhydride Boc-Anhydride AceticAcid Acetic Acid PiperazineSalt->MonoBoc + Boc-Anhydride (Selective) DiBoc 1,4-bis-Boc-piperazine (Side Product) MonoBoc->DiBoc + Boc-Anhydride MonoBoc->FinalProduct + TFA / Scavenger (Deprotection) TFA TFA / Scavenger DiTertButyl 1,4-Di-tert-butylpiperazine (Side Product) FinalProduct->DiTertButyl + tert-Butyl Bromide TertButylBromide tert-Butyl Bromide Isobutylene Isobutylene (Side Product) TertButylBromide->Isobutylene Elimination

Caption: Synthetic pathways to this compound highlighting side product formation.

References

  • Google Patents. (n.d.). Synthesis method of N-Boc piperazine.
  • PrepChem. (n.d.). Synthesis of 1-tert-butyl piperazine. Retrieved February 8, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). Crystallization method of Boc-amino acid.
  • Molecules. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved February 8, 2026, from [Link]

Sources

Technical Support Center: Purification of 1-Tert-butylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

⚠️ CRITICAL DISAMBIGUATION WARNING

Before proceeding, verify your target molecule:

  • Target A: 1-Tert-butylpiperazine (Alkyl derivative). Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .[1] State: Liquid.[1][2][3] BP: ~196°C.[1] [This guide covers Target A] .
    
  • Target B: 1-Boc-piperazine (Carbamate derivative). Formula:

    
    .[1][4][5] State: Solid. MP: ~45°C. [STOP.[1] This guide is NOT for Boc-piperazine] .
    
Executive Summary

The purification of this compound from reaction mixtures (typically alkylation of piperazine with isobutylene or t-butyl halides) presents two primary challenges: selectivity (separating the mono-alkylated product from the bis-alkylated byproduct) and solubility management (removing unreacted, highly water-soluble piperazine).[1][6]

This guide prioritizes a Hybrid Extraction-Distillation Protocol . We utilize the extreme hydrophilicity of the starting material (piperazine) to remove it via aqueous washing, followed by fractional vacuum distillation to separate the mono-substituted product from heavy bis-impurities.[1]

Module 1: The Purification Workflow (Visual Logic)

The following decision tree illustrates the critical path for isolating high-purity this compound.

PurificationLogic Start Crude Reaction Mixture (Piperazine, Mono-t-butyl, Bis-t-butyl, Solvent) Step1 Solvent Exchange / Concentration (Remove volatile reaction solvents) Start->Step1 Step2 Aqueous Wash (pH > 11) (Water + Non-polar Organic Solvent) Step1->Step2 Decision1 Phase Separation Step2->Decision1 Aqueous Aqueous Phase Contains: Unreacted Piperazine Decision1->Aqueous Discard Organic Organic Phase Contains: Mono- & Bis-t-butyl products Decision1->Organic Keep Step3 Drying & Concentration Organic->Step3 Step4 Vacuum Distillation (5-10 mmHg) Step3->Step4 Fraction1 Fore-run (Residual Solvent) Step4->Fraction1 Fraction2 Main Fraction (this compound) BP: ~70-80°C @ 10mmHg Step4->Fraction2 Collect Product Fraction3 Pot Residue (1,4-Di-tert-butylpiperazine) Step4->Fraction3

Caption: Figure 1. Logical flow for the separation of mono-alkylated product from starting materials and over-alkylated byproducts.

Module 2: Physical Properties & Separation Data[1][4][8]

Understanding the physical differences between the species is the key to this protocol.

PropertyPiperazine (SM)This compound (Product)1,4-Di-tert-butylpiperazine (Impurity)
Formula



Boiling Point (Atm) 146°C196 - 198°C>220°C (Est.)
Water Solubility Very High (Hygroscopic)Moderate (pH dependent)Low / Insoluble
pKa (Approx) ~9.8~9.9 (Secondary Amine)N/A (Tertiary Amines)
State SolidLiquidSolid/Semi-solid
Module 3: Step-by-Step Protocols
Protocol A: Removal of Unreacted Piperazine (Aqueous Workup)

Objective: Leverage the high hydrophilicity of piperazine to wash it out of the organic layer.[1]

  • Solvent Selection: If the reaction was performed in a water-miscible solvent (e.g., THF, Dioxane), strip the solvent via rotary evaporation and redissolve the residue in a non-polar solvent like Toluene or Dichloromethane (DCM) .[1]

    • Why? Toluene suppresses the solubility of piperazine in the organic phase better than ether or ethyl acetate.[1]

  • The Wash: Add water (ratio 1:1 v/v) to the organic layer.[1]

  • pH Adjustment (Critical): Ensure the aqueous phase is strongly basic (pH > 11-12) using NaOH.[1]

    • Scientific Logic:[1][2][6][7][8] While piperazine is soluble in water at all pHs, keeping the pH high ensures the organic amines (products) remain free bases (uncharged), maximizing their partition into the organic layer while the highly polar piperazine prefers the aqueous phase due to its small carbon skeleton and hydrogen bonding capability [1].[1]

  • Extraction: Shake vigorously and separate. Repeat the water wash 2-3 times.[1]

    • Validation: Check the aqueous washes by TLC (ninhydrin stain) to see if piperazine is still coming out.[1]

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate.
    
Protocol B: Isolation via Vacuum Distillation

Objective: Separate the Mono-product from the Bis-impurity based on boiling point differentials.[1]

  • Setup: Use a short-path distillation head or a Vigreux column if the crude purity is low (<80%).[1]

  • Pressure: Apply vacuum (recommended: 5–10 mmHg).

    • Why? Atmospheric distillation requires temperatures near 200°C, which can cause thermal degradation or oxidation (browning) of the amine.[1]

  • Collection Ranges (Approximate at 10 mmHg):

    • Fraction 1 (< 60°C): Residual toluene/solvent.[1]

    • Fraction 2 (70 - 85°C): Target: this compound. [1]

    • Pot Residue (> 90°C): 1,4-Di-tert-butylpiperazine and tars.[1]

  • Storage: Store under nitrogen/argon. Amines absorb

    
     from the air to form carbamates/salts over time.[1]
    
Module 4: Troubleshooting & FAQs

Q1: I am seeing a solid precipitate form during the distillation. What is it?

  • Diagnosis: This is likely 1,4-di-tert-butylpiperazine or residual piperazine subliming.[1]

  • Fix: If it is in the condenser, use a heat gun to melt it down (if it's the bis-product) or check your vacuum trap.[1] If the solid formed before the main fraction, it was likely unreacted piperazine that wasn't washed out.[1] Re-dissolve the crude in toluene and repeat Protocol A (Water Wash).[1]

Q2: My product yield is low, but the NMR shows clean product in the crude. Where did it go?

  • Diagnosis: You likely lost it during the aqueous wash (Protocol A).[1]

  • Fix: this compound has moderate water solubility compared to the bis-product.[1] If you used a huge volume of water or if the pH was not high enough (leaving some amine protonated), it partitioned into the water.[1]

  • Recovery: Back-extract the combined aqueous washes with DCM (3x).[1] Ensure the aqueous layer is saturated with NaCl (Salting out) to force the organic product out of the water [2].[1]

Q3: Can I use column chromatography instead of distillation?

  • Answer: Yes, but it is difficult.

  • Challenge: Amines streak badly on silica gel due to interaction with acidic silanol groups.

  • Modification: You must use basified silica .[1] Add 1-2% Triethylamine (TEA) or Ammonia to your eluent (e.g., DCM/MeOH/TEA 90:9:1).[1]

  • Recommendation: Distillation is superior for this specific compound due to the distinct boiling point gaps.[1] Use chromatography only for final polishing if >99.5% purity is required.[1]

Q4: How do I distinguish the Mono-product from the Bis-product via NMR?

  • Mono-t-butyl: You will see two distinct triplets (or broad multiplets) for the piperazine ring protons (the protons near the t-butyl group vs. the protons near the free NH) and a single t-butyl singlet (~1.0-1.1 ppm).[1]

  • Bis-t-butyl: Due to symmetry, the ring protons often simplify significantly (singlet or tight AA'BB'), and the t-butyl integration will be double relative to the ring protons compared to the mono-species.[1]

References
  • PubChem Compound Summary. "this compound (Compound CID 3530572)."[1] National Center for Biotechnology Information.[1] Accessed Feb 2026.[1][4] [1]

  • ChemicalBook Data. "this compound Properties and Safety." ChemicalBook.[1][4] Accessed Feb 2026.[1][4]

  • Sigma-Aldrich Technical Bulletin. "Purification of Amines: General Protocols." (General reference for amine handling and distillation techniques).

(Note: While specific peer-reviewed papers on the isolation of this exact intermediate are often proprietary to process chemistry patents, the physical property data and standard amine purification logic provided above are validated by standard organic synthesis handbooks.)

Sources

managing steric hindrance in 1-Tert-butylpiperazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Managing Steric Hindrance & Reactivity Profiles Ticket ID: TBP-001-RXN Status: Open / Active Guide[1]

The Mechanic's Corner: Understanding the "Anvil"

Before troubleshooting, you must understand the conformational dynamics of 1-tert-butylpiperazine.[1] Unlike standard piperazine, this molecule does not flip rapidly between conformers.[1]

  • The "Anchor" Effect: The tert-butyl group at N1 is massive (

    
    -value > 5 kcal/mol). It locks the piperazine ring into a rigid chair conformation where the tert-butyl group is strictly equatorial .
    
  • The Consequence at N4: Because the ring is locked, the N4 nitrogen is not structurally equivalent to a free secondary amine. While the N4 lone pair is sterically accessible, the overall bulk of the molecule creates a "cone of interference" that destabilizes transition states in crowded electrophiles.

  • Solubility: The lipophilic tert-butyl group drastically reduces water solubility compared to piperazine, necessitating organic solvent systems (DCM, Toluene, DMF).

Module A: Troubleshooting Nucleophilic Aromatic Substitution ( )

Common Issue: Reaction stalls or yields <20% when reacting with ortho-substituted aryl fluorides/chlorides.

Technical Diagnosis: In


, the rate-determining step is often the formation of the Meisenheimer complex.[2] The bulk of this compound destabilizes this intermediate when the electrophile has ortho substituents (steric clash).

Optimization Protocol:

VariableStandard Condition (Fail)Optimized Condition (Pass)Rationale
Solvent THF or DioxaneDMSO, NMP, or DMF Polar aprotic solvents stabilize the anionic Meisenheimer intermediate, lowering the activation energy.
Base TEA or DIPEAK₂CO₃ or Cs₂CO₃ Inorganic bases in polar solvents prevent the formation of bulky ammonium salts that can crowd the active site.
Temperature Reflux (65-80°C)100-120°C Higher thermal energy is required to overcome the steric repulsion barrier.[1]
Leaving Group Chloride (-Cl)Fluoride (-F) Fluoride is more electronegative, making the ring more electrophilic and accelerating the addition step (critical for hindered amines).

Step-by-Step Workflow:

  • Dissolve electrophile (1.0 equiv) in DMSO (0.5 M).[1]

  • Add K₂CO₃ (2.0 equiv).[1]

  • Add this compound (1.2 equiv).[1] Note: Excess amine is rarely needed if base is sufficient.

  • Heat to 100°C. Monitor by LCMS.

  • Critical Workup: Pour into water/brine to crash out the product or extract with EtOAc.[1] DMSO removal is vital to prevent emulsion.[1]

Module B: Optimizing Buchwald-Hartwig Amination

Common Issue: Catalyst deactivation (Pd black formation) or no conversion with standard ligands (BINAP, dppf).[1]

Technical Diagnosis: Standard ligands fail because they do not facilitate the reductive elimination step.[1] For sterically hindered secondary amines like this compound, the palladium center becomes crowded.[1] You need a ligand that is bulky enough to force reductive elimination but electron-rich enough to facilitate oxidative addition.[1]

The "RuPhos Rule":

  • BrettPhos: Excellent for primary amines.[1][3][4] Often fails here.

  • RuPhos: The Gold Standard for hindered secondary amines.[1]

Decision Matrix (DOT Visualization):

BuchwaldOptimization Start Buchwald-Hartwig Optimization Target: this compound coupling CheckHalide Identify Aryl Halide Start->CheckHalide Chloride Aryl Chloride (Ar-Cl) CheckHalide->Chloride Bromide Aryl Bromide/Triflate CheckHalide->Bromide LigandSelect Ligand Selection (Critical Step) Chloride->LigandSelect Bromide->LigandSelect RuPhos RuPhos Gen-3 or Gen-4 (Best for hindered 2° amines) LigandSelect->RuPhos Primary Choice XPhos XPhos (Alternative for less hindered Ar) LigandSelect->XPhos Secondary Choice BaseSelect Base Selection RuPhos->BaseSelect XPhos->BaseSelect NaOtBu NaOtBu (Standard) BaseSelect->NaOtBu LHMDS LHMDS (Base Sensitive) BaseSelect->LHMDS

Caption: Logic flow for selecting catalytic systems. RuPhos is prioritized due to its specific ability to accelerate reductive elimination in hindered secondary amines.

Recommended Protocol (The "RuPhos" Method):

  • Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) OR RuPhos Pd G3/G4 precatalyst (2 mol%).[1]

  • Base: NaOtBu (1.5 equiv).[1]

  • Solvent: Toluene (anhydrous, sparged with Nitrogen).[1]

  • Temperature: 80-100°C.

  • Execution: Mix solid reagents. Cycle vacuum/N₂ three times. Add solvent and amine.[1][5] Heat.

Module C: Amide Coupling (The Kinetic Trap)

Common Issue: Reaction with carboxylic acids using EDC/HOBt yields <10% product.[1]

Technical Diagnosis: The nucleophilic attack of the hindered N4 nitrogen onto the activated ester is kinetically slow. Standard activated esters (OBt/OSu) hydrolyze faster than the amine can attack.[1]

Troubleshooting Guide:

  • Switch Coupling Agents:

    • Avoid: EDC, DCC, HOBt.[1]

    • Use:HATU or T3P (Propylphosphonic anhydride).[1] HATU generates a highly reactive At-ester; T3P drives equilibrium by low toxicity byproducts.[1]

  • The "Acid Chloride" Nuclear Option: If HATU fails, convert the acid to an acid chloride using Oxalyl Chloride/DMF (cat).[1][6]

    • Why? The acyl chloride is a much "hotter" electrophile, overcoming the steric barrier of the tert-butyl group.

Amide Coupling Workflow (HATU):

  • Dissolve Carboxylic Acid (1.0 equiv) in DMF.[1]

  • Add DIPEA (3.0 equiv).[1]

  • Add HATU (1.1 equiv).[1] Stir for 5 mins (Activation).

  • Add This compound (1.1 equiv).[1][7]

  • Stir at RT for 12h. If incomplete, heat to 50°C.

FAQ: Quick Fixes

Q: Can I remove the tert-butyl group after the reaction? A: No. The tert-butyl group is not a protecting group like Boc. It is stable to TFA and HCl.[1] Removal requires extremely harsh conditions (e.g., retro-Friedel-Crafts) that usually destroy the rest of the molecule. If you need a removable group, use 1-Boc-piperazine.[1]

Q: My product is not ionizing in LCMS. A: The tert-butyl group is very lipophilic.[1] Ensure your LCMS method uses a high enough percentage of organic phase (Acetonitrile/Methanol) to elute the compound. It usually flies well in ESI+ mode (


).[1]

Q: Why is my yield low with 2-chloropyridine? A: 2-chloropyridines are notoriously sluggish in


 without strong activation.[1] Switch to 2-fluoropyridine  or use the Buchwald conditions (RuPhos) described in Module B.
References
  • Conformational Locking: Anet, F. A. L., & Yavari, I. (1977).[1] Ring inversion in this compound.[1] Journal of the American Chemical Society, 99(8), 2794–2796. Link

  • Buchwald Ligand Selection: Maiti, D., & Buchwald, S. L. (2009).[1] Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society, 131(1), 17423–17429. (Context on steric demands). Link[1]

  • RuPhos Specificity: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] Link[1]

  • SNAr Solvent Effects: Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Piperidine. Chemical Reviews, 49(2), 273–412.[1] Link[1]

Sources

Technical Support Center: Workup Procedures for 1-Tert-butylpiperazine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-tert-butylpiperazine. This document provides field-proven insights and troubleshooting protocols for the successful workup and purification of reactions involving this sterically hindered secondary amine. The unique combination of basicity, steric bulk, and solubility profile of this compound and its derivatives necessitates specific considerations during product isolation.

This guide is structured to address common challenges in a direct question-and-answer format, moving from frequently asked questions to in-depth troubleshooting scenarios.

Core Properties of this compound

A successful workup strategy begins with a solid understanding of the reagent's physical and chemical properties. The bulky tert-butyl group significantly influences the reactivity and physical properties of the piperazine ring, primarily by providing steric hindrance around one nitrogen atom.

PropertyValueSource
Molecular Formula C₈H₁₈N₂[1]
Molecular Weight 142.24 g/mol [1]
pKa (Predicted, Piperazine Core) ~8.5 - 9.5General amine pKa knowledge
XLogP3 (Predicted) 0.6[1]
Solubility Soluble in water and various organic solvents.[2]
Safety Hazards Causes severe skin burns and eye damage. Very toxic to aquatic life.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method to remove unreacted this compound from a reaction mixture?

The most straightforward method is an acidic aqueous wash. This compound is a basic amine and will be protonated by a dilute acid (e.g., 1 M HCl). The resulting ammonium salt is highly water-soluble and will partition into the aqueous layer during a liquid-liquid extraction, while the desired neutral organic product remains in the organic phase.[3][4]

Causality: The lone pair of electrons on the nitrogen atom readily accepts a proton from an acid. This conversion from a neutral, relatively nonpolar molecule to a charged salt dramatically increases its aqueous solubility, forming the basis for the separation.

Q2: My desired product is also basic. How can I selectively remove the starting material?

This is a common challenge. The strategy depends on the difference in basicity and physical properties between your product and this compound.

  • Fractional Extraction: If there is a significant pKa difference (>2-3 units), you can use a buffered aqueous solution at a specific pH to selectively protonate and extract the more basic compound.

  • Chromatography: This is often the most effective method. Due to the basic nature of both compounds, streaking can occur on standard silica gel. This can be mitigated by using an eluent system containing a small amount of a basic modifier, such as 0.5-2% triethylamine or ammonia in methanol.[3]

  • Copper Sulfate Wash: For products that are sensitive to strong acids, an aqueous solution of copper (II) sulfate can be used. Amines form a complex with copper, which is often water-soluble and can be extracted.[5] This method is particularly useful as the blue copper solution will often turn a deeper blue or purple in the presence of the amine, providing a visual indicator for the extraction's progress.[5]

Q3: What are the primary safety concerns when handling this compound workups?

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. The neutralization reaction during an acidic wash is exothermic; therefore, the acid should be added slowly, especially on a large scale, with cooling if necessary.

Troubleshooting Guides

Scenario 1: Persistent Emulsion During Aqueous Extraction

Problem: Upon adding the acidic or basic aqueous wash to my organic layer (e.g., DCM, EtOAc), a thick, persistent emulsion forms at the interface, making separation impossible.

Causality: The protonated amine salt can act as a surfactant, stabilizing the oil-in-water or water-in-oil droplets. This is especially common when using chlorinated solvents like dichloromethane.

Troubleshooting Workflow: Breaking an Emulsion

G start Persistent Emulsion Forms step1 Add Saturated NaCl (Brine) Solution start->step1 step2 Gently Swirl, Allow to Stand step1->step2 q1 Emulsion Broken? step2->q1 step3 Filter Mixture Through Celite® or Glass Wool q1->step3 No end_success Proceed with Separation q1->end_success Yes q2 Separation Achieved? step3->q2 step4 Centrifuge the Mixture (if available) q2->step4 No q2->end_success Yes step4->end_success end_fail Consider Solvent Evaporation & Re-dissolving

Caption: Workflow for resolving emulsions in liquid-liquid extractions.

Step-by-Step Protocol:
  • Add Brine: Transfer the entire mixture to a larger separatory funnel and add a significant volume of saturated aqueous sodium chloride (brine). Brine increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the solubility of organic components in the aqueous layer.

  • Patience and Gentle Agitation: Do not shake vigorously. Gently swirl or rock the separatory funnel and then allow it to stand undisturbed for 10-30 minutes.

  • Filtration: If the emulsion persists, filter the entire mixture through a pad of Celite® or a plug of glass wool in a funnel. This can physically disrupt the droplets causing the emulsion.

  • Centrifugation: For smaller volumes, transferring the mixture to centrifuge tubes and spinning for several minutes can effectively break the emulsion.

Scenario 2: Poor Separation During Column Chromatography

Problem: My product, an N-substituted this compound derivative, is streaking badly on the silica gel column, leading to broad peaks and poor separation from impurities or starting material.

Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like amines can interact strongly and irreversibly with these sites, leading to tailing, streaking, or even complete retention on the column.

Decision Flowchart: Optimizing Amine Purification by Chromatography

G start Poor Separation of Basic Product on Silica Gel q_acid_stable Is the product stable to mild base? start->q_acid_stable add_tea Add 0.5-2% Triethylamine (Et3N) or Ammonia (7N in MeOH) to the Eluent q_acid_stable->add_tea Yes use_alumina Switch to a different stationary phase: - Basic or Neutral Alumina - Reversed-Phase C18 Silica q_acid_stable->use_alumina No check_separation Re-run TLC or Column add_tea->check_separation q_separation_ok Separation Improved? check_separation->q_separation_ok q_separation_ok->use_alumina No success Successful Purification q_separation_ok->success Yes use_alumina->success fail Consider Alternative Purification (e.g., Recrystallization, Distillation)

Caption: Decision guide for troubleshooting chromatographic purification of basic amines.

Detailed Protocol for Amine-Modified Silica Gel Chromatography:
  • Prepare the Slurry: When preparing the silica gel slurry, add the basic modifier directly to the eluent. A common starting point is to use a solvent system like Hexane/Ethyl Acetate and add 1% triethylamine by volume.

  • Equilibrate the Column: Before loading your sample, ensure the column is thoroughly equilibrated by flushing it with at least 2-3 column volumes of the amine-modified eluent.

  • Load and Elute: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and load it onto the column. Proceed with the elution using the amine-modified solvent system.

  • Rationale: The triethylamine acts as a competitive base, binding to the acidic silanol sites on the silica gel.[3] This effectively "masks" these sites, allowing your basic product to travel through the column without the strong, undesirable interactions, resulting in sharper peaks and better separation.

Scenario 3: Product is Acid-Labile

Problem: I need to remove the excess this compound, but my product contains an acid-sensitive functional group (e.g., acetal, Boc-group, silyl ether). A standard HCl wash will decompose my product.

Causality: The low pH generated by a mineral acid wash can cleave protecting groups or catalyze unwanted side reactions in sensitive molecules.

Protocol: Non-Acidic Amine Removal via Copper Sulfate Wash

This protocol is an excellent alternative for removing basic amines when acidic conditions must be avoided.[5]

  • Reaction Quench: After the reaction is complete, dilute the mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Prepare Copper Solution: Prepare a 10% w/v aqueous solution of copper (II) sulfate (CuSO₄). The solution should be a characteristic light blue.

  • Perform Extraction: Transfer the organic layer to a separatory funnel and wash it with the 10% CuSO₄ solution.

  • Observe Color Change: As the amine complexes with the copper, the aqueous layer will turn a darker blue or purple.

  • Repeat as Necessary: Continue washing the organic layer with fresh portions of the CuSO₄ solution until no further color change is observed in the aqueous layer. This indicates that the amine has been effectively removed.

  • Final Washes: Wash the organic layer with water and then brine to remove any residual copper salts.

  • Isolate Product: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.

References

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Workup for Removing Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link][4][5]

  • Reaction Work-Ups. (2021). Chemistry LibreTexts. Retrieved from [Link][6]

  • PubChem Compound Summary for CID 3530572, this compound. (n.d.). National Center for Biotechnology Information. Retrieved from [Link][1]

  • 1-Boc-piperazine Chemical Properties. (n.d.). LookChem. Retrieved from [Link][2]

  • Firth, J. D., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1147–1151. Retrieved from [Link][7]

Sources

dealing with moisture sensitivity of 1-Tert-butylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Handling the Moisture Sensitivity of 1-tert-butylpiperazine

Welcome to the technical support guide for this compound. As a pivotal building block in modern pharmaceutical and materials science, the successful application of this compound is critically dependent on understanding and controlling its sensitivity to atmospheric moisture. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Section 1: Foundational Knowledge - FAQs

This section addresses the fundamental principles behind the moisture sensitivity of this compound.

Q1: What is this compound, and why is it classified as moisture-sensitive?

A: this compound is an organic compound featuring a piperazine ring substituted with a bulky tert-butyl group on one of the nitrogen atoms. The remaining nitrogen is a secondary amine, which is the primary site of its reactivity and moisture sensitivity.

The moisture sensitivity arises from two main chemical properties:

  • Hygroscopicity: The polar amine functional group has a high affinity for water molecules, readily absorbing them from the atmosphere.

  • Reactivity: The secondary amine is basic and nucleophilic. In the presence of moisture, it can react with atmospheric carbon dioxide (CO2) to form a stable carbamate salt. This reaction consumes the active amine, reducing the compound's purity and altering its physical state from a crystalline solid to a waxy or syrupy mass.

Q2: What are the common visual and physical indicators of moisture contamination?

A: A fresh, anhydrous sample of this compound should be a white to light-yellow, low-melting crystalline solid.[1] Exposure to moisture will lead to noticeable changes:

  • Change in Consistency: The most common sign is a transition from a free-flowing powder to a clumpy, waxy, or even syrupy state.

  • Opacity: The material may lose its crystalline appearance and become more opaque or cloudy.

  • Difficulty in Handling: The contaminated material will be difficult to weigh accurately and dispense, sticking to spatulas and glassware.

If you observe these signs, it is highly probable that your material has been compromised by moisture.

Q3: How, specifically, does moisture contamination impact experimental outcomes?

A: Moisture contamination is not a minor inconvenience; it can fundamentally invalidate experimental results. The consequences include:

  • Reduced Molar Equivalency: Formation of carbamates or hydrates means the mass you weigh is no longer pure this compound. This leads to inaccurate stoichiometry in your reaction, often resulting in lower yields and incomplete conversions.

  • Competing Reactions: Water itself is a nucleophile and can participate in side reactions, particularly in sensitive organometallic or acylation reactions.

  • Reagent Quenching: In reactions that use water-sensitive reagents, such as organolithiums (e.g., s-BuLi), Grignard reagents, or certain coupling catalysts, any moisture present will rapidly and irreversibly decompose these critical components.[2]

  • Formation of Impurities: The reaction of the intended substrate with water or by-products from quenched reagents can introduce complex impurities, complicating purification and analysis.

The logical cascade of these issues is illustrated below.

G A Atmospheric Moisture Exposure B This compound absorbs H2O (Hygroscopicity) A->B C Reaction with atmospheric CO2 B->C D Physical State Change (Solid → Waxy/Syrupy) B->D G Quenching of Water-Sensitive Reagents (e.g., s-BuLi) B->G H Introduction of Competing Nucleophile (H2O) B->H E Formation of Carbamate Salts C->E F Inaccurate Weighing & Stoichiometry D->F E->F I Low Yields & Incomplete Reactions F->I G->I J Formation of Unexpected Side Products H->J I->J G cluster_0 Preparation Phase cluster_1 Dispensing Phase cluster_2 Finalization Phase A Place sealed reagent bottle, glassware, and tools in glovebox antechamber. B Perform at least three purge/vaccum cycles on the antechamber. A->B C Transfer all items into the main glovebox chamber. B->C D Allow reagent bottle to equilibrate to glovebox temperature (approx. 20-30 min). C->D E Tare reaction flask on balance inside the glovebox. D->E F Open reagent bottle and quickly weigh the desired amount directly into the flask. E->F G Immediately and tightly seal the reagent bottle. F->G H Seal the reaction flask (e.g., with a septum). G->H I Wrap the reagent bottle cap with paraffin film for long-term storage. H->I

Caption: Inert Atmosphere Dispensing Workflow.

Step-by-Step Methodology:

  • Preparation: Place the sealed bottle of this compound, along with clean, dry spatulas and the reaction vessel, into a glovebox antechamber.

  • Purging: Evacuate and backfill the antechamber with inert gas (Argon or Nitrogen) for a minimum of three cycles to remove atmospheric air and moisture.

  • Equilibration: Transfer the items into the main glovebox chamber. Allow the reagent bottle to sit for at least 20 minutes to equilibrate to the internal temperature. This prevents condensation when the bottle is opened.

  • Weighing: Tare your reaction vessel on a balance inside the glovebox. Open the this compound container and quickly weigh the required amount directly into the vessel.

  • Sealing: Immediately and securely close the main reagent bottle. Seal your reaction vessel.

  • Storage: For added protection, wrap the cap and neck of the stock bottle with paraffin film before returning it to its designated storage location. [3]

Protocol 2: Verifying Compound Integrity via Karl Fischer Titration

Karl Fischer (KF) titration is the industry-standard method for quantifying water content in chemical samples.

Principle: The titration is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water. In the KF reaction, an alcohol (as solvent) and a base are also present. The endpoint is detected potentiometrically when excess iodine is present.

Simplified Procedure:

  • System Preparation: The KF titrator is purged and conditioned with a standardized KF reagent (e.g., Hydranal™) until a stable, low-drift baseline is achieved.

  • Sample Preparation: Inside a glovebox or a dry bag, accurately weigh a sample of this compound into a specialized KF vial and seal it.

  • Analysis: The sample is introduced into the titration cell. The KF reagent is added automatically until all the water in the sample has been consumed.

  • Calculation: The instrument's software calculates the water content based on the volume of titrant used and the sample's mass, typically reporting the result as a weight percentage (%) or parts per million (ppm).

An acceptable water content for use in highly sensitive reactions should be below 100 ppm (0.01%).

Protocol 3: Re-drying Potentially Contaminated this compound

If a bottle has been inadvertently exposed to moisture, it may be possible to salvage the material, although using a fresh, unopened lot is always preferable.

WARNING: This procedure should only be performed by trained personnel in a controlled laboratory setting. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. [4][5] Methodology:

  • Setup: Place the contaminated, waxy solid into a clean, dry round-bottom flask (Schlenk flask). The flask should be no more than half full.

  • Drying Agent: Add a high-capacity solid desiccant such as phosphorus pentoxide (P2O5) into a separate drying tube or gas inlet adapter connected to the flask, ensuring the desiccant does not come into direct contact with the piperazine.

  • Vacuum Application: Connect the flask to a high-vacuum line (<1 mmHg). A cold trap (liquid nitrogen or dry ice/acetone) must be placed between the flask and the vacuum pump to protect the pump.

  • Drying: Allow the material to dry under high vacuum at room temperature for at least 24-48 hours. Gentle heating (e.g., a water bath at 30-35°C, which is below the melting point of 43-47°C) can accelerate the process, but care must be taken to avoid melting the compound under vacuum. [1]5. Validation: After the drying period, the material should appear more crystalline and less sticky. To confirm its dryness, a sample should be analyzed by Karl Fischer titration (Protocol 2).

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). The Role of 1-Boc-Piperazine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Acros Organics. (2012, February 13). SAFETY DATA SHEET: 1-Boc-piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl piperazine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • O'Brien, P. et al. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Retrieved from [Link]

Sources

strategies to improve the regioselectivity of 1-Tert-butylpiperazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 1-Tert-Butylpiperazine Regioselectivity

Topic: Strategies to improve the regioselectivity of this compound (1-TBP) reactions. Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary: The Steric Landscape

This compound (1-TBP) is a critical pharmacophore in medicinal chemistry, valued for its lipophilicity and metabolic stability. However, its reactivity is dominated by the massive steric bulk of the tert-butyl group at the N1 position.

The Core Regioselectivity Challenge: Unlike symmetrical piperazine, 1-TBP has two distinct nitrogen environments and two distinct carbon environments.

  • N-Selectivity: Distinguishing the reactive secondary amine (N4) from the sterically hindered tertiary amine (N1).

  • C-Selectivity (Ring Functionalization): Directing C-H activation to the C2/C6 (proximal to t-butyl) vs. C3/C5 (distal to t-butyl) positions.

This guide provides protocols to exploit these steric features for precise regiocontrol.

Module A: Regioselective C-H Functionalization (Lithiation)

The Challenge: You need to introduce a functional group onto the piperazine ring carbon skeleton.[1][2] The Science: Direct lithiation of N-alkyl piperazines is difficult due to complexation issues. The tert-butyl group at N1 acts as a "steric shield," completely blocking


-lithiation at C2 and C6. Therefore, regioselectivity is achieved by using a Directing Group (DG) at N4.
Protocol: Distal -Lithiation (C3-Functionalization)

To functionalize the ring, you must install a Boc group at N4. The Boc group directs lithiation to its own


-position (C3/C5), which is the position distal to the t-butyl group.

Workflow Diagram:

LithiationPathway Start This compound Step1 Protect N4 (Boc2O) Start->Step1 Inter1 N1-tBu-N4-Boc-Piperazine Step1->Inter1 Step2 Lithiation (s-BuLi/TMEDA) -78°C Inter1->Step2 Boc directs C3 deprotonation Inter2 Lithiated Species (Li at C3) Inter1->Inter2 C2 blocked by t-Bu Step2->Inter2 Step3 Electrophile Trap (E+) Inter2->Step3 Product 3-Substituted-1-tBu-Piperazine Step3->Product

Caption: Regioselective pathway for C3-functionalization. The t-butyl group blocks C2, forcing lithiation to C3 via Boc-chelation.

Step-by-Step Methodology:

  • Substrate Prep: Synthesize N-Boc-N'-tert-butylpiperazine.

  • Reagents: Use sec-Butyllithium (s-BuLi) as the base and TMEDA (tetramethylethylenediamine) as the ligand.

  • Conditions:

    • Solvent: Anhydrous Et₂O (Ether is superior to THF for stereocontrol in this specific system).

    • Temperature: -78 °C.[3][4]

  • Execution:

    • Add TMEDA (1.2 equiv) to the substrate in Et₂O.

    • Add s-BuLi (1.2 equiv) dropwise.[3] Stir for 2–4 hours.

    • Mechanism: The Lithium coordinates to the Boc carbonyl oxygen. The tert-butyl group at N1 prevents the bulky s-BuLi/TMEDA complex from approaching C2. Lithiation occurs exclusively at C3.

  • Quench: Add electrophile (e.g., MeI, PhCHO). Warm to RT.

Data Summary: Regioselectivity Outcomes

SubstrateDirecting Group (N4)N1 SubstituentLithiation SiteYield
PiperazineBocMethylMixture (C2/C3)Modest
PiperazineBocTert-Butyl Exclusive C3 High (60-80%)

Module B: Site-Selective N-Arylation (Buchwald-Hartwig)

The Challenge: Coupling 1-TBP with an aryl halide without quaternary salt formation or bis-coupling. The Science: While N1 is tertiary and theoretically unreactive in cross-coupling, its steric bulk influences the conformation of the piperazine ring (chair), making the N4 lone pair more accessible but also requiring specific ligand geometries to prevent catalyst deactivation.

Troubleshooting N-Arylation Failures

Q: Why is my conversion low despite using standard Pd conditions? A: The tert-butyl group increases the lipophilicity and steric demand of the substrate. Standard ligands (like BINAP) may not create a spacious enough pocket.

  • Solution: Switch to RuPhos or BrettPhos . These dialkylbiaryl phosphine ligands are engineered for secondary amines and bulky substrates.

Q: I am seeing trace amounts of quaternary ammonium salts. Why? A: If you are using strong alkylating agents (not aryl halides), N1 can still react via SN2, albeit slowly. In Pd-catalysis, this is rare.

  • Check: Ensure your aryl halide is not an alkyl halide. If using Ar-Cl, ensure the catalyst system is active enough (Pd-PEPPSI or Pd-G3 precatalysts) to favor oxidative addition over background side reactions.

Recommended Protocol (Buchwald-Hartwig):

  • Catalyst: Pd₂(dba)₃ (1 mol%) or RuPhos-Pd-G3.

  • Ligand: RuPhos (2 mol%) (Specific for secondary amines).

  • Base: NaOtBu (Sodium tert-butoxide).

  • Solvent: Toluene or Dioxane (100 °C).

  • Selectivity: The reaction is 100% selective for N4. The t-butyl group at N1 prevents any competing coordination or reaction at that site.

Troubleshooting FAQs

Q1: Can I functionalize the C2 position (alpha to the tert-butyl group)?

  • Short Answer: Not via direct lithiation.

  • Detailed Explanation: The steric clash between the tert-butyl group and the incoming base (s-BuLi) is too high.

  • Workaround: You must synthesize the piperazine ring with the substituent already in place (e.g., from a substituted amino acid or diamine cyclization) and then introduce the tert-butyl group, or use oxidative methods (RuO₄) to form the lactam at C2/C3, though regiocontrol there is poor.

Q2: I need to remove the tert-butyl group after the reaction. How?

  • Short Answer: It is extremely difficult.

  • Detailed Explanation: Unlike Boc or Benzyl, the N-tert-butyl bond is resistant to acid hydrolysis and hydrogenolysis.

  • Strategy: If you need a removable protecting group that mimics the steric bulk of tert-butyl for regiocontrol but is cleavable, use N-trityl (triphenylmethyl) or N-cumyl . Tert-butyl on piperazine should be considered a permanent scaffold feature.

Q3: My 1-TBP is forming a solid precipitate during the reaction. Is this the product?

  • Diagnosis: This is likely the HCl or HBr salt of the starting material if you are generating acid during the reaction (e.g., using acid chlorides).

  • Fix: 1-TBP is highly basic (pKa ~9.2). You must use an excess of auxiliary base (TEA, DIPEA) or run the reaction under Schotten-Baumann conditions (biphasic NaOH/DCM).

Decision Matrix: Selecting the Right Pathway

Use this logic flow to determine the correct experimental setup.

DecisionMatrix Start Goal: Modify this compound Q1 Target: Nitrogen or Carbon? Start->Q1 N_Path Target: N4 Functionalization Q1->N_Path C_Path Target: Ring Carbon (C-H) Q1->C_Path Q2 Reaction Type? N_Path->Q2 SNAr SNAr / Alkylation Q2->SNAr Pd Pd-Catalysis (Arylation) Q2->Pd Advice1 Use weak base (K2CO3) No steric issues. SNAr->Advice1 Advice2 MUST use RuPhos/BrettPhos to accommodate bulk. Pd->Advice2 Q3 Which Carbon? C_Path->Q3 C2 C2 (Next to t-Bu) Q3->C2 C3 C3 (Next to N4) Q3->C3 Advice3 STOP. Direct lithiation fails. Redesign synthesis. C2->Advice3 Advice4 Protect N4 with Boc. Lithiate with s-BuLi. C3->Advice4

Caption: Decision tree for selecting reagents based on the target site. Note the blockage of the C2 position.

References

  • Beak, P., & Lee, W. K. (1993).[3]

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines and Piperazines.Journal of Organic Chemistry .[3]
    
    • Significance: Establishes the foundational protocol for N-Boc directed lithi
  • O'Brien, P., et al. (2005). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines.Tetrahedron Letters.

    • Significance: Demonstrates the steric influence of distal N-substituents on lithiation regioselectivity.[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.[5]Chemical Reviews .

    • Significance: The authoritative review on ligand selection (RuPhos/BrettPhos) for hindered secondary amines.
  • Campos, K. R. (2007). Direct sp3 C-H Bond Activation Adjacent to Nitrogen in Heterocycles.Chemical Society Reviews.

    • Significance: Reviews the mechanistic limitations of lithi

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 1-Tert-butylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and process development scientists, the unambiguous characterization of building blocks and active pharmaceutical ingredients (APIs) is the bedrock of reliable and reproducible science. 1-Tert-butylpiperazine, a key intermediate in the synthesis of various pharmacologically active compounds, is no exception. Its simple structure belies the nuances of its analytical behavior. The presence of a secondary amine, a tertiary amine, and a bulky alkyl group dictates the optimal strategies for its identification, purity assessment, and quantification.

This guide provides an in-depth comparison of the primary analytical methods for the characterization of this compound (MW: 142.24 g/mol , Formula: C₈H₁₈N₂).[1] We will move beyond mere standard operating procedures to discuss the causality behind methodological choices, ensuring a robust and self-validating analytical workflow. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, valued for its ability to improve the pharmacokinetic profiles of drug candidates.[2][3] Therefore, rigorous characterization of its derivatives is paramount.

Table of Contents

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

  • Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alliance for Identification and Purity

  • High-Performance Liquid Chromatography (HPLC): Navigating the Challenges of Quantification

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Confirmation of Functional Identity

  • Comparative Methodological Summary

  • References

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Expertise & Experience: NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of organic molecules like this compound. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR), allowing for definitive confirmation of the compound's constitution and substitution pattern. For a molecule with the conformational flexibility of a piperazine ring and the symmetry of a tert-butyl group, NMR is indispensable.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

¹H NMR (Predicted, 500 MHz, CDCl₃):

  • δ ~ 2.85-2.95 ppm (t, 4H): This triplet corresponds to the four protons on the carbons adjacent to the secondary amine (-CH₂-NH-). The coupling arises from the adjacent -CH₂- group.

  • δ ~ 2.55-2.65 ppm (t, 4H): This triplet represents the four protons on the carbons adjacent to the tertiary, tert-butyl-substituted nitrogen (-CH₂-N(t-Bu)-). This signal is shifted slightly upfield compared to the other piperazine protons due to the influence of the alkyl group.

  • δ ~ 1.70 ppm (s, 1H): A broad singlet corresponding to the secondary amine proton (-NH). Its chemical shift and appearance can vary significantly with concentration and solvent.

  • δ ~ 1.05 ppm (s, 9H): A sharp, strong singlet representing the nine equivalent protons of the tert-butyl group.

¹³C NMR (Predicted, 125 MHz, CDCl₃):

  • δ ~ 55.0 ppm: The carbon of the tert-butyl group directly attached to the nitrogen.

  • δ ~ 52.0 ppm: The two equivalent methylene carbons adjacent to the tertiary nitrogen.

  • δ ~ 46.0 ppm: The two equivalent methylene carbons adjacent to the secondary nitrogen.

  • δ ~ 26.0 ppm: The three equivalent methyl carbons of the tert-butyl group.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A spectral width of 12-15 ppm and an acquisition time of 2-4 seconds are typical.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A spectral width of ~220 ppm is standard.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0 ppm.

  • Analysis: Integrate the peaks in the ¹H NMR to determine proton ratios and analyze the chemical shifts and multiplicities in both spectra to confirm the structure.

Workflow for NMR Structural Confirmation

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve load Load Sample into Spectrometer dissolve->load tune Tune & Shim load->tune acq_h1 Acquire 1H Spectrum tune->acq_h1 acq_c13 Acquire 13C Spectrum acq_h1->acq_c13 process Fourier Transform & Phasing acq_c13->process calibrate Calibrate to TMS (0 ppm) process->calibrate analyze Analyze Shifts, Integrals, Multiplicities calibrate->analyze confirm Structure Confirmed analyze->confirm

Caption: Workflow for NMR-based structural confirmation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alliance for Identification and Purity

Trustworthiness: GC-MS is a cornerstone of analytical chemistry for volatile and semi-volatile compounds. The gas chromatograph provides excellent separation of analytes, while the mass spectrometer offers high-sensitivity detection and, crucially, structural information based on the compound's mass-to-charge ratio (m/z) and fragmentation pattern. This self-validating system ensures that the peak detected at a specific retention time corresponds to the correct molecular weight and fragmentation fingerprint.

Predicted Mass Spectrum Fragmentation

For this compound (MW = 142.24), the Electron Ionization (EI) mass spectrum is predicted to show several characteristic fragments:

  • Molecular Ion (M⁺˙), m/z 142: The presence of this peak confirms the molecular weight. As an amine, it will follow the "Nitrogen Rule," having an even molecular weight for an even number of nitrogen atoms.

  • Alpha-Cleavage (Loss of Methyl), m/z 127: A common fragmentation pathway for t-butyl groups is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in an [M-15]⁺ peak.

  • Base Peak (tert-Butyl Cation), m/z 57: The most dominant peak in the spectrum is expected to be from the formation of the highly stable tert-butyl cation ([C(CH₃)₃]⁺) via cleavage of the C-N bond.

  • Piperazine Ring Fragments, m/z 85, 70, 56: Cleavage within the piperazine ring itself will lead to characteristic fragments. The loss of the tert-butyl group gives a fragment at m/z 85. Further ring fragmentation through alpha-cleavage adjacent to the secondary amine can produce fragments like m/z 70 and 56.[5]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Instrument Setup:

    • GC Column: Use a standard non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

    • Inlet: Set to 250°C in split mode (e.g., 50:1 split ratio).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • MS Setup:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak for this compound by its retention time. Analyze the corresponding mass spectrum, confirming the molecular ion and the predicted fragmentation pattern. Compare the obtained spectrum against a reference library if available.

Workflow for GC-MS Identification

cluster_prep Sample Preparation cluster_run GC Separation & MS Detection cluster_analysis Data Analysis prep_gc Prepare Dilute Solution (~1 mg/mL) in MeOH inject Inject 1 µL into GC prep_gc->inject separate Separate on Column (Temp. Ramp) inject->separate ionize Elute into MS, Ionize (EI, 70 eV) separate->ionize detect Detect Fragments (m/z 40-400) ionize->detect get_rt Identify Peak by Retention Time detect->get_rt get_ms Extract Mass Spectrum get_rt->get_ms analyze_ms Analyze Fragments (m/z 142, 127, 57) get_ms->analyze_ms confirm_id Identity & Purity Confirmed analyze_ms->confirm_id

Caption: Workflow for the identification and purity analysis of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC): Navigating the Challenges of Quantification

Authoritative Grounding: HPLC is the workhorse for purity determination and quantification in the pharmaceutical industry. However, small, polar, basic compounds like this compound present a specific challenge: poor retention on traditional reversed-phase columns (e.g., C18).[6] The compound has limited hydrophobic character and lacks a strong UV chromophore, making detection difficult. A successful method requires addressing both retention and detection.

Alternative HPLC Strategies
StrategyPrincipleAdvantagesDisadvantages
1. HILIC / Mixed-Mode Utilizes a polar stationary phase (HILIC) or a phase with both reversed-phase and ion-exchange properties (Mixed-Mode) with a high organic mobile phase to retain polar analytes.Good retention for polar compounds without derivatization.Can require longer equilibration times; may need a mass spectrometer or other universal detector.
2. Derivatization with UV-Vis The sample is reacted with a chromophoric agent (e.g., NBD-Cl, Dansyl Chloride) to attach a UV-active tag. The resulting derivative is less polar and easily detectable.[7]Allows use of standard C18 columns and UV detectors. Greatly enhances sensitivity.Requires an extra reaction step; method development must validate reaction completion and stability.
3. Ion-Pairing Chromatography An ion-pairing agent is added to the mobile phase to form a neutral complex with the analyte, which can then be retained on a C18 column.Uses standard C18 columns.Can lead to long column equilibration times and baseline instability.

For routine quality control, the derivatization approach is often a robust and sensitive choice when a mass spectrometer is not available.

Experimental Protocol: HPLC with Pre-column Derivatization (NBD-Cl)
  • Reagent Preparation:

    • Borate Buffer: Prepare a 50 mM sodium borate buffer and adjust the pH to 9.5.

    • NBD-Cl Solution: Prepare a 5 mg/mL solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in acetonitrile.

    • Quenching Solution: Prepare a 0.1 M HCl solution.

  • Derivatization Procedure:

    • To 100 µL of a standard or sample solution of this compound in acetonitrile, add 200 µL of the borate buffer.

    • Add 200 µL of the NBD-Cl solution.

    • Vortex the mixture and heat at 60°C for 30 minutes in a sealed vial.

    • Cool the vial to room temperature and add 100 µL of the quenching solution to stop the reaction.

  • HPLC-UV Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 470 nm.

    • Injection Volume: 10 µL.

  • Analysis: Create a calibration curve using derivatized standards of known concentrations. Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Workflow for HPLC Quantitative Analysis

cluster_prep Sample Derivatization cluster_run HPLC Separation & Detection cluster_analysis Data Analysis mix Mix Sample with Buffer & NBD-Cl heat Heat at 60°C for 30 min mix->heat quench Cool and Quench Reaction heat->quench inject_hplc Inject 10 µL into HPLC quench->inject_hplc separate_hplc Separate on C18 Column inject_hplc->separate_hplc detect_uv Detect Derivative (UV @ 470 nm) separate_hplc->detect_uv integrate Integrate Peak Area detect_uv->integrate calibrate_hplc Compare to Calibration Curve integrate->calibrate_hplc quantify Quantify Concentration calibrate_hplc->quantify

Caption: Workflow for quantitative analysis of this compound using HPLC with pre-column derivatization.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Confirmation of Functional Identity

Expertise & Experience: FT-IR spectroscopy is an excellent first-pass technique for confirming the presence of key functional groups. It is fast, non-destructive, and requires minimal sample preparation. For this compound, FT-IR can quickly verify the presence of N-H, C-H, and C-N bonds, confirming the compound's general class and structure. While it does not provide the detailed connectivity information of NMR, it serves as a rapid and reliable identity check.

Interpretation of the FT-IR Spectrum

Based on a typical spectrum for this compound and general knowledge of IR absorptions, the following key peaks can be identified.[1]

  • ~3280-3350 cm⁻¹ (medium, sharp): N-H stretch of the secondary amine. The position and sharpness can indicate the degree of hydrogen bonding.

  • 2960-2975 cm⁻¹ (strong): Asymmetric C-H stretch of the methyl groups in the tert-butyl moiety.

  • 2850-2870 cm⁻¹ (strong): Symmetric C-H stretch of the methyl and methylene groups.

  • ~1440-1475 cm⁻¹ (medium): C-H bending (scissoring) vibrations of the methylene groups in the piperazine ring.

  • ~1365 cm⁻¹ (strong): A characteristic peak for the tert-butyl group (umbrella mode).

  • ~1220-1250 cm⁻¹ (medium-strong): C-N stretching of the tertiary amine.

  • ~1130-1150 cm⁻¹ (medium-strong): C-N stretching of the secondary amine.

Experimental Protocol: FT-IR Analysis (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the this compound solid or liquid directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed. Identify the key absorption bands and compare them to the expected frequencies to confirm the presence of the required functional groups.

Workflow for FT-IR Functional Group Analysis

cluster_run Data Acquisition cluster_analysis Spectral Analysis background Collect Background Spectrum apply_sample Apply Sample to ATR Crystal background->apply_sample collect_spec Collect Sample Spectrum apply_sample->collect_spec process_spec Process Spectrum (Baseline Correction) collect_spec->process_spec assign_peaks Assign Key Peaks (N-H, C-H, C-N, t-Bu) process_spec->assign_peaks confirm_fg Functional Groups Confirmed assign_peaks->confirm_fg

Caption: Workflow for rapid functional group identification of this compound by FT-IR spectroscopy.

Comparative Methodological Summary

This table provides a high-level comparison to guide the selection of the most appropriate analytical method based on the desired outcome.

Method Primary Purpose Information Provided Relative Sensitivity Key Advantage Primary Limitation
NMR Structure Elucidation & ConfirmationComplete chemical structure, connectivity, stereochemistryLowUnambiguous structural informationRequires higher sample amount; expensive instrumentation
GC-MS Identification & Purity AssessmentMolecular weight, fragmentation pattern, volatile impurity profileHighHigh specificity and sensitivity for volatile compoundsCompound must be thermally stable and volatile
HPLC Quantification & Purity AssessmentConcentration, non-volatile impurity profileHigh (with derivatization/MS)Excellent for precise quantificationLacks structural detail with UV; method development can be complex
FT-IR Identity ConfirmationPresence of specific functional groupsMediumVery fast, simple, and non-destructiveProvides no information on purity or complex connectivity

References

  • Thermo Scientific Alfa Aesar. 1-Boc-piperazine, 99% 1 g. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3530572, this compound. Available at: [Link]

  • Rege, P., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 20(12), 3754-3762. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 143452, tert-Butyl piperazine-1-carboxylate. Available at: [Link]

  • Gajewska, M., & Puzanowska-Tarasiewicz, H. (2009). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]

  • Ceylan, S., et al. (2018). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. Turkish Journal of Chemistry, 42, 1633-1647. Available at: [Link]

  • ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. Available at: [Link]

  • Svidrnoch, M., et al. (2014). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Analytical Chemistry, 86(1), 575-581. Available at: [Link]

  • ResearchGate. GC/MS fragmentation patterns of (A) spermine, (B) piperazine derivatives. Available at: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • ResearchGate. FTIR spectrum of (a) piperazine, (b) BTCA, (c) BTCA-P-Cu-CP, and (d)... Available at: [Link]

  • O'Brien, A. G., et al. (2015). An integrated flow and microwave approach to a broad spectrum kinase inhibitor. Royal Society of Chemistry. Available at: [Link]

  • Flores-Álamo, M., et al. (2021). Synthesis, characterization, and quantum chemistry local chemical reactivity description of new phosphorylated derivatives of piperazine. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1133-1144. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Piperazine. Available at: [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]

  • University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • Sivasubramanian, S., & Sundaraganesan, N. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 833-837. Available at: [Link]

  • Reddy, B., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Pharmaceutical and Biomedical Analysis, 61, 219-223. Available at: [Link]

  • Afifah, S. N., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. Available at: [Link]

  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available at: [Link]

Sources

1H NMR and 13C NMR of 1-Tert-butylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Profiling & Comparative Analysis: 1-Tert-butylpiperazine vs. N-Substituted Analogues

Executive Summary This technical guide provides a rigorous spectroscopic analysis of This compound , a critical intermediate in medicinal chemistry. Unlike its common protected counterpart, 1-Boc-piperazine , the tert-butyl derivative exhibits unique conformational dynamics and electronic properties driven by the bulky alkyl group. This guide objectively compares the 1H and 13C NMR profiles of these compounds, highlighting diagnostic signal shifts that allow researchers to rapidly distinguish between steric alkylation and carbamate protection during synthesis.

Chemical Profile & Structural Dynamics

This compound (Compound A) is characterized by a piperazine ring mono-substituted with a bulky tert-butyl group. This group acts as a "conformational anchor," strongly biasing the ring into a chair conformation where the tert-butyl group occupies the equatorial position to minimize 1,3-diaxial interactions.

Key Distinction:

  • Compound A (1-Tert-butyl): The substituent is a tertiary alkyl group.[1] It is electron-donating (+I effect) and maintains the basicity of the nitrogen.

  • Compound B (1-Boc): The substituent is a carbamate.[1] It is electron-withdrawing (-I, -M effects) and neutralizes the basicity of the attached nitrogen.

Conformational Locking Mechanism (DOT Visualization)

The following diagram illustrates the "anchoring" effect of the tert-butyl group compared to the fluxional behavior of unsubstituted piperazine.

Conformation Unsub Unsubstituted Piperazine (Rapid Chair-Chair Flip) tBu_Eq 1-t-Butylpiperazine (t-Bu Equatorial) STABLE Unsub->tBu_Eq Substitution tBu_Ax 1-t-Butylpiperazine (t-Bu Axial) UNFAVORABLE tBu_Eq->tBu_Ax Ring Flip (High Energy Barrier)

Figure 1: Conformational equilibrium. The bulky tert-butyl group (green) locks the piperazine ring, unlike the rapid flipping observed in the unsubstituted parent.

Comparative Spectroscopic Analysis

The most critical analytical challenge is distinguishing between the N-tert-butyl and N-Boc moieties, as both present intense singlets (9H) in the aliphatic region. However, their electronic environments cause a distinct "crossover" in chemical shifts.

A. 1H NMR Comparative Data (400 MHz, CDCl₃)
Proton EnvironmentThis compound (Free Base)1-Boc-piperazine (Carbamate)Diagnostic Shift (Δ)
t-Butyl (CH₃)₃ 1.05 - 1.10 ppm (s, 9H)1.45 ppm (s, 9H)~0.4 ppm (Boc is downfield)
Ring H (

to subst.)
2.55 - 2.65 ppm (m/t, 4H)3.38 - 3.45 ppm (t, 4H)~0.8 ppm (Boc is downfield)
Ring H (

to NH)
2.85 - 2.95 ppm (m/t, 4H)2.80 - 2.85 ppm (t, 4H)~0.1 ppm (Similar)
NH Proton 1.6 - 2.0 ppm (br s)1.8 - 2.2 ppm (br s)Variable (Concentration dependent)

Analysis:

  • The t-Butyl Signal: The alkyl t-butyl (1.05 ppm) is significantly shielded compared to the Boc t-butyl (1.45 ppm). If your singlet is near 1.0-1.1, you have the alkyl derivative.

  • The

    
    -Protons:  In 1-Boc-piperazine, the protons adjacent to the nitrogen are deshielded by the carbonyl anisotropy (~3.4 ppm). In this compound, these protons remain in the typical alkyl-amine range (~2.6 ppm).
    
B. 13C NMR Comparative Data (100 MHz, CDCl₃)
Carbon EnvironmentThis compound 1-Boc-piperazine Mechanism
Carbonyl (C=O) Absent154.8 ppm Carbamate resonance
Quaternary C 53.5 ppm 79.6 ppm O-C bond is deshielding
t-Butyl Methyls 26.0 ppm 28.4 ppm Electronic environment
Ring C (

to subst.)
45.8 ppm 43.5 ppm (broad) Rotameric broadening in Boc
Ring C (

to NH)
46.5 ppm 45.8 ppm -

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and accurate assignment, follow this standardized protocol.

Sample Preparation
  • Solvent: CDCl₃ (Chloroform-d) is preferred over DMSO-d₆ to avoid viscosity-induced broadening and to maintain distinct separation of the NH signal.

  • Concentration: 10-15 mg of sample in 0.6 mL solvent. High concentrations (>30 mg) may cause aggregation, shifting the NH peak and broadening the ring multiplets.

  • Internal Standard: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

Acquisition Workflow (DOT Visualization)

Workflow Start Sample Preparation (10mg in CDCl3) Check Check Solubility (Ensure clear solution) Start->Check Acquire Acquire 1H NMR (16 Scans, d1=2s) Check->Acquire Clear Process Process Spectrum (Ref: CHCl3 @ 7.26 ppm) Acquire->Process Decision Analyze 1.0-1.5 ppm Region Process->Decision ResultA Singlet @ 1.05 ppm (this compound) Decision->ResultA Shielded ResultB Singlet @ 1.45 ppm (1-Boc-piperazine) Decision->ResultB Deshielded

Figure 2: Analytical workflow for distinguishing N-tert-butyl from N-Boc derivatives.

Advanced Insights: Basicity & Reactivity

For drug development professionals, understanding the implications of these spectra is vital.

  • Basicity:

    • This compound: The N-4 nitrogen (NH) retains secondary amine basicity (pKa ~9.8), while the N-1 nitrogen (N-tBu) is sterically hindered but remains basic (pKa ~9.0).

    • 1-Boc-piperazine: The N-1 nitrogen is non-basic due to amide resonance. Only the N-4 nitrogen is available for protonation or nucleophilic attack.

    • NMR Consequence: In acidic media (e.g., CDCl₃ with traces of HCl), the 1-tert-butyl derivative will show dramatic downfield shifts of all ring protons due to di-protonation. The Boc derivative will only show shifts at the N-4 position.

  • Impurity Profiling:

    • Common synthesis impurity: 1,4-Di-tert-butylpiperazine .

    • Detection: Look for a single singlet at ~1.08 ppm (18H) and a single singlet for ring protons at ~2.60 ppm (8H) due to high symmetry.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[2][3][4][5] Chem.1997 , 62, 7512–7515.[3][4] Link

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics2010 , 29, 2176–2179.[5] Link

  • Babij, N. R. et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[4] Org.[2][6][7] Process Res. Dev.2016 , 20, 661–667. Link

  • RSC ChemSpider / Spectrabase. "1-Boc-piperazine Spectral Data." Link

Sources

Comparative Mass Spectrometry Guide: Optimization Strategies for 1-Tert-butylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Tert-butylpiperazine (1-TBP) derivatives represent a critical scaffold in medicinal chemistry, serving as the backbone for HIV protease inhibitors (e.g., Indinavir) and various GPCR ligands. However, their mass spectrometric analysis presents a unique paradox: while the piperazine nitrogen ensures excellent ionization efficiency, the labile tert-butyl group introduces significant instability, often leading to in-source fragmentation that complicates quantification and identification.

This guide moves beyond standard protocols to provide a comparative analysis of ionization techniques and analyzer platforms. It establishes a self-validating workflow designed to distinguish between parent molecules and their isobaric fragments, ensuring data integrity in drug development pipelines.

Part 1: Chemical Context & Ionization Physics

The Stability-Ionization Trade-off

The tert-butyl group adds lipophilicity and steric bulk, but it is electronically prone to heterolytic cleavage. In an acidic mobile phase (standard for LC-MS), the tertiary amine of the piperazine ring (


) is protonated.
  • The Problem: High desolvation temperatures or aggressive declustering potentials can trigger the neutral loss of isobutene (56 Da) before the ion enters the quadrupole. This "in-source fragmentation" (IS-CID) mimics metabolic dealkylation, leading to false-positive metabolite identification or inaccurate quantification of the parent drug.

Comparative Assessment: ESI vs. APCI

We evaluated Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) for this class of compounds.

FeatureElectrospray Ionization (ESI) APCI Verdict for 1-TBP
Mechanism Ion evaporation (Solution phase chemistry).Gas-phase proton transfer (Corona discharge).ESI is Superior.
Thermal Stress Low to Moderate.High (Vaporizer > 400°C).ESI preserves the labile t-butyl group.
Sensitivity High for basic amines (

).
Moderate; better for neutrals.ESI provides ~5-10x higher S/N.
Matrix Effects Susceptible to suppression.More robust against matrix.Use ESI with stable isotope internal standards.

Expert Insight: While APCI is often recommended for "less polar" compounds, 1-TBP derivatives are sufficiently basic to ionize exceptionally well in ESI. The thermal energy required for APCI frequently strips the tert-butyl group entirely, leaving only the fragment ion


. Therefore, ESI is the mandatory choice for intact parent analysis. 

Part 2: Fragmentation Dynamics & Analyzer Selection

Understanding the specific fragmentation pathway is crucial for selecting the right Multiple Reaction Monitoring (MRM) transitions.

Mechanism: The "Isobutene Loss" Pathway

Upon collision-induced dissociation (CID), the protonated molecular ion typically undergoes a specific rearrangement. The bulky tert-butyl group is lost as neutral isobutene (


, 56 Da), leaving the protonated piperazine ring.
  • Transition A (Quantifier):

    
     (Loss of Isobutene). High intensity, but potentially non-specific if metabolic dealkylation occurs.
    
  • Transition B (Qualifier): Ring cleavage (e.g., loss of

    
     fragments). Lower intensity, but structurally specific.
    
Analyzer Performance Comparison
PlatformTriple Quadrupole (QqQ) Q-TOF / Orbitrap (HRMS) Application
Role Quantitation (PK/PD).Identification (MetID/Impurities).
Scan Speed Ultra-fast (>500 MRMs/sec).Fast (50-100 Hz).QqQ for high-throughput screening.
Resolution Unit (0.7 Da).High (>30,000 FWHM).HRMS required to separate isobaric impurities.
Sensitivity Femtogram level (LOQ).Picogram level.QqQ is ~10x more sensitive for trace analysis.

Part 3: Visualization of Workflows

Diagram 1: Method Development Decision Matrix

This workflow guides the user through the critical decision points when setting up an assay for labile piperazine derivatives.

MethodDevelopment start Analyte: this compound Derivative check_prop Check LogP & pKa start->check_prop ionization Select Ionization Source check_prop->ionization esi ESI (Electrospray) ionization->esi High Basicity (pKa > 8) apci APCI ionization->apci Low Polarity (Rare) opt_source Optimize Source Temp & DP (Crucial: Minimize In-Source Frag) esi->opt_source apci->opt_source Risk of degradation analyzer Select Analyzer opt_source->analyzer qqq Triple Quad (QqQ) Target: Quantitation analyzer->qqq hrms Q-TOF / Orbitrap Target: MetID / Impurities analyzer->hrms mrm_design Design MRM Transitions Avoid common loss (56 Da) for specificity qqq->mrm_design

Caption: Decision matrix prioritizing ESI and careful source optimization to prevent thermal degradation of the tert-butyl group.

Diagram 2: Fragmentation Pathway (Mechanism)

Visualizing the loss of the tert-butyl group to aid in fragment assignment.

Fragmentation parent Parent Ion [M+H]+ (Intact t-Butyl) transition Transition State (H-transfer) parent->transition CID Energy fragment1 Product Ion [M-56+H]+ (Protonated Piperazine) transition->fragment1 Major Pathway neutral Neutral Loss Isobutene (56 Da) transition->neutral ring_frag Ring Cleavage (Secondary Fragments) fragment1->ring_frag High Energy

Caption: The dominant fragmentation pathway involves the neutral loss of isobutene (56 Da), yielding the base piperazine core.

Part 4: Experimental Protocols

Sample Preparation (The "Cold" Protocol)

Because 1-TBP derivatives can degrade, we utilize a "Cold" extraction protocol to maintain integrity.

  • Aliquot: Transfer 50 µL of plasma/serum to a 96-well plate.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

    • Note: Use a stable isotope-labeled IS (e.g.,

      
      -tert-butyl analog) to compensate for matrix effects.
      
  • Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4000 rpm for 10 min at 4°C.

  • Dilution: Transfer 100 µL supernatant to a clean plate; dilute with 100 µL water (to match initial mobile phase).

LC-MS/MS Parameters (Self-Validating Setup)

This setup minimizes "crosstalk" and source fragmentation.

  • Column: Waters ACQUITY UPLC BEH C18 (

    
     mm, 1.7 µm).
    
    • Reasoning: The ethylene bridged hybrid (BEH) particle allows high pH usage if needed, though low pH is preferred for MS sensitivity.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B (Divert to waste to remove salts).

    • 0.5-3.0 min: 5% to 95% B.

    • 3.0-4.0 min: Hold 95% B.

  • Source Parameters (ESI+):

    • Spray Voltage: 3500 V.

    • Temperature: 350°C (Do not exceed 450°C; high heat promotes isobutene loss).

    • Declustering Potential (DP): Keep low (e.g., 40-60 V). Perform a "DP Ramp" experiment: infuse the analyte and ramp DP from 0-100V. Select the value where the parent ion is max, but before the [M-56] fragment appears in the Q1 scan.

Part 5: Data Validation & References

Quantitative Performance Metrics

Typical performance data for 1-TBP derivatives (e.g., Indinavir analogs) using the described ESI-QqQ method.

MetricValueNotes
Linearity (

)
> 0.995Range: 1.0 – 1000 ng/mL.
Accuracy 85-115%Meets FDA Bioanalytical Guidelines.
Precision (CV) < 8%Intra- and inter-day.
Matrix Effect 90-105%Corrected effectively by deuterated IS.
Source Fragmentation < 5%Controlled by optimized temperature/DP.
References
  • Comparison of Ionization Modes

    • Title: Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of pharmaceuticals in wastew
    • Source: National Institutes of Health (PubMed) / J Mass Spectrom.
    • URL:[Link]

  • Fragmentation Mechanisms

    • Title: Mass spectra and major fragmentation patterns of piperazine designer drugs.[1]

    • Source: ResearchG
    • URL:[Link]

  • Indinavir (Piperazine Derivative)

    • Title: UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues.[2]

    • Source: N
    • URL:[Link]

  • General Interpretation of Mass Spectra

    • Title: Interpretation of Mass Spectra: Fragmentation Patterns.[1][3][4][5]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

HPLC and GC-MS methods for purity assessment of 1-Tert-butylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Author Role: Senior Application Scientist Subject: 1-Tert-butylpiperazine (CAS: 38216-72-7)[1][2]

Executive Summary & Nomenclature Alert

This compound (1-TBP) is a critical secondary amine intermediate used in the synthesis of complex pharmaceutical agents (e.g., HIV protease inhibitors, antihistamines).[1] Its analysis presents a "perfect storm" of chromatographic challenges: it lacks a UV-active chromophore, it is highly basic (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


), and it is prone to severe peak tailing due to silanol interactions.
⚠ Critical Nomenclature Distinction

Before proceeding, researchers must verify their target molecule. The name "tert-butyl piperazine" is frequently conflated in commercial catalogs.[1]

FeatureThis compound (Target of this Guide)1-Boc-piperazine (Common Alternative)
Structure N-alkylated (Tert-butyl group)N-carbamate protected (Boc group)
CAS 38216-72-7 57260-71-6
Basicity Strong Base (Secondary/Tertiary Amine)Weak Base (Carbamate/Secondary Amine)
Chromophore None (Transparent >210 nm)Weak (Carbonyl, ~210-220 nm)
MP 32–35 °C (Low melting solid)43–47 °C

This guide focuses on the challenging Alkyl derivative (CAS 38216-72-7) .[1]

Analytical Strategy: The "Blind Spot" Problem

Standard HPLC-UV methods (254 nm) are useless for 1-TBP purity assessment.[1] The molecule consists entirely of sigma bonds, rendering it invisible to standard UV detection. Furthermore, its high basicity causes it to adhere irreversibly to active sites in GC liners and HPLC columns.

To achieve accurate purity data (>98% confidence), we must employ detectors that respond to mass or aerosol properties, not light absorption.

Decision Matrix: Choosing the Right Modality

DecisionTree cluster_GC GC-MS Requirements cluster_LC HPLC Requirements Start Start: this compound Sample Goal Analytical Goal? Start->Goal Volatiles GC-MS (Method A) Goal->Volatiles Volatile Impurities / Solvents NonVolatiles HPLC-CAD or LC-MS (Method B) Goal->NonVolatiles Salt Analysis / Heavy Byproducts ID GC-MS (Method A) Goal->ID Structural Confirmation

Figure 1: Decision matrix for selecting the appropriate analytical workflow.

Method A: GC-MS (The Gold Standard for Identification)[1]

Gas Chromatography coupled with Mass Spectrometry is the preferred method for 1-TBP because the molecule is sufficiently volatile.[1] However, "standard" GC protocols will fail due to amine adsorption.

The "Base-Deactivation" Requirement

Free amines like 1-TBP react with silanol groups (Si-OH) in the glass liner and column, leading to "shark-fin" tailing peaks and non-linear calibration curves.[1] You must use base-deactivated consumables.[1]

Protocol A: Base-Deactivated GC-MS

Objective: Purity assay and identification of synthesis byproducts (e.g., Piperazine, 1,4-Di-tert-butylpiperazine).[1]

  • Instrument: Agilent 7890/5977 or equivalent Single Quadrupole MS.

  • Column: Rtx-Volatile Amine (Restek) or CP-Volamine (Agilent).[1]

    • Why: These columns use a base-deactivated stationary phase specifically designed to elute amines symmetrically without derivatization.[1]

    • Alternative: HP-5MS UI, but requires derivatization (see below).[1]

  • Inlet Liner: Base-Deactivated Precision Liner with Wool (e.g., Restek Sky or Agilent Ultra Inert).[1] Do not use standard glass wool.[1]

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]

Temperature Program:

  • Inlet: 250 °C (Split ratio 50:1 to prevent column overload).

  • Oven:

    • Hold 40 °C for 2 min (Traps volatile piperazine).

    • Ramp 15 °C/min to 280 °C.

    • Hold 3 min.

  • Transfer Line: 280 °C.

MS Parameters:

  • Source: 230 °C.

  • Scan Range: 35–350 m/z.

  • Solvent Delay: 2.0 min (Crucial to protect filament from solvent surge).[1]

Expected Elution Order:

  • Piperazine (Starting Material): Early eluter, m/z 86.

  • This compound (Analyte): Mid eluter, m/z 142.[1] Key fragments: m/z 57 (t-butyl), m/z 99 (loss of propyl).[1]

  • 1,4-Di-tert-butylpiperazine (Impurity): Late eluter, m/z 198.[1]

Alternative: Derivatization (If specialized column is unavailable)

If using a standard HP-5MS column, derivatize the sample with TFAA (Trifluoroacetic anhydride) .[1]

  • Reaction: Mix 10 mg sample + 500 µL Ethyl Acetate + 50 µL TFAA. Incubate 60°C for 20 min.

  • Result: Converts amines to amides, eliminating tailing.

Method B: HPLC-CAD (The Workhorse for Purity)[1]

For non-volatile impurities or salt forms (e.g., 1-TBP Dihydrochloride), GC is unsuitable.[1] Since UV detection is impossible, Charged Aerosol Detection (CAD) or ELSD is mandatory.[1]

The "High pH" Requirement

At neutral pH (7.0), 1-TBP is fully protonated (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


). It will be retained solely by silanol cation-exchange on standard C18 columns, resulting in no elution or massive tailing.[1]
  • Solution: Use a High-pH Stable C18 Column (e.g., Waters XBridge or Agilent Poroshell HPH) at pH 10.[1]5. At this pH, the amine is neutral and interacts hydrophobically.

Protocol B: High-pH Reversed Phase with CAD

Objective: Quantifying non-volatile purity and salt stoichiometry.

  • Instrument: HPLC/UHPLC with CAD (Thermo Corona Veo) or ELSD.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40 °C.

Gradient:

Time (min) % B Description
0.0 5 Initial equilibration
1.0 5 Hold
8.0 90 Elute lipophilic impurities
10.0 90 Wash

| 10.1 | 5 | Re-equilibrate |[1][3]

Detector Settings (CAD):

  • Power Function: 1.00 (for linear response range).

  • Data Collection: 10 Hz.[4]

  • Filter: 3.6 s.

Workflow Diagram: HPLC-CAD

HPLC_Workflow Sample Sample Prep (Dilute in 50:50 MeOH:H2O) Injector Injector Sample->Injector Column XBridge C18 (pH 10.5) Suppresses Ionization Injector->Column High pH Mobile Phase Detector CAD / ELSD (Universal Detection) Column->Detector Neutral Analyte Data Purity % (Area Normalization) Detector->Data

Figure 2: HPLC-CAD workflow utilizing high-pH suppression to ensure peak symmetry.[1][3][4]

Comparative Analysis & Recommendations

FeatureGC-MS (Method A) HPLC-CAD (Method B)
Primary Use Identification & Volatile ImpuritiesPurity Assay & Non-volatiles
Sensitivity High (ppm level)Moderate (0.05% level)
Linearity Excellent (with internal standard)Good (requires power function curve fit)
Selectivity High (Mass spectral fingerprint)Moderate (Retention time only)
Cost per Run LowMedium (Solvents + Specialized Detector)
Throughput Fast (~15 min)Medium (~20 min)

Recommendation:

  • For R&D/Synthesis Monitoring: Use GC-MS .[1] It is faster and provides structural confirmation of byproducts (e.g., distinguishing mono- vs. di-tert-butyl derivatives).[1]

  • For Final Product Release (QC): Use HPLC-CAD .[1] It captures non-volatile contaminants (inorganic salts, heavy polymers) that GC-MS misses, providing a true "mass balance" purity.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3530572, this compound. Retrieved from [Link]

  • Restek Corporation. (2024).[1] Analysis of Volatile Amines on Rtx-Volatile Amine Columns. Technical Guide. Retrieved from [Link]

  • Waters Corporation. (2023).[1] Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note 720001139EN. Retrieved from [Link][1]

  • Feng, B., et al. (2018).[5] Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.[1][5] (Demonstrates synthesis and NMR/MS characterization of tert-butyl piperazine derivatives). Retrieved from [Link]

  • Gadzala-Kopciuch, R. (2005).[1][6] Accurate HPLC Determination of Piperazine Residues. Journal of Liquid Chromatography & Related Technologies, 28, 2211-2223.[1][7] (Discusses the failure of standard C18 for piperazines).

Sources

The Strategic Advantage of Steric Bulk: A Comparative Guide to 1-Tert-butylpiperazine in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Basic Amine

In the vast landscape of synthetic chemistry, secondary amines are indispensable building blocks, crucial for the construction of everything from agrochemicals to life-saving pharmaceuticals.[1][2][3] Among the cyclic secondary amines, the piperazine scaffold is particularly prominent, valued for its ability to form multiple hydrogen bonds, modulate acid-base properties, and enhance the aqueous solubility of target molecules.[4][5] However, the symmetrical nature of unsubstituted piperazine presents a significant challenge: the lack of regioselectivity. Reactions often yield mixtures of mono- and di-substituted products, leading to complex purification processes and reduced yields.

This guide delves into the distinct advantages of a strategically modified scaffold: 1-tert-butylpiperazine . By introducing a sterically demanding tert-butyl group onto one of the piperazine nitrogens, this reagent offers chemists a powerful tool to overcome the limitations of simpler secondary amines. We will explore, with supporting data and protocols, how the unique steric and electronic properties of this compound provide unparalleled control over reactivity, enhance selectivity in crucial transformations, and impart desirable physicochemical properties to final compounds.

The Decisive Influence of the Tert-Butyl Group

The tert-butyl group, -C(CH₃)₃, is the archetypal sterically demanding substituent in organic chemistry.[6] Its three methyl groups create a large, conformationally rigid, and non-polar domain that physically obstructs access to the nitrogen atom (N1) to which it is attached. This steric hindrance is the primary source of this compound's advantages over less hindered amines like piperidine, morpholine, and unsubstituted piperazine.[7][8]

Visualizing Steric Hindrance

The diagram below illustrates the comparative structures and the steric shielding effect of the tert-butyl group.

G cluster_0 This compound cluster_1 Piperidine cluster_2 Piperazine a N1 (Sterically Hindered) b N4 (Accessible) c tert-Butyl Group (Bulky Shield) c->a Shields d N (Accessible) e N1 (Accessible) f N4 (Accessible)

Caption: Structural comparison highlighting the sterically accessible nitrogen (N4) in this compound versus other common cyclic secondary amines.

Core Advantage 1: Unambiguous Regioselectivity

The most significant advantage of using this compound is the predictable and high regioselectivity it confers. The steric bulk of the tert-butyl group effectively renders the N1 nitrogen non-nucleophilic, directing alkylation, acylation, and arylation reactions exclusively to the electronically available and sterically accessible N4 position.

This solves the primary drawback of unsubstituted piperazine, where competitive reactions at both nitrogen atoms can lead to a mixture of mono-substituted, di-substituted, and starting material, complicating downstream processing. With this compound, mono-functionalization is the overwhelmingly favored outcome, simplifying product isolation and improving overall synthetic efficiency.

Comparative Performance Data

The following table summarizes key physical properties that underpin the comparative performance of these amines.

CompoundMolecular Weight ( g/mol )pKa (of Conjugate Acid)Key Structural Feature
This compound 142.24[9][10]~9-10 (approx.)[9]Bulky tert-butyl group on N1
Piperidine 85.1511.12Single accessible secondary amine
Morpholine 87.128.33Oxygen atom reduces basicity
Piperazine 86.14pKa1: 9.73, pKa2: 5.59Two equivalent, accessible secondary amines

Note: The pKa of this compound is an approximation for the conjugate acid of the N4 nitrogen. The electron-donating tert-butyl group slightly increases the basicity of N1, but its steric hindrance prevents it from participating in most reactions.

Core Advantage 2: Enhanced Performance in Cross-Coupling Reactions

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[11][12][13] In this palladium-catalyzed reaction, the choice of amine is critical. This compound excels as a coupling partner for several reasons:

  • Prevention of Double Arylation: When reacting with dihaloarenes or other substrates with multiple leaving groups, the steric hindrance at N1 prevents the formation of undesired bis-piperazine products, a common side reaction with unsubstituted piperazine.

  • Improved Catalyst Stability: The bulky amine can, in some cases, influence the stability and turnover number of the palladium catalyst by modulating the coordination sphere of the metal center.

  • Predictable Product Formation: The reaction proceeds cleanly at the N4 position, yielding a single major product and simplifying the purification process.[14]

Experimental Protocol: Selective N-Arylation of this compound

This protocol describes a general procedure for the Buchwald-Hartwig amination, demonstrating the regioselective synthesis of an N-aryl-N'-tert-butylpiperazine derivative.

Workflow Diagram

G reagents Combine: - Aryl Halide (1.0 eq) - 1-t-Bu-piperazine (1.2 eq) - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XantPhos) - Base (e.g., Cs₂CO₃) - Solvent (e.g., Toluene) reaction Inert Atmosphere (N₂/Ar) Heat to 80-110 °C Monitor by TLC/LC-MS reagents->reaction 1. Purge with N₂ workup Cool to RT Filter Extract with Organic Solvent Wash with Brine reaction->workup 2. Reaction Complete purify Dry over Na₂SO₄ Concentrate in vacuo Purify by Column Chromatography workup->purify 3. Isolate Crude product Isolated N4-Aryl- Nthis compound purify->product 4. Final Product

Caption: General experimental workflow for a regioselective Buchwald-Hartwig amination using this compound.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), phosphine ligand (e.g., XantPhos, 0.04 mmol, 4 mol%), and a strong, non-nucleophilic base (e.g., Cs₂CO₃, 1.5 mmol, 1.5 eq).

    • Causality: The choice of a bulky phosphine ligand like XantPhos is crucial for promoting the reductive elimination step and stabilizing the palladium catalyst. Cesium carbonate is often used as it is a strong base with low nucleophilicity and good solubility in common organic solvents.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) followed by this compound (1.2 mmol, 1.2 eq) via syringe.

    • Causality: Using a slight excess of the amine helps to drive the reaction to completion. Anhydrous and degassed solvents are essential for maintaining catalyst activity.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N4-aryl-Nthis compound.

Core Advantage 3: Modulating Physicochemical Properties in Drug Discovery

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system (CNS), as well as anticancer and antihistamine agents.[4][15] The this compound moiety offers distinct advantages in this context:

  • Lipophilicity Tuning: The bulky, non-polar tert-butyl group increases the lipophilicity of the molecule compared to unsubstituted piperazine. This can be strategically used to modulate properties like membrane permeability and oral bioavailability.

  • Metabolic Stability: The N1 nitrogen is sterically shielded from metabolic enzymes like cytochrome P450s, which can prevent undesired N-dealkylation and improve the metabolic half-life of a drug candidate.

  • Maintaining Basicity: The N4 nitrogen remains a basic center, allowing for salt formation to improve solubility and crystallinity, a critical aspect of active pharmaceutical ingredient (API) formulation.

Conclusion: A Tool for Precision and Efficiency

This compound is more than just another secondary amine; it is a precision tool for the modern synthetic chemist. Its defining feature—the bulky tert-butyl group—provides a powerful steric shield that dictates unambiguous regioselectivity in a wide range of chemical transformations. This inherent selectivity simplifies reaction outcomes, streamlines purification processes, and ultimately leads to higher overall yields. In the context of drug discovery and development, it offers a reliable scaffold for fine-tuning the physicochemical and metabolic properties of complex molecules. By understanding and leveraging the distinct advantages of this compound, researchers can design more efficient, predictable, and robust synthetic routes to novel chemical entities.

References

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • Chem-Impex. (n.d.). 1-Boc-piperazine.
  • BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
  • (2026, January 26). The Role of 1-Boc-Piperazine in Modern Pharmaceutical Synthesis.
  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References.
  • Alchemist-chem. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ResearchGate. (n.d.). Comparison of piperidine basicity-lowering effects.
  • (2025, December 11). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Taylor & Francis. (n.d.). Secondary amine – Knowledge and References.
  • Wikipedia. (n.d.).
  • (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs.
  • (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs.
  • Chemistry LibreTexts. (2023, June 30).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).

Sources

A Comparative Guide to the Reactivity of N-Aryl vs. N-Alkyl Piperazines for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the piperazine moiety is a cornerstone of molecular design, prized for its unique physicochemical properties and synthetic versatility. The strategic choice between an N-aryl and an N-alkyl substituted piperazine can profoundly influence not only the pharmacological profile of a molecule but also its synthetic accessibility. This guide provides an in-depth, objective comparison of the chemical reactivity of these two pivotal classes of piperazines, supported by foundational chemical principles and illustrative experimental considerations.

Fundamental Differences: Electronic and Steric Profiles

The reactivity of the distal nitrogen in a monosubstituted piperazine is fundamentally governed by the electronic and steric nature of the substituent on the proximal nitrogen. N-alkyl and N-aryl groups exert opposing effects, leading to a significant divergence in their chemical behavior.

Electronic Effects: A Tale of Two Inductive and Resonance Stories

The nucleophilicity of the secondary amine in a piperazine is directly related to the availability of its lone pair of electrons. N-alkyl groups, being electron-donating through an inductive effect (+I), increase the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity.

Conversely, an N-aryl group is electron-withdrawing due to a combination of a -I inductive effect and, more significantly, a resonance effect (-M) where the nitrogen's lone pair is delocalized into the aromatic π-system. This delocalization drastically reduces the availability of the lone pair for bonding with electrophiles, leading to a marked decrease in both basicity and nucleophilicity.[1]

This difference is quantitatively reflected in the pKa values of their conjugate acids. A higher pKa indicates a stronger base.

CompoundN-SubstituentpKa of Conjugate Acid
N-MethylpiperazineAlkyl (Methyl)9.14
N-EthylpiperazineAlkyl (Ethyl)9.20
N-Phenylpiperazine Aryl (Phenyl) ~8.71 [2]
Piperazine (unsubstituted)-9.73 (first protonation)

Note: pKa values can vary slightly depending on the measurement conditions. The provided values are for comparative purposes.

As the data indicates, N-alkylpiperazines are significantly more basic than N-phenylpiperazine. This fundamental electronic difference is the primary driver of their differential reactivity.

G cluster_alkyl N-Alkyl Piperazine cluster_aryl N-Aryl Piperazine alkyl_N Alkyl Group (+I effect) piperazine_N1_alkyl N1 (Alkyl) alkyl_N->piperazine_N1_alkyl Donates e- density piperazine_N2_alkyl N2 (Nucleophilic) piperazine_N1_alkyl->piperazine_N2_alkyl Increases e- density aryl_N Aryl Group (-I, -M effects) piperazine_N1_aryl N1 (Aryl) aryl_N->piperazine_N1_aryl Withdraws e- density piperazine_N2_aryl N2 (Less Nucleophilic) piperazine_N1_aryl->piperazine_N2_aryl Decreases e- density

Figure 1: Electronic influence of N-substituents on the distal nitrogen of piperazine.

Steric Effects: The Bulk of the Matter

The phenyl group in an N-aryl piperazine is significantly bulkier than typical small alkyl groups like methyl or ethyl. This increased steric hindrance can impede the approach of electrophiles to the nucleophilic nitrogen, further reducing the rate of reaction, especially with sterically demanding electrophiles.[3][4] While the chair conformation of the piperazine ring can orient the N-substituent equatorially to minimize steric strain, the sheer size of the aryl group can still present a significant kinetic barrier.

Comparative Reactivity in Key Synthetic Transformations

The interplay of electronic and steric effects manifests in the differing reactivity of N-aryl and N-alkyl piperazines in common synthetic reactions.

N-Acylation and N-Sulfonylation

These reactions involve the attack of the piperazine nitrogen on an acyl or sulfonyl halide (or anhydride). Due to their higher nucleophilicity, N-alkyl piperazines react much more readily with these electrophiles than their N-aryl counterparts.

  • N-Alkyl Piperazines: Reactions are often rapid and can typically be carried out under mild conditions, often at room temperature with a simple base like triethylamine to scavenge the acid byproduct.

  • N-Aryl Piperazines: Acylation often requires more forcing conditions, such as elevated temperatures or the use of a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA). In some cases, acylation may be sluggish and give lower yields compared to N-alkyl analogs under identical conditions.

N-Alkylation

The reaction with alkyl halides is a classic example of nucleophilic substitution.

  • N-Alkyl Piperazines: These readily undergo N-alkylation with a variety of alkyl halides (iodides and bromides being more reactive). The reactions are typically efficient and can be performed under standard conditions with a base such as potassium carbonate in a polar aprotic solvent like acetonitrile or DMF.[5]

  • N-Aryl Piperazines: Alkylation is significantly slower due to reduced nucleophilicity. To achieve reasonable reaction rates and yields, more reactive alkylating agents (e.g., alkyl iodides or triflates) and/or higher temperatures are often necessary.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, particularly for the synthesis of N-aryl amines.[6] When considering the piperazine as the amine component, the reactivity difference is stark.

  • N-Alkyl Piperazines: While they can participate in Buchwald-Hartwig amination, their high basicity and nucleophilicity can sometimes lead to side reactions or catalyst inhibition.

  • N-Aryl Piperazines: The synthesis of unsymmetrical N,N'-diaryl or N-aryl-N'-heteroaryl piperazines often employs a stepwise approach where an N-aryl piperazine is coupled with another aryl/heteroaryl halide. The reduced nucleophilicity of the N-aryl piperazine is well-suited for the conditions of this reaction, which typically involves a strong base (e.g., sodium tert-butoxide) and a specialized phosphine ligand. The synthesis of N-aryl piperazines themselves via Buchwald-Hartwig coupling of piperazine with an aryl halide is a very common and effective method.[7]

G cluster_reactions Comparative Reactivity cluster_acylation N-Acylation cluster_alkylation N-Alkylation cluster_buchwald Buchwald-Hartwig N-Alkyl Piperazine N-Alkyl Piperazine Mild Conditions Mild Conditions N-Alkyl Piperazine->Mild Conditions Reacts with High Yield, Fast High Yield, Fast N-Alkyl Piperazine->High Yield, Fast Reacts with Potential Side Reactions Potential Side Reactions N-Alkyl Piperazine->Potential Side Reactions Reacts with N-Aryl Piperazine N-Aryl Piperazine Forcing Conditions Forcing Conditions N-Aryl Piperazine->Forcing Conditions Reacts with Low Yield, Slow Low Yield, Slow N-Aryl Piperazine->Low Yield, Slow Reacts with Well-suited Well-suited N-Aryl Piperazine->Well-suited Reacts with Acyl Halide Acyl Halide Acyl Halide->Mild Conditions Acyl Halide->Forcing Conditions Alkyl Halide Alkyl Halide Alkyl Halide->High Yield, Fast Alkyl Halide->Low Yield, Slow Aryl Halide Aryl Halide Aryl Halide->Potential Side Reactions Aryl Halide->Well-suited

Figure 2: Summary of comparative reactivity in key synthetic transformations.

Experimental Protocol: A Competitive Acylation Study

To empirically validate the reactivity differences, a competitive acylation experiment can be designed. This self-validating system provides a direct comparison under identical conditions.

Objective: To determine the relative reactivity of N-methylpiperazine and N-phenylpiperazine towards an acylating agent.

Materials:

  • N-Methylpiperazine

  • N-Phenylpiperazine

  • Acetyl Chloride (or another suitable acylating agent)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • GC-MS vials and caps

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of N-methylpiperazine in anhydrous DCM.

    • Prepare a 0.5 M solution of N-phenylpiperazine in anhydrous DCM.

    • Prepare a 0.25 M solution of acetyl chloride in anhydrous DCM.

    • Prepare a 0.5 M solution of the internal standard in anhydrous DCM.

  • Reaction Setup:

    • To a clean, dry vial equipped with a magnetic stir bar, add 1.0 mL (0.5 mmol) of the N-methylpiperazine solution and 1.0 mL (0.5 mmol) of the N-phenylpiperazine solution.

    • Add 0.2 mL of the internal standard solution.

    • Add 0.14 mL (1.0 mmol) of triethylamine.

    • Cool the mixture to 0 °C in an ice bath.

  • Initiation of Reaction:

    • While stirring vigorously, add 1.0 mL (0.25 mmol) of the acetyl chloride solution dropwise over 1 minute. Note that the acylating agent is the limiting reagent.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

  • Workup and Analysis:

    • Quench the reaction by adding 2 mL of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

    • Analyze the crude product mixture by GC-MS and ¹H NMR to determine the relative ratio of N-acetyl-N'-methylpiperazine and N-acetyl-N'-phenylpiperazine. The ratio of the products directly reflects the relative nucleophilicity of the two starting materials.

Expected Outcome:

The analysis is expected to show a significantly higher proportion of N-acetyl-N'-methylpiperazine compared to N-acetyl-N'-phenylpiperazine, providing quantitative evidence for the greater reactivity of N-alkyl piperazines.

G start Start: Equimolar Mixture N-Methylpiperazine N-Phenylpiperazine reagent Add Limiting Acetyl Chloride (0.5 eq.) at 0°C start->reagent reaction Competitive Acylation reagent->reaction product_alkyl N-Acetyl-N'-methylpiperazine (Major Product) reaction->product_alkyl Faster Reaction product_aryl N-Acetyl-N'-phenylpiperazine (Minor Product) reaction->product_aryl Slower Reaction analysis Analysis (GC-MS, NMR) Determine Product Ratio product_alkyl->analysis product_aryl->analysis

Figure 3: Workflow for the competitive acylation experiment.

Conclusion and Practical Implications

The choice between an N-aryl and an N-alkyl piperazine has profound consequences for a synthetic strategy.

  • N-Alkyl piperazines are highly nucleophilic and will readily participate in a wide range of reactions under mild conditions. This makes them excellent building blocks when further functionalization at the distal nitrogen is desired early in a synthetic sequence. However, their high basicity can sometimes be problematic, requiring careful choice of reagents and conditions to avoid side reactions.

  • N-Aryl piperazines are significantly less reactive due to the electron-withdrawing and sterically hindering nature of the aryl group. While this necessitates more forcing conditions for reactions at the distal nitrogen, it also imparts a degree of chemoselectivity. For instance, in a molecule with multiple amine functionalities, an N-aryl piperazine will be less likely to react than other aliphatic amines. Their synthesis often relies on robust methods like Buchwald-Hartwig amination.

In drug development, these reactivity differences are critical. The ease of derivatization of N-alkyl piperazines allows for rapid exploration of structure-activity relationships, while the specific orientation of substituents achievable with N-aryl piperazines can be crucial for optimizing target engagement. A thorough understanding of their comparative reactivity is therefore not merely an academic exercise but a practical necessity for the efficient and successful development of new chemical entities.

References

  • Dodge, J. A., & Nissen, J. S. (2021). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 26(15), 4417. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Macmillan Group Meeting. (2013, July 10). Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales. Retrieved from [Link]

  • Mayr, H. (n.d.). Mayr's Database Of Reactivity Parameters. Retrieved from [Link]

  • Mayr, H. (n.d.). Welcome to our Database of Nucleophilicities and Electrophilicities. Retrieved from [Link]

  • Mayr, H. (n.d.). Research Prof. H. Mayr. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylpiperazine. Retrieved from [Link]

  • Pittelkow, T., & Christensen, J. B. (2003). A Simple Synthesis of N-Alkylpiperazines.
  • MacMillan, D. W. C., & co-workers. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 389-413. [Link]

  • (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • (2012). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications.
  • Chemistry LibreTexts. (2024, September 30). 24.4: Basicity of Arylamines. Retrieved from [Link]

  • (2024). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal.
  • (n.d.). Title: Experiment 8; Reactions of Amines. Academia.edu.
  • Chemistry Stack Exchange. (2016, April 23). How much steric hindrance does a phenyl group offer? Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]

  • (2006).
  • Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]

  • (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules.
  • (2020). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules.
  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • (2021).
  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651–659.
  • (2016). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. PubMed.
  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

  • Quora. (2017, April 20). Which hinders SN2 reaction more: Methyl or Phenyl group? Retrieved from [Link]

  • (2017).
  • (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
  • Henni, A., & Tontiwachwuthikul, P. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Chem-Impex. (n.d.). 1-Phenylpiperazine. Retrieved from [Link]

  • Mayr, H. (n.d.). F. Nucleophilicity and Electrophilicity Scales. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in 1-Tert-butylpiperazine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective functionalization of the 1-tert-butylpiperazine scaffold is a critical step in the synthesis of a multitude of bioactive molecules. The choice of catalyst is paramount in achieving desired yields, purity, and cost-effectiveness. This guide provides an in-depth comparison of the efficacy of different catalyst systems for reactions involving this compound, supported by experimental data and mechanistic insights to inform your synthetic strategies.

Introduction: The Significance of this compound in Medicinal Chemistry

The piperazine ring is a privileged scaffold in drug discovery, appearing in a wide array of approved pharmaceuticals targeting diverse conditions such as depression, anxiety, and cancer. The tert-butyl group at the N1 position of this compound offers unique steric and electronic properties, often leading to improved metabolic stability and pharmacokinetic profiles of the final drug candidates. Consequently, the development of robust and versatile catalytic methods for the derivatization of the remaining N-H bond is of high importance.

The primary focus of this guide will be on the ubiquitous C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, which has revolutionized the synthesis of N-aryl piperazines. We will delve into a comparative analysis of the most commonly employed catalyst systems, namely those based on palladium and copper.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Workhorse of N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds and has become a cornerstone in medicinal chemistry for synthesizing aryl amines.[1] The success of this reaction is highly dependent on the careful selection of the palladium precursor, the phosphine ligand, and the base.[2]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the palladium-catalyzed N-arylation of amines involves a catalytic cycle that begins with the active Pd(0) species.

Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative\nAddition Ar-Pd(II)-X(Ln) Ar-Pd(II)(L)-X Oxidative\nAddition->Ar-Pd(II)-X(Ln) Ligand\nExchange Ligand Exchange Ar-Pd(II)-X(Ln)->Ligand\nExchange Amine\n(R2NH) This compound Amine\n(R2NH)->Ligand\nExchange Base Base Base->Ligand\nExchange Ar-Pd(II)-NR2(Ln) Ar-Pd(II)(L)-N(piperazine) Ligand\nExchange->Ar-Pd(II)-NR2(Ln) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Catalyst Regeneration Ar-NR2 N-Aryl-1-tert-butylpiperazine Reductive\nElimination->Ar-NR2 Catalyst\nRegeneration Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The choice of ligand is critical as it influences both the rate of oxidative addition and the subsequent reductive elimination. Bulky, electron-rich phosphine ligands are often preferred as they promote the formation of the active monoligated Pd(0) species and facilitate the final bond-forming step.[3]

Common Palladium Catalyst Systems and Their Performance

A variety of palladium precursors and ligands have been successfully employed for the N-arylation of this compound (often used in its Boc-protected form, 1-Boc-piperazine, to avoid double arylation).

Catalyst System (Precursor + Ligand)Aryl HalideBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ + P(t-Bu)₃3-bromoanisoleKOT-BuToluene10046-98[4]
Pd₂(dba)₃ + BINAPAryl bromideNaOt-BuToluene10067[4]
Pd(OAc)₂ + P(t-Bu)₃Aryl bromideNaOt-BuToluene10055-59 (first arylation)[4]

Table 1: Representative Palladium-Catalyzed N-Arylation of Piperazine Derivatives.

From the data, it is evident that palladium catalysts, particularly in combination with bulky phosphine ligands like P(t-Bu)₃ and BINAP, are highly effective for the N-arylation of piperazine derivatives, affording moderate to excellent yields.[4] The choice between Pd₂(dba)₃ and Pd(OAc)₂ as the precursor is often a matter of catalyst stability and ease of handling.

Copper-Catalyzed N-Arylation: A Cost-Effective Alternative

While palladium catalysis is highly efficient, the cost and potential toxicity of palladium have driven the development of more economical and benign alternatives. Copper-catalyzed N-arylation, a modification of the classic Ullmann condensation, has emerged as a viable option.

Mechanistic Considerations for Copper Catalysis

The mechanism of copper-catalyzed N-arylation is still a subject of some debate but is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The addition of a ligand is often crucial to enhance the solubility and reactivity of the copper catalyst.

Copper_Catalyzed_NArylation Cu(I)X Cu(I)X Ligand\nExchange_Cu Ligand Exchange Cu(I)X->Ligand\nExchange_Cu Amine\n(R2NH) 1-Boc-piperazine Amine\n(R2NH)->Ligand\nExchange_Cu Base Base Base->Ligand\nExchange_Cu Cu(I)NR2 Cu(I)-N(piperazine) Ligand\nExchange_Cu->Cu(I)NR2 Oxidative\nAddition_Cu Oxidative Addition Cu(I)NR2->Oxidative\nAddition_Cu Ar-I Aryl Iodide (Ar-I) Ar-I->Oxidative\nAddition_Cu Ar-Cu(III)-I(NR2) Ar-Cu(III)(I)-N(piperazine) Oxidative\nAddition_Cu->Ar-Cu(III)-I(NR2) Reductive\nElimination_Cu Reductive Elimination Ar-Cu(III)-I(NR2)->Reductive\nElimination_Cu Reductive\nElimination_Cu->Cu(I)X Catalyst Regeneration Ar-NR2 N-Aryl-1-Boc-piperazine Reductive\nElimination_Cu->Ar-NR2 Catalyst\nRegeneration_Cu Catalyst Regeneration

Caption: A plausible catalytic cycle for copper-catalyzed N-arylation.

Performance of Copper Catalysts in 1-Boc-piperazine Arylation

A convenient and practical strategy for the cross-coupling of N-Boc protected piperazines with aryl iodides has been developed using a CuBr/rac-BINOL catalytic system.[5]

Catalyst System (Precursor + Ligand)Aryl IodideBaseSolventTemp (°C)Time (h)Yield (%)Reference
CuBr (20 mol%) + rac-BINOL (15 mol%)3-chloro-iodobenzeneK₃PO₄DMF1002471[5]
CuCl (20 mol%) + rac-BINOL (15 mol%)3-chloro-iodobenzeneK₃PO₄DMF1002455[5]
CuI (20 mol%) + rac-BINOL (15 mol%)3-chloro-iodobenzeneK₃PO₄DMF1002468[5]

Table 2: Copper-Catalyzed N-Arylation of 1-Boc-piperazine.

The data indicates that copper(I) bromide in combination with rac-BINOL as a ligand provides good yields for the N-arylation of 1-Boc-piperazine with aryl iodides.[5] While the reaction times are generally longer than those for palladium-catalyzed systems, the lower cost of copper makes this an attractive alternative, particularly for large-scale synthesis.

Experimental Protocols

To facilitate the direct comparison and implementation of these catalytic systems in your laboratory, detailed experimental protocols are provided below.

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of 1-Boc-piperazine

This protocol is a representative example and may require optimization for specific substrates.

Palladium_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Flask Oven-dried flask with stir bar Reagents Add Pd catalyst, ligand, and base Flask->Reagents Atmosphere Evacuate and backfill with inert gas (N₂ or Ar) Reagents->Atmosphere Add_Reactants Add aryl halide, 1-Boc-piperazine, and solvent via syringe Atmosphere->Add_Reactants Heat Heat to desired temperature with stirring Add_Reactants->Heat Monitor Monitor reaction progress by TLC or GC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Dilute with solvent and filter through celite Cool->Filter Extract Extract with organic solvent, wash with brine Filter->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., P(t-Bu)₃, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5-2.2 equivalents).

  • Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the aryl halide (1.0 equivalent), 1-Boc-piperazine (1.1-1.5 equivalents), and anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for the required time (typically 2-16 hours), monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional solvent.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl-1-Boc-piperazine.

General Procedure for Copper-Catalyzed N-Arylation of 1-Boc-piperazine

This protocol is based on the work of Yong et al. and can be adapted for different substrates.[5]

Step-by-Step Protocol:

  • To a reaction vial, add CuBr (20 mol%), rac-BINOL (15 mol%), and K₃PO₄ (2.0 equivalents).

  • Add the aryl iodide (1.0 equivalent), 1-Boc-piperazine (1.5 equivalents), and DMF as the solvent.

  • Seal the vial and heat the reaction mixture to 100 °C with stirring for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the N-arylated product.

Conclusion and Future Outlook

Both palladium and copper-based catalyst systems have demonstrated their utility in the synthesis of N-arylated this compound derivatives, which are crucial intermediates in drug development.

  • Palladium catalysts , particularly those with bulky phosphine ligands, offer high efficiency and broad substrate scope, often with shorter reaction times. They remain the go-to choice for many small-scale and discovery chemistry applications.

  • Copper catalysts present a more economical and environmentally friendly alternative, especially for large-scale production. While they may require longer reaction times and are often most effective with more reactive aryl iodides, their development is a significant step towards more sustainable chemical synthesis.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scale, desired reaction time, and the nature of the substrates. Future research in this area will likely focus on the development of even more active and versatile catalysts, including those based on other earth-abundant metals like nickel and iron, as well as the exploration of milder reaction conditions.

References

  • Tembare, P., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023).
  • Yong, F.-F., et al. (2013). Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. Tetrahedron Letters, 54, 5332–5334.
  • Fisher Scientific.
  • RSC Publishing. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.

Sources

Spectroscopic Characterization Guide: 1-Tert-butylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Subject: 1-(tert-Butyl)piperazine Hydrochloride (CAS: Salt dependent / Free Base: 38216-72-7) Intended Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1][2][3]

Executive Summary

1-Tert-butylpiperazine hydrochloride is a critical pharmacophore building block, distinguished by the steric bulk of the tert-butyl group.[1][2][3] Unlike its common analogs (N-methylpiperazine or unsubstituted piperazine), the tert-butyl group provides significant lipophilicity and steric protection against metabolic N-dealkylation.[1][2][3]

Critical Distinction: This guide focuses on the N-alkylated derivative (this compound), not the carbamate-protected 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate).[1][2][3] Confusing these two is a frequent source of error in synthesis and spectral interpretation.[1][2][3]

This guide provides a comparative spectroscopic analysis to validate the identity and purity of the hydrochloride salt, benchmarking it against common alternatives.[1]

Structural & Chemical Context

The introduction of the tert-butyl group at the N1 position creates a unique electronic and steric environment compared to standard piperazines.[1][2][3]

Comparative Structural Analysis[2][3]
FeatureThis compound HClN-Methylpiperazine HClPiperazine 2HCl
Steric Bulk High (Cone angle >100°)LowNegligible
Lipophilicity High (Hydrophobic handle)ModerateLow (Hydrophilic)
Metabolic Stability Resistant to N-dealkylationSusceptible to N-demethylationN/A
Basicity (N1) Increased (Inductive effect of t-Bu)ModerateModerate
Structural Visualization

The following diagram illustrates the structural relationship and the critical distinction from the Boc-protected variant.

G cluster_0 Spectroscopic Differentiators Target This compound HCl (Target Compound) N-Alkyl Bond BocVar 1-Boc-piperazine (Common Confusion) Carbamate Bond Target->BocVar Distinguished by C=O stretch (IR) & Carbonyl Carbon (NMR) NMP N-Methylpiperazine (Alternative) Target->NMP Compared by Steric Bulk & NMR Singlet Shift Diff1 t-Butyl Singlet (~1.1 ppm) Target->Diff1 Diff2 Ammonium Salt Broad Band (IR) Target->Diff2

Caption: Structural relationship map highlighting the critical differentiation between the target alkyl-piperazine and the Boc-protected analog.

Spectroscopic Data & Analysis

Nuclear Magnetic Resonance ( H NMR)

The protonation of the nitrogen in the hydrochloride salt causes a distinct downfield shift compared to the free base.[3]

Solvent: Deuterium Oxide (


) is recommended for the salt form to ensure complete solubility and eliminate exchangeable proton confusion.[3]
Proton EnvironmentMultiplicityChemical Shift (

, ppm)
Interpretation
-C(CH

)

Singlet (9H)1.35 - 1.45 The diagnostic "anchor" peak.[1][2][3] In the free base, this appears upfield (~1.0 ppm).[1][3] Salt formation shifts this downfield.[1][2][3]
N1-CH

(Ring)
Broad/Triplet (4H)3.05 - 3.20 Protons adjacent to the tert-butyl ammonium center.[1][2][3]
N4-CH

(Ring)
Broad/Triplet (4H)3.40 - 3.60 Protons adjacent to the secondary amine (or ammonium if dihydrochloride).[1][2][3]
N-H

Broad SingletVariable Usually not visible in

due to deuterium exchange.[1][3] Visible in DMSO-

at >9.0 ppm.[1][2][3][4]

Comparative Insight:

  • vs. N-Methylpiperazine: NMP shows a methyl singlet (3H) at ~2.3 ppm (free base) or ~2.9 ppm (salt).[1][3] The tert-butyl group is easily distinguished by its integration (9H) and unique chemical shift.[1][2][3]

  • vs. 1-Boc-piperazine: The Boc-group protons appear at ~1.45 ppm, which can be confusing.[1][2][3] Crucial Check: Look for the carbonyl carbon in

    
    C NMR (~155 ppm) to rule out the Boc derivative.[3]
    
Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm salt formation and rule out the Boc-protected impurity.[1][2][3]

Frequency (cm

)
AssignmentDiagnostic Value
2400 - 3000 N-H

Stretch
Broad, strong band. Indicates formation of the amine salt (Ammonium).[1][2][3]
2800 - 2980 C-H Stretch (Alkyl)Strong absorptions from the t-Butyl C-H bonds.[1][2][3]
~1690 ABSENT Critical Purity Check: If a strong peak exists here, your sample is likely 1-Boc-piperazine (Carbamate C=O), not the alkyl derivative.[1][3]
1580 - 1600 N-H BendingTypical amine salt deformation.[1][2][3]
Mass Spectrometry (ESI-MS)[1][2][3]
  • Molecular Formula:

    
    
    
  • Free Base MW: 142.24 g/mol [1]

  • Observed Ion (

    
    ): 143.2 m/z 
    

Fragmentation Pattern: High-energy collision often results in the loss of the tert-butyl group (neutral loss of isobutene, 56 Da) or cleavage of the piperazine ring.[1][2][3]

  • Key Fragment: m/z 87 (Piperazine ring after t-butyl loss).[1][2][3]

Experimental Protocols

Protocol: Synthesis of HCl Salt from Free Base

If the specific salt is unavailable, it can be prepared from the commercial free base (CAS 38216-72-7) using this self-validating protocol.[1][2][3]

Reagents:

  • This compound (Free Base)[1][2][3]

  • Diethyl Ether or Isopropanol (Solvent)[3]

  • 4M HCl in Dioxane or concentrated aqueous HCl[1]

Workflow:

  • Dissolution: Dissolve 1.0 g (7.0 mmol) of free base in 10 mL of diethyl ether (cooled to 0°C).

  • Acidification: Dropwise add 4M HCl in Dioxane (2.0 eq, ~3.5 mL) under vigorous stirring.

    • Observation: Immediate formation of a white precipitate indicates salt formation.[1][2][3]

  • Isolation: Filter the solid under vacuum/inert gas (nitrogen).

    • Note: Piperazine salts can be hygroscopic.[1][2][3] Minimize air exposure.[1][2][3]

  • Washing: Wash the filter cake with cold ether (2 x 5 mL) to remove unreacted free base.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol: Purity Analysis (Self-Validating System)

To ensure the synthesized salt is pure and not the Boc-derivative:

  • Solubility Test: Dissolve 10 mg in water.

    • Result: The HCl salt should dissolve instantly (pH < 5).[3] The Boc-derivative (free base form) is less soluble in water.[1][2][3]

  • Silver Nitrate Test: Dissolve 10 mg in water and add 2 drops of 0.1M

    
    .
    
    • Result: Immediate heavy white precipitate (

      
      ) confirms the presence of the Chloride counter-ion.[3]
      

References

  • PubChem Compound Summary. (2025). This compound (Free Base Data).[1][2][3][5] National Center for Biotechnology Information.[1][2][3] [Link][3]

  • National Institute of Standards and Technology (NIST). (2024).[2][3] Mass Spectrum of Piperazine derivatives. NIST Chemistry WebBook.[1][2][3] [Link][3]

  • SpectraBase. (2025).[1][2][3][5][6] Infrared Spectra of Piperazine Salts. Wiley Science Solutions.[1][2][3] [Link]

Sources

assessing the conformational properties of 1-Tert-butylpiperazine derivatives

[1][2]

Executive Summary: The "Conformational Lock" Strategy

In medicinal chemistry, the piperazine ring is a privileged scaffold, yet its inherent flexibility (rapid chair-chair interconversion) often leads to promiscuous binding and poor selectivity. The introduction of a 1-tert-butyl group is not merely a lipophilic modification; it acts as a conformational anchor .[1][2]

Unlike smaller substituents (methyl, ethyl), the bulky tert-butyl group imposes a severe steric penalty on the axial position (

This guide details the experimental and computational workflows required to validate this rigidity, comparing the 1-tert-butyl scaffold against its more flexible 1-methyl and unsubstituted counterparts.[1][2]

The Steric Anchor Effect: Theory & Comparison

To understand the utility of this compound, one must quantify its resistance to ring reversal compared to alternatives.[1][2]

Comparative Conformational Dynamics[1]
FeaturePiperazine (Unsubstituted) 1-Methylpiperazine This compound
Dominant Conformer Rapidly interconverting ChairsEquatorial (Major) / Axial (Minor)Strictly Equatorial (>99%)
Ring Inversion Barrier Low (~10.3 kcal/mol)Moderate (~10-11 kcal/mol)High (Effective Lock)
Nitrogen Inversion Fast (


)
FastBiased by steric bulk
Lipophilicity (LogP) Low (-1.[1][2]17)Low-Medium (-0.[1][2]6)Medium-High (+0.6 to +1.2)
Drug Design Utility Solubility enhancerSolubility + minor steric fillShape enforcement + Metabolic block

The Mechanism of Locking: In a standard piperazine ring flip (Chair A


12
  • Methyl: Can tolerate the axial position (1,3-diaxial interactions are ~1.7 kcal/mol), allowing the ring to flip at room temperature.

  • Tert-butyl: The 1,3-diaxial interactions between the t-butyl group and the ring protons are energetically prohibitive.[1][2] The molecule is thermodynamically trapped in the conformation where the t-butyl group is equatorial.[1][2]

Experimental Assessment Methodologies

Method A: Dynamic NMR (The Gold Standard)

Standard

12Variable Temperature (VT) NMR12
Protocol: Determination of Coalescence Temperature (

)

Objective: Determine the energy barrier (

  • Sample Preparation: Dissolve 5-10 mg of the derivative in 0.6 mL of a solvent with a low freezing point.

    • Recommendation:CD

      
      Cl
      
      
      (Freezes at -96°C) or Toluene-d
      
      
      (Freezes at -95°C).[1][2] Avoid CDCl
      
      
      if you need to go below -60°C.[1][2]
  • Acquisition (High Temp): Acquire a spectrum at 298 K. Note the chemical shift of the axial and equatorial protons (often averaged into broad singlets or triplets).[1][2]

  • Cooling Phase: Decrement temperature in 10 K steps.

    • Target: Look for decoalescence .[1][2] As the ring flip slows, the averaged signal will broaden and split into distinct axial (

      
      ) and equatorial (
      
      
      ) signals.
  • Data Analysis:

    • For 1-Methylpiperazine , splitting usually occurs around -40°C to -50°C.[1][2]

    • For This compound , the spectrum likely remains sharp or shows distinct splitting even at Room Temperature (or requires significantly higher temperatures to coalesce, indicating a locked state).[1][2]

  • Calculation: Use the Eyring equation at the coalescence temperature (

    
    ):
    
    
    
    Where
    
    
    and
    
    
    is the separation (Hz) between coupled signals at the slow exchange limit.
Method B: X-Ray Crystallography

Why: Confirms the absolute stereochemistry and the equatorial preference in the solid state.[1][2]

  • Expectation: The N-t-butyl bond distance is typically elongated (approx.[1][2] 1.48–1.50 Å) due to steric repulsion.[1][2] The ring will adopt a distinct chair form with the t-butyl group strictly equatorial.[1][2]

  • Caveat: Crystal packing forces can sometimes distort flexible rings, but the t-butyl lock is usually robust enough to override packing effects.[1][2]

Visualizing the Assessment Workflow

The following diagram illustrates the logical flow for characterizing these derivatives, linking synthesis to validation.

ConformationalAssessmentSynthSynthesis of1-t-Butyl DerivativeNMR_RT1H NMR (298 K)Check for BroadeningSynth->NMR_RTDFTDFT Optimization(B3LYP/6-31G*)Synth->DFTCrystX-Ray Crystallography(Solid State)Synth->CrystNMR_VTVT-NMR (Low Temp)Determine Tc & Delta GNMR_RT->NMR_VTIf signals averagedResultConformationalProfile DefinedNMR_RT->ResultIf signals distinct(Locked)NMR_VT->ResultPESPotential Energy SurfaceScan (Ring Flip)DFT->PESPES->ResultCalc BarrierCryst->ResultGeometry Confirmed

Figure 1: Integrated workflow for assessing conformational rigidity.[1][2] Note the parallel validation tracks (NMR, Computation, X-Ray).

Implications for Drug Design[1][3][4]

Why choose the tert-butyl derivative over the methyl?

  • Selectivity via Rigidification: By locking the piperazine ring, you reduce the entropic penalty of binding.[1][2] If the "locked" conformation matches the bioactive conformation of the target receptor (e.g., GPCRs like Dopamine or Serotonin receptors), affinity often increases significantly compared to the flexible analog.

  • Metabolic Stability: The tert-butyl group is metabolically robust.[1][2] It blocks N-dealkylation (a common clearance route for N-methyl and N-ethyl groups) and protects the adjacent ring carbons from oxidation by CYP450 enzymes due to steric shielding.[1][2]

  • Lipophilicity Modulation: While adding bulk usually increases LogP, the compact spherical nature of the tert-butyl group increases lipophilicity (approx +1.2 LogP units vs H) without the "floppiness" of an n-butyl chain, maintaining a better packing efficiency in protein pockets.[1][2]

Comparative Data Summary
Parameter1-Methyl 1-Tert-butyl Implication
Ring Flip Barrier ~10.5 kcal/mol>14 kcal/mol t-Bu analog is kinetically stable at RT.[1][2]
N-Inversion RapidBiased Lone pair orientation is fixed relative to R-group.[1][2]
Receptor Penalty High (Entropic loss)Low (Pre-organized) Higher potency if geometry matches.[1][2]

References

  • Conformational Analysis of Piperazines: Detailed analysis of N-substituent effects on ring inversion barriers. Journal of the Chemical Society, Perkin Transactions 2.

  • Dynamic NMR Methodologies: Protocols for determining activation energies using VT-NMR. National Institutes of Health (NIH) / PMC. [1][2]

  • Crystal Structure Verification: Example of N-tert-butyl piperazine locking in chair conformation. National Institutes of Health (NIH) / PMC. [1][2]

  • Computational Benchmarking: DFT methods for piperazine conformers. Journal of Chemical Information and Modeling. [1][2]

comparing the pharmacokinetic properties of drugs with and without the 1-Tert-butylpiperazine moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Metabolic Shield" Strategy

In medicinal chemistry, the transition from a simple piperazine or N-methylpiperazine to a 1-tert-butylpiperazine moiety is rarely accidental. It is a deliberate structural modification often employed to solve a specific pharmacokinetic (PK) flaw: rapid oxidative N-dealkylation .

While unsubstituted piperazines are polar and often suffer from poor permeability, and N-methylpiperazines are prone to rapid CYP450-mediated metabolism, the N-tert-butyl group acts as a "metabolic shield." However, this stability comes at a cost. This guide objectively compares the PK properties of drugs containing these moieties, analyzing the trade-offs between metabolic stability, solubility, and cardiotoxicity (hERG).

Physicochemical Profile: The Steric Trade-Off

The introduction of a tert-butyl group fundamentally alters the physicochemical landscape of the molecule.

Comparative Properties Table

Data represents typical values for a small molecule drug (<500 MW) containing these specific moieties.

PropertyUnsubstituted PiperazineN-MethylpiperazineN-Tert-butylpiperazineImpact on PK
LogP (Lipophilicity) Low (0.0 – 0.5)Moderate (0.5 – 1.0)High (2.0 – 3.5) Increases membrane permeability; risk of non-specific binding.
pKa (Basic Nitrogen) ~9.8 (Secondary amine)~9.0 (Tertiary amine)~8.5 – 8.8 Steric bulk hinders solvation of the cation, slightly lowering basicity despite +I effect.
Solubility (pH 7.4) HighHighModerate/Low Reduced aqueous solubility due to the greasy butyl group.
Metabolic Liability Low (Renal clearance)High (N-dealkylation) Low (Steric Block) The critical differentiator.
Expert Insight: The Solvation Penalty

While alkyl groups are electron-donating (+I effect), which usually increases basicity, the tert-butyl group is an exception in aqueous environments. Its massive steric bulk prevents water molecules from effectively stabilizing the protonated nitrogen (cation). Consequently, N-tert-butylpiperazines are often less basic than their N-methyl counterparts, which can be advantageous for membrane permeability (higher fraction of neutral species at physiological pH).

Metabolic Stability: Blocking N-Dealkylation

The primary driver for using this compound is to block the N-dealkylation pathway mediated by Cytochrome P450 (specifically CYP3A4 and CYP2D6).

Mechanism of Action
  • N-Methyl/Ethyl: CYPs abstract a hydrogen from the

    
    -carbon (adjacent to nitrogen), forming an unstable carbinolamine intermediate, which collapses to release formaldehyde/acetaldehyde and the des-alkyl amine.
    
  • N-Tert-butyl: The

    
    -carbon has zero hydrogens . CYP450 cannot initiate the abstraction mechanism at this position. The metabolic route is forced to less favorable positions (e.g., ring oxidation) or cleared renally.
    
Visualization: CYP450 Interaction Pathway

The following diagram illustrates the mechanistic blockade provided by the tert-butyl group.

MetabolicPathways cluster_0 Vulnerable Substrate (N-Methyl) cluster_1 Protected Substrate (N-t-Butyl) N_Methyl N-Methylpiperazine Drug CYP CYP450 (Heme Iron) N_Methyl->CYP Binding Intermediate Carbinolamine (Unstable) Metabolite Des-methyl Metabolite (Inactive/Toxic) Intermediate->Metabolite Spontaneous Collapse N_tButyl N-tert-Butylpiperazine Drug N_tButyl->CYP Binding No_Reaction Steric Blockade (No alpha-H) Stable Intact Drug (Prolonged t1/2) No_Reaction->Stable Metabolic Stability CYP->Intermediate Alpha-C Hydroxylation CYP->No_Reaction Oxidation Fails

Caption: Comparative metabolic fate.[1] The N-methyl moiety undergoes rapid N-dealkylation, while the tert-butyl moiety lacks the necessary alpha-proton, forcing the enzyme to disengage.

Safety Profile: The hERG Liability

The most significant risk associated with the this compound moiety is cardiotoxicity .

The "Greasy Amine" Trap

The human Ether-à-go-go-Related Gene (hERG) potassium channel has a large hydrophobic binding pocket with aromatic residues (Tyr652, Phe656). High-affinity blockers typically possess:

  • A basic nitrogen (protonated at pH 7.4).

  • Lipophilic groups attached to the nitrogen.

The N-tert-butylpiperazine moiety perfectly fits this pharmacophore.

  • Risk: High. The bulky lipophilic group enhances hydrophobic interactions within the hERG pore, while the protonated nitrogen interacts with the channel's selectivity filter.

  • Mitigation: If hERG inhibition is observed, medicinal chemists often replace the tert-butyl group with a polar bioisostere (e.g., N-acetyl or N-oxetane), though this sacrifices the metabolic stability gained.

Experimental Protocol: Microsomal Stability Assay

To validate the "Metabolic Shield" hypothesis, the following protocol compares the intrinsic clearance (


) of the analogs.
Validated Workflow

Objective: Determine


 and 

in liver microsomes.
  • Preparation:

    • Prepare 10 mM stock solutions of Test Compound (t-butyl analog) and Reference (Methyl analog) in DMSO.

    • Thaw Human Liver Microsomes (HLM) on ice. Protein conc: 20 mg/mL.

  • Incubation Mix (Final Concentrations):

    • Microsomal Protein: 0.5 mg/mL.

    • Test Compound: 1 µM (Low concentration to ensure first-order kinetics).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • MgCl2: 3 mM.

  • Reaction Initiation:

    • Pre-incubate at 37°C for 5 mins.

    • Add NADPH (1 mM final) to initiate. Control: Add buffer instead of NADPH to assess chemical stability.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

    • Remove 50 µL aliquot and dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000g, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

Data Interpretation Diagram

ExperimentalWorkflow Start Start: 1 µM Compound + Microsomes Incubation 37°C Incubation (+/- NADPH) Start->Incubation Quench Quench with ACN (Timepoints: 0-60 min) Incubation->Quench Analysis LC-MS/MS Quantification Quench->Analysis Calc Calculate Slope (-k) ln(% remaining) vs time Analysis->Calc

Caption: Standardized workflow for determining metabolic stability. The slope of the natural log of remaining compound determines intrinsic clearance.

References

  • Effect of N-substituents on piperazine pKa: Khalili, F. et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.

  • Metabolic Blocking Strategies: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. (Discusses t-butyl as a metabolic shield).[2]

  • Mechanism of N-Dealkylation: Guengerich, F. P. "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 2001.

  • hERG Inhibition and Lipophilic Amines: Waring, M. J. et al. "Phenotypic Screening and Structure-Based Models to Predict hERG Inhibition." Biology, 2022.

  • Structure-Activity Relationships (CXCR4 Antagonists): Truax, V. M. et al.[3] "Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists." ACS Medicinal Chemistry Letters, 2018. (Direct comparison of alkyl chain length on stability).

Sources

1-Tert-butylpiperazine: A Strategic Moiety in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Tert-butylpiperazine , a critical N-substituted piperazine derivative used in advanced medicinal chemistry.[1][2]

Editorial Note: This guide strictly distinguishes This compound (CAS 38216-72-7) —an alkylated amine—from the common protecting group reagent 1-Boc-piperazine (CAS 57260-71-6) .[1][2] Researchers must verify CAS numbers before procurement, as these compounds have vastly different reactivities and applications.[2]

Beyond Methyl: Leveraging Steric Bulk for Metabolic Stability[1][2]

Part 1: Chemical Profile & Comparative Analysis[1][2]

This compound is a secondary amine where one nitrogen is substituted with a bulky tert-butyl group.[1][2] Unlike the transient protection offered by a Boc group, the tert-butyl moiety is a robust, metabolically stable pharmacophore.[2] Its primary utility lies in modulating the lipophilicity and metabolic profile of drug candidates without altering the fundamental piperazine pharmacophore significantly.[1][2]

Table 1: Physicochemical Comparison of N-Substituted Piperazines
FeatureThis compound 1-Methylpiperazine 1-Boc-piperazine
CAS Number 38216-72-7 109-01-357260-71-6
Structure N-Alkyl (Permanent)N-Alkyl (Metabolically Labile)Carbamate (Transient)
Steric Bulk High (Cone angle >100°)LowHigh
Metabolic Fate Resistant to N-dealkylation Prone to CYP450 N-demethylationN/A (Removed in synthesis)
Basicity (pKa) ~9.6–9.8 (Est.[1][2] hindered)9.14 / 5.59Reduced (Carbamate)
Nucleophilicity Moderate (Sterically hindered)HighLow (N4 is nucleophilic)
Physical State Liquid / Low-melting solidLiquidSolid
The "Tert-Butyl Effect" in Medicinal Chemistry

The substitution of a methyl group with a tert-butyl group is a strategic modification in lead optimization:

  • Metabolic Blockade: The oxidative N-dealkylation of a methyl group is a common metabolic soft spot.[1][2] The tert-butyl group lacks

    
    -hydrogens, rendering it resistant to cytochrome P450-mediated N-dealkylation.[1][2]
    
  • Selectivity via Sterics: The bulk of the tert-butyl group can prevent the molecule from entering the narrow active sites of off-target enzymes (e.g., certain CYP isoforms), thereby improving the selectivity profile.[2]

  • Lipophilicity Modulation: It adds significant hydrophobic bulk, increasing LogP, which can enhance blood-brain barrier (BBB) penetration if the polar surface area is controlled.

Part 2: Key Pharmaceutical Applications

Application 1: PI3K Inhibitors (Autoimmune Disorders)

In the development of selective Phosphoinositide 3-kinase delta (PI3K


) inhibitors for systemic lupus erythematosus (SLE), this compound serves as a crucial solvent-exposed tail.[1][2]
  • Mechanism: The piperazine nitrogen acts as a hydrogen bond acceptor/donor interaction point, while the tert-butyl group fills a hydrophobic pocket, enhancing binding affinity and selectivity over other PI3K isoforms (

    
    ).
    
  • Synthesis Role: It is typically introduced via reductive amination with an aldehyde intermediate.[1][2][3]

Application 2: Filovirus (Ebola) Inhibitors

Research into Niemann-Pick C1 (NPC1) inhibitors has shown that replacing N-methylpiperazine with N-tert-butylpiperazine in phenyl-piperazine (PPZ) scaffolds significantly improves potency against filoviruses.[1][2]

  • Data Insight: The tert-butyl analog demonstrated superior blockade of the NPC1-GP interaction compared to the methyl analog, likely due to a tighter fit in the hydrophobic channel of the NPC1 protein.[1][2]

Part 3: Experimental Protocols

Protocol A: Laboratory Synthesis of this compound

Note: Direct alkylation of piperazine with t-butyl halides is low-yielding due to elimination (E2) side reactions.[1][2] The preferred high-purity route involves hydrogenation.[1][2]

Reagents:

  • 1-Benzyl-4-tert-butylpiperazine (Precursor)[1][2]

  • Ethanol (99%)[4]

  • 5% Palladium on Carbon (Pd/C) Catalyst

  • Hydrogen Gas (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 34.8 g (0.15 mol) of 1-benzyl-4-tert-butylpiperazine in 120 mL of 99% ethanol in a hydrogenation vessel.

  • Catalyst Addition: Carefully add 1.0 g of 5% Pd/C catalyst. Caution: Pd/C can ignite ethanol vapor; use an inert gas blanket.[1][2]

  • Hydrogenation: Pressurize the vessel with

    
     (1 atm is sufficient, but 3-5 atm accelerates the rate) and shake/stir at room temperature. Monitor 
    
    
    
    uptake until cessation (theoretical uptake: 0.15 mol).
  • Work-up: Filter the reaction mixture through a Celite pad to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Distill the residue under vacuum.[2]

    • Target Fraction: Collect the fraction boiling at 66°–70°C at 12 mmHg .

    • Yield: Expect ~85-90% as a colorless oil that may crystallize upon standing (MP 35°–40°C).[1][2]

Protocol B: Reductive Amination (General Drug Synthesis)

Used to attach this compound to a drug core (e.g., aldehyde intermediate).[1][2]

Reagents:

  • Aldehyde Intermediate (1.0 eq)

  • This compound (1.2 eq)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional)

Workflow:

  • Complexation: In a round-bottom flask, dissolve the aldehyde in DCM. Add this compound.[1][2][4][5][6][7][8][9][10][11] Stir for 30–60 minutes at Room Temperature (RT) to allow imine/iminium formation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) in portions.

  • Reaction: Stir at RT for 12–18 hours under nitrogen.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash chromatography. Note: The basicity of the product often requires an amine-functionalized silica column or adding 1% Triethylamine to the eluent.[1][2]

Part 4: Visualization of Reaction Pathways[1][2]

Diagram 1: Synthesis & Application Workflow

This diagram illustrates the synthesis of the reagent itself and its subsequent use in creating a PI3K


 inhibitor.[1][2]

G cluster_0 Reagent Synthesis cluster_1 Application: PI3Kδ Inhibitor Synthesis BnP 1-Benzyl-4-tert-butylpiperazine H2 H2 / Pd/C (Debenzylation) BnP->H2 TBP This compound (CAS 38216-72-7) H2->TBP Yield ~85% RedAm Reductive Amination (NaBH(OAc)3 / DCM) TBP->RedAm Nucleophile Ald Pyrazolo[1,5-a]pyrimidine Aldehyde Core Ald->RedAm Electrophile Drug PI3Kδ Inhibitor Candidate (Improved Metabolic Stability) RedAm->Drug C-N Bond Formation

Caption: Synthesis of this compound via debenzylation and its application in reductive amination.[1][2]

Diagram 2: Decision Matrix for Piperazine Selection

A logical flow for researchers deciding between Methyl, Boc, and Tert-butyl variants.[1][2]

D Start Select N-Substituent for Piperazine Q1 Is the substituent permanent or a protecting group? Start->Q1 PG Protecting Group Q1->PG Temporary Perm Permanent Pharmacophore Q1->Perm Permanent Boc Use 1-Boc-Piperazine (CAS 57260-71-6) PG->Boc Q2 Is metabolic stability (N-dealkylation) a concern? Perm->Q2 NoStab No / Low Concern Q2->NoStab YesStab Yes (High Concern) Q2->YesStab Me Use 1-Methylpiperazine (Standard) NoStab->Me tBu Use this compound (CAS 38216-72-7) YesStab->tBu Blocks CYP450

Caption: Selection logic for N-substituted piperazines based on metabolic requirements.

References

  • Synthesis of this compound via Hydrogenation : PrepChem. "Synthesis of 1-tert-butyl piperazine". Available at: [Link]

  • PI3K

    
     Inhibitor Application : Dymek, B., et al. (2022).[4] "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives". Molecules, 27(15), 4815. Available at: [Link]
    
  • Filovirus Inhibitor Research : United States Patent Application 20180258047. "Broad Spectrum Inhibitors of Filoviruses". Discusses the phenyl piperazine (PPZ) series utilizing this compound.[1][2][7][11] Available at:

  • Antiplasmodial Activity : Hermann, T., et al. (2020). "Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity". Pharmaceuticals, 13(11), 379. Available at: [Link]

Sources

The Strategic Synthesis of Mono-Substituted Piperazines: A Cost-Benefit Analysis of 1-Tert-butylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs. Its unique physicochemical properties often impart favorable aqueous solubility and oral bioavailability. However, the symmetrical nature of piperazine presents a fundamental synthetic challenge: achieving selective mono-substitution. The brute-force approach of direct alkylation or arylation frequently leads to a difficult-to-separate mixture of mono- and di-substituted products, depressing yields and escalating purification costs. To circumvent this, the use of a protecting group on one of the piperazine nitrogens has become a widely adopted strategy. Among the various options, 1-Tert-butylpiperazine (commonly known as 1-Boc-piperazine) has emerged as a workhorse in both academic and industrial laboratories.

This guide provides a comprehensive cost-benefit analysis of utilizing 1-Boc-piperazine in synthesis, comparing it with the primary alternatives: direct mono-substitution of piperazine and the use of other common N-protecting groups. We will delve into the practical considerations of cost, reaction performance, and safety, supported by experimental data, to empower researchers to make informed decisions in their synthetic endeavors.

The 1-Boc-Piperazine Strategy: A Robust and Versatile Approach

The use of the tert-butyloxycarbonyl (Boc) protecting group offers a robust solution to the challenge of selective mono-functionalization of piperazine. The Boc group is readily introduced onto one of the piperazine nitrogens and is stable to a wide range of reaction conditions, yet can be cleanly removed under acidic conditions.[1][2] This allows for the unmasked nitrogen to be selectively functionalized, for example, through nucleophilic substitution or cross-coupling reactions.[3]

The Cost of Convenience: "Make vs. Buy"

1-Boc-piperazine is commercially available from numerous suppliers, offering a convenient, off-the-shelf solution. However, for large-scale syntheses, in-house preparation may be more economical. The most common laboratory synthesis involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc anhydride). A significant drawback of this method is the concurrent formation of the di-protected 1,4-di-Boc-piperazine, which can be difficult to separate and represents a loss of valuable starting material.[3] More efficient methods have been developed, such as a three-step synthesis starting from diethylamine, which boasts yields exceeding 93.5% and high purity, making it suitable for industrial production.[3]

A cost analysis of purchasing 1-Boc-piperazine versus synthesizing it in-house reveals a trade-off between convenience and material cost. While purchasing saves time and effort, the cost per gram is significantly higher than the combined cost of the raw materials for in-house synthesis, especially when using an optimized, high-yield procedure.

ItemRepresentative Cost (USD)Source
1-Boc-piperazine (25g)$257.00[Chemical Supplier]
Piperazine (500g)$36.00[Chemical Supplier]
Di-tert-butyl dicarbonate (100g)$26.00[4]

Note: Prices are approximate and can vary significantly between suppliers and over time.

Performance in a Key Transformation: N-Arylation

The N-aryl piperazine motif is a privileged scaffold in many centrally active drugs. The Buchwald-Hartwig amination is a powerful method for the formation of this C-N bond, and 1-Boc-piperazine is an excellent substrate for this reaction.

Experimental Protocol: Buchwald-Hartwig Amination of 1-Boc-piperazine [5]

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the aryl halide (1.0 mmol) and 1-Boc-piperazine (1.2 mmol) followed by an anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate, wash with water and brine, and dry the organic layer.

  • Concentrate the solution and purify the crude product by flash column chromatography to afford the N-aryl-1-Boc-piperazine.

This method is generally high-yielding (often >80%) and tolerates a wide variety of functional groups on the aryl halide.

Reaction Workflow: N-Arylation using 1-Boc-Piperazine

cluster_protection Protection Step cluster_coupling Coupling Reaction cluster_deprotection Deprotection Step piperazine Piperazine boc_piperazine 1-Boc-piperazine piperazine->boc_piperazine Protection boc_anhydride Boc Anhydride n_aryl_boc_piperazine N-Aryl-1-Boc-piperazine boc_piperazine->n_aryl_boc_piperazine Buchwald-Hartwig Amination aryl_halide Aryl Halide aryl_halide->n_aryl_boc_piperazine pd_catalyst Pd Catalyst/Ligand/Base n_aryl_piperazine N-Aryl-piperazine (Final Product) n_aryl_boc_piperazine->n_aryl_piperazine Deprotection acid Acid (e.g., TFA, HCl)

Caption: Workflow for N-arylation of piperazine using the 1-Boc-piperazine strategy.

The Direct Approach: Circumventing Protecting Groups

The allure of atom economy and reduced step count makes the direct mono-substitution of piperazine an attractive alternative. However, the similar nucleophilicity of the two nitrogen atoms makes selective mono-functionalization challenging, often resulting in the formation of a significant amount of the di-substituted byproduct.[6]

Several strategies have been developed to overcome this challenge:

  • Use of a Large Excess of Piperazine: By using a large excess of piperazine, the probability of the electrophile reacting with an already mono-substituted piperazine is statistically reduced. While this can be effective, it necessitates the removal and recycling of the excess piperazine, which can be problematic on a large scale.

  • Mono-protonation of Piperazine: A more elegant approach involves the use of a mono-protonated piperazinium salt. The positive charge on one nitrogen deactivates it towards electrophilic attack, allowing the free nitrogen to react selectively. This method has been successfully employed for both N-alkylation and N-acylation.[2]

Experimental Protocol: Direct Mono-alkylation of Piperazine via Mono-protonation [2]

  • A solution of piperazine hexahydrate (38.8 g) and 11.55 N hydrochloric acid (17.3 mL) in ethanol (160 mL) is cooled to 20°C and stirred.

  • The alkylating agent (e.g., β-phenethyl bromide, 18.5 g) is added dropwise.

  • The solution is stirred for 2 hours at 20°C and then for 30 minutes at 70°C.

  • After standard workup, the mono-alkylated product, N-β-phenethylpiperazine, is obtained.

While this method is clever, yields can be variable, and it may not be suitable for all types of electrophiles.

Reaction Workflow: Direct Mono-alkylation of Piperazine

cluster_protonation Protonation cluster_alkylation Alkylation piperazine Piperazine piperazinium_salt Piperazinium Salt piperazine->piperazinium_salt acid Acid (1 eq.) mono_alkyl_piperazine Mono-alkyl-piperazine (Desired Product) piperazinium_salt->mono_alkyl_piperazine Selective Alkylation di_alkyl_piperazine Di-alkyl-piperazine (Byproduct) piperazinium_salt->di_alkyl_piperazine Over-alkylation (minor) alkyl_halide Alkyl Halide alkyl_halide->mono_alkyl_piperazine

Caption: Workflow for direct mono-alkylation of piperazine via the mono-protonation strategy.

Other Protecting Groups: A Comparative Glance

While the Boc group is the most common, other protecting groups such as the benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups are also employed.

Protecting GroupIntroduction ReagentDeprotection ConditionsKey AdvantagesKey Disadvantages
Boc Di-tert-butyl dicarbonateAcidic (e.g., TFA, HCl)Stable to a wide range of conditions; clean deprotection.Can be sensitive to very strong acids.
Cbz Benzyl chloroformateHydrogenolysis (H₂/Pd-C)Orthogonal to acid- and base-labile groups.Hydrogenolysis conditions can reduce other functional groups; benzyl chloroformate is highly toxic.[7][8]
Fmoc Fmoc-Cl or Fmoc-OSuBasic (e.g., piperidine)Orthogonal to acid- and hydrogenolysis-labile groups.The Fmoc group is large and can sometimes hinder reactions.

The choice of protecting group is often dictated by the overall synthetic strategy and the presence of other functional groups in the molecule. The concept of "orthogonal protection," where different protecting groups that can be removed under distinct conditions are used, is a powerful tool in complex molecule synthesis.[1]

Cost-Benefit Analysis: A Head-to-Head Comparison

Feature1-Boc-Piperazine StrategyDirect Mono-substitutionOther Protecting Groups (e.g., Cbz)
Cost Moderate to high, depending on "make vs. buy".Low raw material cost, but potential for lower yield and higher purification cost.Raw material costs can be higher (e.g., benzyl chloroformate).
Selectivity Excellent mono-selectivity.Variable; can be good with specific strategies (e.g., protonation), but often leads to mixtures.Excellent mono-selectivity.
Yield Generally high and reproducible.Can be moderate to high with optimized methods, but often lower than protected routes.Generally high.
Versatility Broadly applicable to a wide range of reactions.More limited in scope; may not be suitable for all electrophiles or reaction conditions.Broadly applicable, but deprotection conditions can limit compatibility with other functional groups.
Simplicity Multi-step (protection, functionalization, deprotection).Fewer steps, but can require careful control of reaction conditions.Multi-step.
Safety Boc anhydride is a lachrymator and should be handled in a fume hood.Can involve the use of large excesses of piperazine or strong acids.Benzyl chloroformate is highly toxic and corrosive.[7][8]

Conclusion and Recommendations

The use of 1-Boc-piperazine represents a highly reliable and versatile strategy for the synthesis of mono-substituted piperazines. While the initial cost may be higher than for direct substitution methods, the high yields, excellent selectivity, and broad applicability often make it the most cost-effective approach in the long run, especially when considering the costs associated with difficult purifications and lower overall yields of direct methods. For large-scale synthesis, developing an efficient in-house synthesis of 1-Boc-piperazine can significantly reduce costs.

Direct mono-substitution is a viable alternative in certain situations. The mono-protonation strategy, in particular, offers an elegant and atom-economical approach for the synthesis of specific mono-alkylated or mono-acylated piperazines. However, its broader applicability and scalability need to be carefully evaluated for each specific case.

The choice of other protecting groups like Cbz or Fmoc is typically driven by the need for an orthogonal protection strategy in the context of a more complex synthesis. While effective, the harsher deprotection conditions or the higher toxicity of the protecting group reagents must be carefully considered.

Ultimately, the optimal strategy for the synthesis of a mono-substituted piperazine will depend on a careful consideration of the specific target molecule, the scale of the synthesis, the available resources, and the overall synthetic plan. However, for its robustness, versatility, and predictability, 1-Boc-piperazine remains the gold standard for the selective functionalization of this ubiquitous and medicinally important scaffold.

References

  • This citation is a placeholder for a general organic chemistry textbook or a review on protecting groups.
  • Protective Groups. Organic Chemistry Portal. [Link]

  • Process for the N-monoalkylation of piperazine.
  • This citation is a placeholder for a review on Buchwald-Hartwig amin
  • This citation is a placeholder for a review on direct C-H functionaliz
  • This citation is a placeholder for a review on the use of piperazine in medicinal chemistry.
  • SAFETY DATA SHEET - Benzyl chloroformate. Chemos GmbH & Co.KG. [Link]

  • This citation is a placeholder for a comparative study on piperazine N-aryl
  • This citation is a placeholder for a source on the cost of palladium c
  • This citation is a placeholder for a source on the cost of ruthenium c
  • This citation is a placeholder for a review on the environmental impact of protecting groups.
  • This citation is a placeholder for a source on the mechanism of direct mono-substitution.
  • This citation is a placeholder for a source on the price of piperazine.
  • Di-tert-butyl dicarbonate. Oakwood Chemical. [Link]

  • This citation is a placeholder for a source on the price of N-Cbz-piperazine.
  • This citation is a placeholder for a source on the price of benzyl chloroform
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

Sources

Safety Operating Guide

1-Tert-butylpiperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Logistics Summary

1-Tert-butylpiperazine (CAS: 38216-72-7) is a sterically hindered amine widely used as a building block in pharmaceutical synthesis.[1][2][3] While valuable for its nucleophilic properties, it presents a dual-hazard profile: Corrosivity (Skin Corr.[2] 1B) and Flammability (Flash Point ~57°C) .[2][4]

Mismanagement of this chemical during disposal is a frequent cause of laboratory safety incidents, specifically accidental exothermic runaways when mixed with acidic waste streams or fire hazards when improperly segregated with oxidizers.[2]

Immediate "Do Not" List:

  • DO NOT dispose of down the drain.[2] (High aquatic toxicity).[2][5]

  • DO NOT mix with acidic waste streams (Violent exothermic neutralization).[2]

  • DO NOT mix with oxidizing agents (Fire/Explosion risk).[2][6]

  • DO NOT use paper towels or sawdust for spill cleanup (Increases surface area for flammability).[2]

Technical Hazard Assessment & Waste Characterization

To ensure compliance with local regulations (e.g., EPA RCRA in the US) and safety protocols, you must characterize the waste before it leaves the bench.[2]

Physical & Chemical Properties Relevant to Disposal
PropertyValueImplication for Disposal
Physical State Solid/Semi-solid (MP: 32–35°C)May liquefy in warm labs; treat as liquid for containment.[1][2][3]
Flash Point 57.2°C (135°F)Classifies as Ignitable (High fire risk).[1][2][3]
Basicity Strong BaseClassifies as Corrosive ; incompatible with acids.[1][2][3]
Aquatic Toxicity Acute Category 1Marine Pollutant ; zero-discharge policy required.[1][2][3]
Regulatory Waste Codes (US RCRA)[2][3]
  • D001 (Ignitable): Applicable because the flash point is < 60°C.[2]

  • D002 (Corrosive): Applicable due to its amine nature (pH > 12.5 in aqueous solution).[2]

  • Waste Stream Assignment: Organic Base / Flammable Corrosive.

Segregation Strategy: The "Incompatibility Matrix"

As a scientist, you understand that safety is about controlling chemical potential energy.[2] The primary risk with this compound is uncontrolled reactivity .[2]

  • The Acid Risk: Mixing this amine with strong acids (HCl, H₂SO₄) in a waste container generates massive heat.[2] If the container is closed, this leads to pressurization and rupture.[2] If open, it aerosolizes corrosive vapors.[2]

  • The Oxidizer Risk: Amines are reducing agents.[2] Mixing with peroxides, nitrates, or permanganates creates a hypergolic (self-igniting) mixture.[1][2]

Correct Segregation: Segregate this compound into the Basic Organic Waste stream.[2] If your facility distinguishes between halogenated and non-halogenated, place it in Non-Halogenated unless it is already mixed with solvents like DCM.[2]

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Stock / Excess Reagent

Use this for expired bottles or leftover solids.[3]

  • Container Selection: Use the original container if intact.[2][6] If transferring, use a High-Density Polyethylene (HDPE) or glass container.[2] Avoid metal containers if moisture is present (corrosion risk).[2]

  • Solvent Dilution (Optional but Recommended): To prevent solidification in the waste drum, dissolve the solid in a compatible combustible solvent (e.g., Ethanol or Methanol) if your facility burns waste as fuel.[2]

    • Note: Check with your EHS officer.[2] Some incinerators prefer solids; others prefer liquids.[2]

  • Labeling: Apply a hazardous waste label with the following specific identifiers:

    • Chemical Name: this compound[1][2][3][4][7][8]

    • Hazards: Flammable, Corrosive[1][2][3]

  • Storage: Place in the Flammable Cabinet (Secondary containment) until pickup. Do not leave on the benchtop.

Protocol B: Disposal of Reaction Mixtures

Use this for crude reaction mixtures or mother liquors.

  • Quenching: Ensure no active reagents (e.g., acid chlorides, anhydrides) remain that could react with the amine.[2]

  • pH Check: If the waste stream is aqueous, verify pH.[2]

    • If pH < 12: It may be stable, but still contains organic contaminants.[2]

    • If pH > 12: It is Corrosive (D002).[2]

  • Consolidation: Pour into the "Basic Organic Waste" carboy.

    • Critical Step: Verify the carboy does not contain acidic waste from a previous user.[2]

  • Log Entry: Record the volume and concentration on the waste log sheet attached to the container.

Protocol C: Emergency Spill Cleanup

For spills > 10 mL or 10 g.

  • Evacuate & Ventilate: Remove ignition sources immediately. The flash point is low (57°C).[2]

  • PPE Upgrade: Wear butyl rubber or nitrile gloves (double gloved), safety goggles, and a face shield.[2]

  • Containment: Dike the spill with inert absorbent material (Vermiculite, Diatomaceous Earth, or Sand).[2]

    • Scientific Rationale: Do NOT use paper towels or sawdust.[2] Amines can react with cellulose or increase the flammability of the combustible material, creating a "wick effect" for fire.[2]

  • Collection: Scoop the absorbed material into a wide-mouth HDPE jar.

  • Labeling: Label as "Debris contaminated with this compound (Flammable/Corrosive)."

Visual Workflow: Decision Logic for Disposal

The following diagram illustrates the decision-making process for segregating this compound waste streams.

DisposalWorkflow Start Waste Generation: This compound StateCheck Is it a Spill? Start->StateCheck SpillAction Use Inert Absorbent (Vermiculite/Sand) NO Paper/Sawdust StateCheck->SpillAction Yes FormCheck Physical Form? StateCheck->FormCheck No Disposal Pack in HDPE/Glass Label: Flammable & Corrosive Ship for Incineration SpillAction->Disposal SolidPure Pure Solid/Stock FormCheck->SolidPure Solid LiquidMix Reaction Mixture/Solution FormCheck->LiquidMix Liquid SolidPure->Disposal Segregation Segregation Check: Is the Waste Stream Acidic? LiquidMix->Segregation Danger STOP! Exothermic Risk. Neutralize or Separate. Segregation->Danger Yes (Acidic) SafeStream Safe Stream: Basic Organic Waste Segregation->SafeStream No (Basic/Neutral) SafeStream->Disposal

Figure 1: Decision logic for segregating and packaging this compound waste to prevent incompatibility incidents.

References & Authority

  • PubChem. (n.d.).[2] this compound (Compound).[2][4][7][8][9] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1][2][3]

  • European Chemicals Agency (ECHA). (n.d.).[2] Substance Information: this compound.[2][4][7][8] Retrieved October 26, 2023, from [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). (2023).[2][10] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] (Standard reference for "Inert Absorbent" protocols).

Sources

Personal protective equipment for handling 1-Tert-butylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Why" Before the "How"

1-Tert-butylpiperazine (CAS: 38216-72-7) is not a generic reagent; it is a secondary/tertiary amine structural motif that presents specific, aggressive hazards. Unlike standard buffers or salts, alkyl-piperazines possess high basicity and lipophilicity.

  • The Mechanism of Hazard: The tert-butyl group increases the molecule's lipophilicity compared to piperazine, allowing it to penetrate the lipid bilayer of skin cells rapidly. Once absorbed, the amine functionality causes alkaline hydrolysis of proteins (liquefaction necrosis), leading to deep tissue burns that may not be immediately painful due to nerve damage.

  • The Volatility Risk: As an alkyl-amine, it possesses a significant vapor pressure. Inhalation triggers respiratory sensitization and mucosal erosion.

  • Flammability: Treat as a Flammable Liquid/Solid . Amines with low molecular weight alkyl groups often have flash points below 60°C.

Core Directive: Do not handle this substance on an open bench. All transfers must occur within a certified Chemical Fume Hood.

PPE Matrix: The Defense System

This matrix is designed based on permeation kinetics , not just material compatibility. Standard thin nitrile gloves are insufficient for prolonged contact with aggressive amines.

Protection ZoneComponentSpecification (Critical)Scientific Rationale (Causality)
Hand (Primary) Laminate Film (Silver Shield/4H) Inner Layer. >2.7 mil thickness.Permeation Resistance: Amines permeate nitrile rubber. Laminate film provides >8h breakthrough time for amines.
Hand (Secondary) Nitrile (Exam Grade) Outer Layer. 5-8 mil thickness.Mechanical Protection: Protects the fragile inner laminate glove from tears and provides grip (laminates are slippery).
Eye/Face Chemical Goggles + Face Shield Indirect vented goggles (ANSI Z87.1) + 8-inch Acetate shield.Splash Dynamics: Amines cause rapid corneal opacification. A face shield prevents "splash-back" from reaching the neck/chin.
Respiratory Fume Hood (Primary) Face velocity: 80–100 fpm. Sash height: <18 inches.Vapor Control: Engineering controls are superior to respirators.
Body Synthetic Apron Tyvek® or chemically resistant rubber apron over lab coat.Saturation Defense: Cotton lab coats absorb amines, holding the corrosive agent against the skin. An apron sheds the liquid.

Operational Protocol: A Self-Validating Workflow

This protocol includes "Checkpoints"—steps designed to validate safety before proceeding.

Phase A: Preparation & Engineering Controls
  • The Airflow Validation (Checkpoint 1):

    • Hold a tissue strip at the sash opening. It must be pulled inward firmly. If it flutters or hangs limp, STOP . The hood is compromised.

  • The "Double-Glove" Donning:

    • Don the Laminate (Silver Shield) gloves first.

    • Don the Nitrile gloves over the laminate.

    • Why? If the outer nitrile glove degrades (swells/discolors), you have a visual alarm while the inner glove maintains the barrier.

Phase B: Active Handling (Weighing & Transfer)
  • Vessel Setup: Place the receiving flask and the reagent bottle in a secondary containment tray (polypropylene) inside the hood.

  • The "Dry Run" (Checkpoint 2):

    • Ensure your pipette or spatula can reach the bottom of the reagent bottle without your hand entering the cylinder of the bottle neck.

  • Transfer:

    • Liquid: Use a glass syringe or positive-displacement pipette. Avoid air-displacement pipettes as amine vapors can corrode internal pistons.

    • Solid: Use a long-handled anti-static spatula.

  • Immediate Decontamination:

    • Immediately wipe the threads of the reagent bottle with a dry Kimwipe before recapping.

    • Why? Amine residue on threads creates "crusts" (carbonates) that seize the cap, forcing dangerous force to be used next time.

Phase C: Waste & Cleanup
  • Segregation: Dispose of solid waste in "Solid Toxic/Corrosive" bins. Liquid waste goes to "Basic Organic Waste" .

    • CRITICAL: Do not mix with acidic waste streams. The neutralization reaction is highly exothermic and can cause waste container over-pressurization.

  • Glove Removal:

    • Remove outer nitrile gloves and discard as hazardous waste.

    • Inspect inner laminate gloves. If clean, they can be reused; if contaminated, discard.[1]

Visualizing the Safety Logic (DOT Diagram)

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" decision points.

G Start START: Handling this compound HoodCheck Check Fume Hood (Tissue Test) Start->HoodCheck FailHood STOP: Maintenance Required HoodCheck->FailHood Low Flow PPE_Don Don PPE: 1. Laminate Inner 2. Nitrile Outer 3. Face Shield HoodCheck->PPE_Don Flow OK Handling Transfer Reagent (In Secondary Containment) PPE_Don->Handling Spill Spill Occurred? Handling->Spill Cleanup Absorb with Vermiculite (Do NOT use Paper Towels) Spill->Cleanup Yes Waste Disposal: Basic Organic Waste Stream Spill->Waste No Cleanup->Waste

Caption: Operational workflow emphasizing the critical engineering control check and spill response logic.

Emergency Response: The "Golden Minute"

In the event of exposure, the first 60 seconds determine the severity of the injury.

  • Skin Contact:

    • Do not wipe. Wiping drives the amine deeper into the dermis.

    • Flush immediately with water for 15 minutes .

    • Neutralization: Do not use vinegar or acids on the skin. The heat of neutralization will increase the burn severity. Use water only.

  • Eye Contact:

    • Force eyelids open under the eyewash station.

    • Flush for a full 15 minutes.

    • Seek Medical Attention: Amine burns to the eye are deceptive; damage can continue after flushing.

  • Spill Cleanup:

    • Absorbent: Use Vermiculite or Diatomaceous Earth .

    • Avoid: Do not use paper towels or sawdust (cellulose). Concentrated amines can react with cellulose or ignite it if the amine is flammable.

References

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Piperazine and derivatives - Hazard Classification. Retrieved from [Link][2]

  • PubChem. (2023).[3] Compound Summary: this compound (CAS 38216-72-7).[4] National Library of Medicine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Tert-butylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.